molecular formula C8H6BrClO B1344138 5-Bromo-2-methylbenzoyl chloride CAS No. 21900-41-4

5-Bromo-2-methylbenzoyl chloride

Cat. No.: B1344138
CAS No.: 21900-41-4
M. Wt: 233.49 g/mol
InChI Key: JOGHNBXDSOKTPG-UHFFFAOYSA-N
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Description

5-Bromo-2-methylbenzoyl chloride is a useful research compound. Its molecular formula is C8H6BrClO and its molecular weight is 233.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGHNBXDSOKTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624873
Record name 5-Bromo-2-methylbenzoyl chloride
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Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-41-4
Record name 5-Bromo-2-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methylbenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methylbenzoyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical properties, synthesis, and applications of 5-Bromo-2-methylbenzoyl chloride. This key chemical intermediate is notable for its role in the synthesis of complex organic molecules, leveraging the reactivity of its acyl chloride group and the specific substitution pattern on the aromatic ring. We will delve into its fundamental characteristics, reactivity, established synthetic protocols, and critical safety considerations, providing field-proven insights to support laboratory and industrial applications.

Core Chemical and Physical Properties

This compound is a substituted aromatic acyl chloride. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the benzene ring, in conjunction with the highly reactive acyl chloride functional group, defines its chemical behavior. These features make it a versatile building block in organic synthesis.

A summary of its key physical and chemical properties is presented below for quick reference.

PropertyValueSource
CAS Number 21900-41-4[1]
Molecular Formula C₈H₆BrClO[1]
Molecular Weight 233.49 g/mol [1][2]
Appearance Not explicitly stated, but similar compounds are typically colorless to yellow liquids or solids.
Boiling Point 272.613 °C at 760 mmHg (Predicted)[2]
Density 1.574 g/cm³ (Predicted)[2]
Refractive Index 1.575 (Predicted)[2]
SMILES CC1=C(C=C(C=C1)Br)C(=O)Cl[1]
InChIKey JOGHNBXDSOKTPG-UHFFFAOYSA-N[1]

Synthesis and Mechanism

The primary and most direct method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 5-bromo-2-methylbenzoic acid. This transformation is a cornerstone of organic synthesis, typically employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The choice of chlorinating agent is often dictated by the desired reaction conditions and the ease of product purification. Thionyl chloride is cost-effective, and the byproducts (SO₂ and HCl) are gaseous, which simplifies their removal. Oxalyl chloride often allows for milder reaction conditions but is more expensive. The reaction is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF).

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start 5-Bromo-2-methylbenzoic Acid Reaction Reaction Mixture (Reflux) Start->Reaction Reagent Chlorinating Agent (e.g., SOCl₂) Reagent->Reaction Catalyst DMF (catalyst) Catalyst->Reaction Solvent Inert Solvent (e.g., Toluene, DCM) Solvent->Reaction Workup Distillation to remove excess reagent and solvent Reaction->Workup Reaction Completion Product 5-Bromo-2-methylbenzoyl Chloride Workup->Product Purification

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of the carboxylic acid to the acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The catalyst, DMF, reacts with the chlorinating agent to form a Vilsmeier-type intermediate, which is a more potent acylating agent. This intermediate activates the carboxylic acid, making the carbonyl carbon highly electrophilic and susceptible to attack by the chloride ion.

Mechanism cluster_mechanism General Mechanism: Nucleophilic Acyl Substitution AcylChloride R-CO-Cl (Acyl Chloride) Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Substituted Product (R-CO-Nu) Intermediate->Product Collapse of Intermediate LeavingGroup Leaving Group (Cl⁻) Intermediate->LeavingGroup Byproduct H-Cl LeavingGroup->Byproduct

Caption: Mechanism of nucleophilic acyl substitution on an acyl chloride.

Reactivity and Applications in Drug Development

Acyl chlorides are among the most reactive carboxylic acid derivatives. This compound is a potent electrophile that readily reacts with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and arenes (in Friedel-Crafts acylation).

This high reactivity makes it an invaluable intermediate in the pharmaceutical industry. While direct public-domain examples for this compound are sparse, its close analogue, 5-Bromo-2-chloro benzoyl chloride, is a well-documented key intermediate in the synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor used for the treatment of type 2 diabetes.[3][4] The structural similarity suggests that this compound is likely employed in the synthesis of analogous compounds or other novel therapeutic agents where a 5-bromo-2-methylbenzoyl moiety is required.[5]

Its utility lies in its ability to introduce the bromo-methyl-benzoyl group into a larger molecule, which can be a critical pharmacophore or a precursor for further chemical modifications, such as cross-coupling reactions at the bromine position.

Experimental Protocol: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful C-C bond-forming reaction where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction demonstrates the utility of this compound in constructing more complex molecular architectures like ketones.

Objective: To synthesize (5-bromo-2-methylphenyl)(phenyl)methanone via Friedel-Crafts acylation.

Materials:

  • This compound

  • Benzene (or a suitable derivative)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions because the Lewis acid catalyst (AlCl₃) and the acyl chloride starting material react violently with water.[6]

  • Lewis Acid Catalyst: AlCl₃ coordinates to the carbonyl oxygen of the acyl chloride, making the carbonyl carbon significantly more electrophilic and capable of being attacked by the electron-rich aromatic ring.

  • Controlled Temperature: The initial reaction is performed at low temperatures (0 °C) to control the exothermic reaction and prevent side reactions.

  • Aqueous Work-up: A quenching step with dilute acid is necessary to destroy the catalyst and hydrolyze the aluminum-ketone complex. The subsequent washes remove unreacted acid and other impurities.

Step-by-Step Methodology:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add benzene (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired ketone.

ProtocolWorkflow cluster_protocol Experimental Workflow: Friedel-Crafts Acylation A 1. Setup Anhydrous Apparatus (N₂ atmosphere) B 2. Prepare AlCl₃ Suspension in DCM at 0°C A->B C 3. Add 5-Bromo-2-methylbenzoyl Chloride Solution Dropwise B->C D 4. Add Benzene Dropwise at 0°C C->D E 5. Stir at Room Temperature (Monitor by TLC) D->E F 6. Quench with Ice/HCl E->F G 7. Aqueous Work-up & Extraction F->G H 8. Dry and Concentrate G->H I 9. Purify Product (Chromatography/Recrystallization) H->I

Caption: Step-by-step workflow for a Friedel-Crafts acylation protocol.

Spectroscopic Data Interpretation

While raw spectral data requires experimental acquisition, the structure of this compound allows for the confident prediction of its key spectroscopic features. This is a critical skill for verifying the identity and purity of the compound.[7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show signals corresponding to the aromatic protons and the methyl group protons.

    • Aromatic Region (~7.0-8.0 ppm): Three protons on the benzene ring would appear as a complex multiplet or as distinct doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

    • Methyl Group (~2.4-2.6 ppm): The three protons of the methyl group would appear as a sharp singlet, as there are no adjacent protons to cause splitting.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display eight distinct signals for the eight carbon atoms in the molecule.

    • Carbonyl Carbon (~168-172 ppm): The acyl chloride carbonyl carbon is highly deshielded and would appear far downfield.

    • Aromatic Carbons (~120-145 ppm): Six signals corresponding to the six carbons of the benzene ring.

    • Methyl Carbon (~20-25 ppm): The methyl carbon would appear in the upfield aliphatic region.

  • IR (Infrared) Spectroscopy: The most prominent feature would be a very strong absorption band characteristic of the carbonyl (C=O) stretch in an acyl chloride.

    • C=O Stretch (~1770-1815 cm⁻¹): This sharp, intense peak is a definitive indicator of the acyl chloride functional group. Its position at a higher wavenumber compared to other carbonyl compounds is due to the electron-withdrawing effect of the chlorine atom.

Safety and Handling

This compound, like other benzoyl chlorides, is a hazardous chemical that must be handled with appropriate precautions.[8] It is corrosive, a lachrymator (causes tearing), and reacts with moisture.[9]

  • Handling: Always handle in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, particularly water, alcohols, and bases.[10] The container should be tightly sealed, often under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation from atmospheric moisture.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity, it should be quenched carefully by slowly adding it to a stirred solution of sodium bicarbonate or another suitable neutralizing agent before disposal.

References

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents.
  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaffiliates. (n.d.). 5-Bromo-2-chlorobenzoyl Chloride. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • JEGS. (n.d.). B&M 80775: Unimatic Automatic Shifter GM/Ford/Chrysler. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Available at: [Link]

  • Summit Racing. (n.d.). B&M Unimatic Shifters 80775. Available at: [Link]

  • NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. NIST WebBook. Available at: [Link]

  • Holley. (n.d.). B&M 80775 B&M Automatic Detent Shifter - Unimatic. Available at: [Link]

  • Penta chemicals. (n.d.). Benzoyl chloride. Available at: [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. Available at: [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-methylbenzoyl chloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 5-Bromo-2-methylbenzoyl chloride. This valuable chemical intermediate is a cornerstone for the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. We will delve into its core properties, provide a robust and validated synthetic protocol, explore its characterization, and discuss its strategic applications, grounding all information in established scientific principles.

Core Physicochemical Properties

This compound is a substituted aromatic acyl chloride. Its reactivity is dominated by the electrophilic acyl chloride group and the potential for further modification at the bromine-substituted position on the aromatic ring. A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₆BrClO[1][2][3]
Molecular Weight 233.49 g/mol [1][2][4]
CAS Number 21900-41-4[1][2][4]
Appearance Likely a solid (based on related compounds)N/A
Boiling Point 272.6 °C at 760 mmHg[4]
Density 1.57 g/cm³[4]
Refractive Index 1.575[4]
IUPAC Name This compound[2]
InChI Key JOGHNBXDSOKTPG-UHFFFAOYSA-N[1][2]

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 5-Bromo-2-methylbenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A subsequent cascade of electron movements, facilitated by a catalytic amount of a base like N,N-dimethylformamide (DMF) or pyridine, leads to the formation of a highly reactive chlorosulfite intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the chloride ion, displacing the chlorosulfite group to yield the final acyl chloride product. The use of a catalyst is crucial as it forms a more reactive Vilsmeier-type intermediate with thionyl chloride, accelerating the reaction.

G cluster_workflow Synthesis Workflow A Starting Material: 5-Bromo-2-methylbenzoic Acid B Reagents & Conditions: - Thionyl Chloride (SOCl₂) - Anhydrous Solvent (e.g., Toluene) - Catalytic DMF - Heat/Reflux A->B Chlorination C Reaction Monitoring: - Thin-Layer Chromatography (TLC) - Gas Evolution (SO₂, HCl) B->C Progress Tracking D Workup & Purification: - Removal of excess SOCl₂ (Distillation) - Vacuum Distillation of Product C->D Isolation E Final Product: This compound D->E Purity >98%

Caption: High-level workflow for the synthesis of this compound.

Validated Laboratory Protocol

This protocol describes the synthesis of this compound on a laboratory scale. All operations must be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and byproducts.

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-2-methylbenzoic acid (e.g., 21.5 g, 0.1 mol).

  • Solvent Addition: Add an anhydrous, inert solvent such as toluene (100 mL). The solvent prevents side reactions and aids in heat transfer.

  • Reagent Addition: While stirring, carefully add thionyl chloride (e.g., 14.3 g, 8.8 mL, 0.12 mol, 1.2 equivalents) to the suspension. Add a few drops (e.g., 0.5 mL) of N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases and the starting material is fully consumed, as monitored by Thin-Layer Chromatography (TLC).

  • Purification: Allow the reaction mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is paramount. The following spectroscopic signatures are characteristic of this compound.

  • Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band in the region of 1770-1815 cm⁻¹ , which is characteristic of the C=O stretch of an aromatic acyl chloride. Additional bands corresponding to C-H stretches of the methyl group and aromatic ring, as well as C=C stretching vibrations of the aromatic ring, will also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a singlet for the methyl protons (-CH₃) around 2.4-2.6 ppm. The aromatic protons will appear in the 7.0-8.0 ppm region, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • ¹³C NMR: A signal for the carbonyl carbon (C=O) will be observed downfield, typically around 168-172 ppm. The methyl carbon will appear upfield (~20 ppm), along with six distinct signals for the aromatic carbons, including the carbon attached to bromine which will be shifted due to the halogen's electronic effect.

  • Mass Spectrometry (MS): The mass spectrum will display a distinct molecular ion peak cluster. Due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern (M, M+2, M+4) will be observed, providing definitive evidence of the compound's elemental composition.

Applications in Drug Development and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial building block. Its bifunctional nature—a reactive acyl chloride and a modifiable aromatic bromide—makes it highly valuable.

  • Acylation Reactions: The acyl chloride group readily reacts with nucleophiles such as amines, alcohols, and phenols to form amides and esters, respectively. This is a fundamental step in building the core structures of many drug candidates.

  • Cross-Coupling Reactions: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the strategic introduction of diverse aryl, alkyl, or alkyne substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

G cluster_utility Synthetic Utility A This compound Acyl Chloride Group Bromine Handle B Amides A:f1->B + R-NH₂ C Esters A:f1->C + R-OH D Suzuki Coupling (Aryl/Alkyl Groups) A:f2->D + R-B(OH)₂ E Sonogashira Coupling (Alkynes) A:f2->E + R-C≡CH F Buchwald-Hartwig (Amines/Ethers) A:f2->F + R₂NH / R-OH

Sources

Introduction: The Strategic Importance of 5-Bromo-2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-methylbenzoyl chloride

In the landscape of modern synthetic chemistry, this compound stands out as a pivotal intermediate. Its utility is most pronounced in the fields of pharmaceutical and agrochemical development, where precise molecular architecture is paramount. The compound's structure, featuring a reactive acyl chloride group ortho to a methyl substituent and a bromine atom at the 5-position, offers a unique combination of steric and electronic properties. This arrangement makes it an ideal precursor for constructing complex molecular frameworks. The parent compound, 5-Bromo-2-methylbenzoic acid, is itself a versatile building block used in the synthesis of anti-inflammatory agents and other biologically active molecules.[1][2] The conversion to the highly reactive acyl chloride significantly broadens its synthetic potential, enabling efficient acylation reactions.

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing a field-proven methodology for the synthesis of this compound from its carboxylic acid precursor. We will delve into the causality behind procedural choices, present a robust, self-validating protocol, and outline the essential analytical techniques for structural confirmation and purity assessment.

Part 1: Synthesis of this compound

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. While several reagents can effect this change, including oxalyl chloride and phosphorus pentachloride, thionyl chloride (SOCl₂) is frequently the reagent of choice for its efficacy and the convenient nature of its byproducts.[3][4]

Causality of Reagent Selection: Why Thionyl Chloride?

The selection of thionyl chloride is a strategic decision rooted in reaction efficiency and product purification. The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[4][5]

  • Gaseous Byproducts: Both SO₂ and HCl are gases at ambient temperature, which allows them to be easily removed from the reaction mixture, often driven off by gentle heating or vacuum. This simplifies the work-up process significantly compared to reagents like PCl₅, which yields solid phosphorus oxychloride (POCl₃) that must be separated by distillation.[4]

  • Reaction Conditions: The reaction typically proceeds under mild conditions, often requiring only gentle reflux, which helps to minimize side reactions and decomposition of sensitive substrates.[6]

The Underlying Mechanism

The conversion of 5-bromo-2-methylbenzoic acid to its acyl chloride via thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway.[7][8] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting.

  • Activation of the Carboxylic Acid: The reaction initiates with a nucleophilic attack from the carbonyl oxygen of the carboxylic acid onto the electrophilic sulfur atom of thionyl chloride.[8]

  • Formation of a Chlorosulfite Intermediate: This initial attack, followed by the expulsion of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[7][8]

  • Nucleophilic Attack by Chloride: The chloride ion, liberated in the previous step, then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

  • Tetrahedral Intermediate Collapse: This attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the stable leaving groups—gaseous sulfur dioxide and a chloride ion which abstracts the proton to form HCl—yielding the final this compound product.[5]

Visualizing the Synthetic Workflow

G cluster_start Starting Material & Reagent cluster_reaction Reaction Step cluster_workup Work-up & Purification A 5-Bromo-2-methylbenzoic Acid (Solid) C Combine in Dry Glassware Under Fume Hood A->C B Thionyl Chloride (SOCl₂) (Liquid, Excess) B->C D Heat to Reflux (e.g., ~80°C) C->D E Monitor Reaction (e.g., Cessation of gas evolution) D->E F Cool Reaction Mixture E->F G Remove Excess SOCl₂ (Distillation under reduced pressure) F->G H Fractional Distillation of Crude Product (Under Vacuum) G->H I Pure this compound (Liquid/Solid) H->I

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety First: Thionyl chloride is highly corrosive, toxic upon inhalation, and reacts violently with water.[9][10][11] All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), a lab coat, and chemical splash goggles with a face shield, is mandatory.[9][12] All glassware must be scrupulously dried to prevent violent reactions and hydrolysis of the product.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried or flame-dried and assembled while hot under a stream of dry nitrogen or argon to maintain an anhydrous atmosphere. The top of the condenser should be fitted with a gas outlet connected to a trap (e.g., a bubbler containing sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

  • Charging the Flask: To the round-bottom flask, add 5-bromo-2-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Cautiously add an excess of thionyl chloride (typically 2-4 equivalents, it can also be used as the solvent) to the flask via an addition funnel.[6] The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76°C) and maintain for 2-4 hours.[6][13] The reaction is often considered complete when the evolution of gases ceases.

  • Work-up and Purification:

    • After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation, preferably under reduced pressure.[13]

    • The resulting crude this compound can be purified by fractional distillation under high vacuum to yield the pure product.[14][15]

Part 2: Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of physical property measurements and spectroscopic analysis provides a complete profile of the compound.

Physicochemical Properties

The fundamental properties of the target compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₆BrClO[16][17][18]
Molecular Weight 233.49 g/mol [16][17]
Appearance Colorless to pale yellow liquid or solid[16]
Boiling Point 272.6°C at 760 mmHg (Predicted)[16]
Refractive Index ~1.575[16]
Spectroscopic Validation

Spectroscopic data provides an unambiguous fingerprint of the molecular structure.

TechniqueExpected Observations
IR Spectroscopy C=O Stretch (Acyl Chloride): A very strong and sharp absorption band around 1790-1810 cm⁻¹. This is the primary diagnostic peak, shifted to a higher wavenumber compared to the starting carboxylic acid (~1700 cm⁻¹). Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region. C-Cl Stretch: A band in the 600-800 cm⁻¹ region.
¹H NMR Aromatic Protons (3H): Signals expected in the aromatic region (~7.5-8.0 ppm). The precise chemical shifts and splitting patterns (doublets, doublets of doublets) will depend on the coupling between the three aromatic protons. Methyl Protons (3H): A singlet around 2.4-2.6 ppm. The downfield shift is due to the proximity of the electron-withdrawing aromatic ring.
¹³C NMR Carbonyl Carbon (C=O): A signal in the highly deshielded region of ~168-172 ppm. Aromatic Carbons (6C): Six distinct signals in the ~125-145 ppm range. The carbon attached to bromine (C-Br) and the carbon attached to the acyl chloride group will have characteristic shifts. Methyl Carbon (CH₃): A signal in the aliphatic region, typically around 20-22 ppm.
Mass Spectrometry Molecular Ion Peak (M⁺): A characteristic cluster of peaks due to the isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This will result in prominent peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, confirming the presence of one bromine and one chlorine atom. Fragmentation: A prominent fragment corresponding to the loss of the chlorine atom ([M-Cl]⁺) is expected.

Conclusion

This guide has outlined a robust and reliable framework for the synthesis and characterization of this compound. The conversion of 5-bromo-2-methylbenzoic acid using thionyl chloride is an efficient and scalable method, yielding a high-purity product after vacuum distillation. The detailed mechanistic insights and step-by-step protocols serve as a practical resource for laboratory execution. Rigorous characterization using the described spectroscopic techniques is a non-negotiable step to validate the structural integrity and purity of this valuable synthetic intermediate, ensuring its suitability for downstream applications in pharmaceutical and materials science research.

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from Chemistry Steps. [Link]

  • LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. NJ.gov. [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. [Link]

  • Standard Operating Procedures for. (2013, July 22). SOP 0079 - Thionyl Chloride. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. [Link]

  • LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). N-(5-bromo-2-isobutoxybenzyl)-2-methyl-2-propanaminium chloride - 1H NMR. [Link]

  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.

Sources

An In-depth Technical Guide to 5-Bromo-2-methylbenzoyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 5-Bromo-2-methylbenzoyl chloride, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. We will delve into its chemical identity, properties, synthesis methodologies, and significant applications, offering insights grounded in established scientific principles and practical laboratory experience.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is fundamental to successful research and development. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

  • IUPAC Name: this compound.

This name is derived from the parent benzoic acid structure. The "benzoyl chloride" indicates the presence of a -COCl group, which replaces the -OH of a carboxylic acid. The benzene ring is substituted at position 5 with a bromine atom and at position 2 with a methyl group.

Synonyms and Identifiers

In practice, a compound is often referred to by various synonyms and registered under unique identifiers across different databases and commercial catalogs. Understanding these is crucial for effective literature and database searches.

Identifier Type Value
CAS Number56963-39-0
PubChem CID230752
EC Number260-471-1
Beilstein Registry Number3636657
MDL NumberMFCD00000632
Common Synonyms 2-Methyl-5-bromobenzoyl chloride
Benzoyl chloride, 5-bromo-2-methyl-

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity. As an acyl chloride, it is a reactive compound, particularly sensitive to moisture.

Property Value Source
Molecular Formula C8H6BrClOPubChem
Molecular Weight 233.49 g/mol PubChem
Appearance White to light yellow crystalline powder or solidSigma-Aldrich
Boiling Point 128-130 °C at 12 mmHgSigma-Aldrich
Melting Point 37-40 °C (lit.)Sigma-Aldrich
Density 1.631 g/cm³PubChem
Solubility Reacts with water. Soluble in common organic solvents like dichloromethane, and toluene.General knowledge for acyl chlorides

Note on Handling and Storage: Due to its reactivity with water, this compound should be handled under anhydrous conditions, for instance, in a glove box or under an inert atmosphere (e.g., nitrogen or argon). It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as alcohols and amines.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the chlorination of 5-bromo-2-methylbenzoic acid. Thionyl chloride (SOCl₂) is the preferred chlorinating agent due to the clean reaction byproducts (SO₂ and HCl), which are gaseous and easily removed.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution. The lone pair on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent intramolecular rearrangement, leading to the formation of a highly reactive acylium ion intermediate. The chloride ion then attacks the acylium ion to yield the final product, this compound. The use of a catalytic amount of a tertiary amine, such as pyridine or N,N-dimethylformamide (DMF), can accelerate the reaction by forming a more reactive intermediate.

Experimental Protocol: Synthesis from 5-bromo-2-methylbenzoic acid

Materials:

  • 5-bromo-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another suitable inert solvent like dichloromethane)

  • Anhydrous N,N-dimethylformamide (DMF) (catalyst)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

  • Charging the Flask: To the flask, add 5-bromo-2-methylbenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a slurry.

  • Reagent Addition: Slowly add thionyl chloride (typically 1.5-2.0 eq) to the slurry at room temperature with stirring. A few drops of anhydrous DMF can be added as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain it for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed by distillation under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless to light-yellow liquid or a low-melting solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 5-Bromo-2-methylbenzoic Acid reaction Reflux in Toluene reactant1->reaction reactant2 Thionyl Chloride (SOCl₂) reactant2->reaction catalyst DMF (catalyst) catalyst->reaction workup Removal of Excess Reagents reaction->workup purification Vacuum Distillation workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily utilized in the construction of more complex molecules. Its utility stems from the presence of three key functional groups: the reactive acyl chloride, the bromine atom, and the methyl group, which can all be manipulated in subsequent synthetic steps.

Pharmaceutical Applications

A significant application of this compound is in the synthesis of pharmaceuticals. For instance, it is a key intermediate in the preparation of certain selective androgen receptor modulators (SARMs) and other biologically active compounds. The acyl chloride group readily reacts with amines and alcohols to form amides and esters, respectively, which are common functional groups in drug molecules.

Agrochemical Applications

In the agrochemical industry, this compound can be used in the synthesis of novel pesticides and herbicides. The bromo- and methyl-substituted phenyl ring can be a key pharmacophore for activity against specific biological targets in pests or weeds.

Material Science

Derivatives of this compound can also find applications in material science, for example, in the synthesis of specialty polymers or liquid crystals, where the rigid, substituted aromatic core can impart desirable properties.

Reaction_Pathways cluster_reactions Key Reactions cluster_products Product Classes start This compound amide_formation Amide Formation (+ R-NH₂) start->amide_formation ester_formation Ester Formation (+ R-OH) start->ester_formation suzuki_coupling Suzuki Coupling (at Bromine position) start->suzuki_coupling amides Amides amide_formation->amides esters Esters ester_formation->esters biaryls Biaryl Compounds suzuki_coupling->biaryls

Caption: Key reaction pathways for this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined synthesis and the reactivity of its functional groups make it a crucial building block in the development of a wide range of commercially important products, particularly in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, handling requirements, and reaction chemistry is essential for its safe and effective use in research and manufacturing.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Introduction: The Profile of a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 5-Bromo-2-methylbenzoyl Chloride with Nucleophiles

This compound is a bifunctional electrophilic reagent of significant interest to researchers and process chemists, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a highly reactive acyl chloride group and a modifiable aryl bromide, makes it a valuable intermediate for constructing complex molecular architectures.

The reactivity of this compound is governed by the interplay of electronic and steric effects imparted by its substituents. The acyl chloride is the primary site for nucleophilic attack, leading to the formation of amides, esters, and ketones. Concurrently, the carbon-bromine bond offers a handle for palladium-catalyzed cross-coupling reactions, enabling further molecular diversification. This guide provides a detailed exploration of the reactivity of this compound, offering field-proven insights and validated protocols for its application in organic synthesis.

Chemical and Physical Properties: [1][2]

Property Value
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol
Appearance Solid
CAS Number 21900-41-4
Boiling Point 272.6 °C at 760 mmHg

| Density | 1.574 g/cm³ |

Part 1: Core Principles of Reactivity

The reactivity of this compound is centered on the electrophilicity of the carbonyl carbon. The primary reaction pathway is nucleophilic acyl substitution, which proceeds via a two-step addition-elimination mechanism.[3][4]

Mechanism: The Addition-Elimination Pathway

  • Nucleophilic Addition: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.[3] This step is typically the rate-determining step of the reaction.[3][4]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl π bond, leading to the expulsion of the chloride ion, which is an excellent leaving group.[5]

Caption: General mechanism of nucleophilic acyl substitution.

Substituent Effects on Reactivity

The electronic and steric nature of the substituents on the aromatic ring significantly influences the rate of nucleophilic attack.[6][7]

  • Electronic Effects:

    • 5-Bromo Group: The bromine atom exerts a strong electron-withdrawing inductive effect (-I), which polarizes the C-Br bond and withdraws electron density from the aromatic ring. This effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[3] While it also has a weak electron-donating resonance effect (+M), the inductive effect is generally dominant in influencing the reactivity of the acyl chloride group.

    • 2-Methyl Group: The methyl group is electron-donating through an inductive effect (+I). This effect slightly reduces the electrophilicity of the carbonyl carbon, potentially slowing the reaction rate compared to an unsubstituted benzoyl chloride.

  • Steric Effects:

    • The ortho-methyl group introduces steric hindrance around the carbonyl center.[3] This bulkiness can impede the approach of large or sterically demanding nucleophiles, potentially lowering reaction rates and yields.[8] The choice of nucleophile and reaction conditions must account for this steric factor.

Part 2: Reactions with Common Nucleophiles

The versatility of this compound is demonstrated by its reactions with a wide range of nucleophiles.

A. Reaction with Amines: Amide Synthesis

The reaction with primary and secondary amines is a robust and widely used method for forming stable amide bonds.[][10] This reaction is typically performed under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[11]

Mechanism: The lone pair of the amine nitrogen attacks the carbonyl carbon, proceeding through the addition-elimination pathway to form the N-substituted amide.[12]

Experimental Protocol: Synthesis of N-Benzyl-5-bromo-2-methylbenzamide [12][13]

  • Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve benzylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath to manage the exothermic nature of the reaction.

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification p1 Dissolve Amine & Base in DCM p2 Cool to 0 °C p1->p2 r1 Add Acyl Chloride Solution Dropwise p2->r1 r2 Stir at Room Temp (2-4h) r1->r2 r3 Monitor by TLC r2->r3 w1 Quench with Water r3->w1 w2 Extract & Wash w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify (Chromatography) w3->w4

Caption: Workflow for a typical amidation reaction.

B. Reaction with Alcohols: Ester Synthesis

Esterification occurs when this compound reacts with an alcohol.[11] Similar to amidation, a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine) is required to scavenge the generated HCl.[14]

Mechanism: The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon to yield the corresponding ester.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-methylbenzoate [14][15]

  • Preparation: To a dry flask under an inert atmosphere, add methanol (1.2 eq.) and pyridine (1.2 eq.) to an anhydrous solvent like THF or DCM.

  • Cooling: Cool the mixture to 0 °C.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Reaction: Stir the reaction at room temperature overnight. Monitor for completion by TLC.

  • Workup: Dilute the mixture with ethyl acetate and wash with 1 M HCl to remove pyridine, followed by saturated sodium bicarbonate and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation. Purify the crude ester by column chromatography.

C. Reaction with Organometallic Reagents: Ketone and Alcohol Synthesis

The reaction of acyl chlorides with organometallic reagents provides access to ketones or tertiary alcohols, depending on the reagent's reactivity.[16][17]

1. Ketone Synthesis with Organocuprates (Gilman Reagents)

Lithium dialkylcuprates (R₂CuLi) are soft nucleophiles that are less reactive than Grignard or organolithium reagents.[18] They react with acyl chlorides to produce ketones, and the reaction reliably stops at this stage because the resulting ketone is less reactive than the initial acyl chloride towards the cuprate.[18]

Experimental Protocol: Synthesis of a 5-Bromo-2-methylphenyl Ketone [18]

  • Reagent Preparation: Prepare the lithium dialkylcuprate in situ at -78 °C by adding two equivalents of an alkyllithium reagent to one equivalent of copper(I) iodide (CuI) in an anhydrous ether or THF solution.

  • Reaction: Add a solution of this compound (1.0 eq.) in anhydrous THF to the freshly prepared Gilman reagent at -78 °C.

  • Monitoring: Stir the reaction at low temperature for 1-3 hours.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: After warming to room temperature, extract the product with ether, wash the organic layer with brine, dry it over Na₂SO₄, and concentrate. Purify the ketone by column chromatography.

2. Tertiary Alcohol Synthesis with Grignard/Organolithium Reagents

Grignard (R-MgX) and organolithium (R-Li) reagents are highly reactive, hard nucleophiles.[17] They react with acyl chlorides in a two-fold addition. The first equivalent performs a nucleophilic acyl substitution to form an intermediate ketone. This ketone is then immediately attacked by a second equivalent of the organometallic reagent in a nucleophilic addition reaction to yield a tertiary alcohol upon acidic workup.[18]

Experimental Protocol: Synthesis of a Tertiary Alcohol [17][18]

  • Preparation: In a dry flask under argon, place a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF.

  • Addition: Cool the solution to 0 °C or -78 °C and slowly add the Grignard or organolithium reagent (at least 2.2 eq.) via syringe.

  • Reaction: Allow the reaction to stir and warm to room temperature over several hours.

  • Workup: Carefully quench the reaction by slowly adding a saturated NH₄Cl solution or dilute HCl at 0 °C.

  • Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over MgSO₄. After filtration and solvent removal, purify the tertiary alcohol via column chromatography.

D. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While the acyl chloride is the most reactive site, the aryl bromide moiety can participate in C-C bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[19][20] This reaction typically couples the aryl bromide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base.[21][22] This dual reactivity allows for sequential functionalization, first at the acyl chloride and then at the aryl bromide, making it a powerful tool for building molecular complexity.

Mechanism: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[22]

G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_boron Ar-Pd(II)L₂-R pd2_aryl->pd2_boron Transmetalation (R-B(OH)₂ + Base) pd2_boron->pd0 Reductive Elimination product Ar-R pd2_boron->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling of an Amide Derivative [19][23]

  • Preparation: In a Schlenk flask, combine the 5-bromo-2-methylbenzamide derivative (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), typically 2-5 mol%.

  • Solvent and Degassing: Add a solvent system, such as a mixture of dimethoxyethane (DME) and water. Degas the mixture thoroughly by bubbling argon through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture to a temperature of 80-90 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the final biaryl product by column chromatography.

Part 3: Comparative Summary of Reactivity

Nucleophile ClassReagent ExampleKey ConditionsProductNotes
Amines Primary/Secondary AmineAnhydrous DCM, Base (Et₃N), 0 °C to RTAmideHighly efficient; Schotten-Baumann conditions are standard.[11][13]
Alcohols Primary/Secondary AlcoholAnhydrous THF, Base (Pyridine), 0 °C to RTEsterBase is crucial to neutralize HCl byproduct.[14]
Organometallics (soft) Lithium DialkylcuprateAnhydrous Ether/THF, -78 °CKetoneReaction stops cleanly at the ketone stage.[18]
Organometallics (hard) Grignard/OrganolithiumAnhydrous Ether/THF, -78 °C to RTTertiary AlcoholTwo equivalents of the reagent add sequentially.[17][18]
Organoborons Arylboronic AcidPd Catalyst (e.g., Pd(dppf)Cl₂), Base (K₂CO₃), HeatBiarylReacts at the C-Br bond, typically after the acyl chloride has been functionalized.[19]

Conclusion

This compound is a strategically important reagent whose reactivity can be precisely controlled to access a diverse range of chemical structures. The primary reaction site, the acyl chloride, readily undergoes nucleophilic acyl substitution with amines, alcohols, and select organometallic reagents to form amides, esters, and ketones, respectively. The presence of the ortho-methyl group introduces steric considerations that must be managed, while the para-bromo substituent enhances the electrophilicity of the carbonyl carbon. Furthermore, the aryl bromide provides a secondary reactive site for powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. A thorough understanding of these reactivity patterns empowers chemists to leverage this compound as a cornerstone in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • Unveiling Substituent Effects: A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides. Benchchem.
  • Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society.
  • A Comparative Analysis of the Reactivity of Benzoyl Chloride Derivatives. Benchchem.
  • Nucleophilic Acyl Substitution Reactions. Fiveable.
  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange.
  • The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.
  • Amide Synthesis. Fisher Scientific.
  • Nucleophilic Acyl Substitution Reactions. NC State University Libraries.
  • Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Wiley Online Library.
  • A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues. Benchchem.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis. ChemicalBook.
  • This compound. PubChem.
  • This compound Formula. ECHEMI.
  • Suzuki Coupling. Organic Chemistry Portal.
  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. American Chemical Society.
  • Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Ketone, cyclopropyl methyl. Organic Syntheses.
  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.
  • methyl benzyl ketone. Organic Syntheses.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. Benchchem.
  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.
  • Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents. Benchchem.
  • Twenty-nine Methods for Amide Synthesis. BOC Sciences.
  • Organometallic Reagents. Chemistry LibreTexts.
  • Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks.
  • amines as nucleophiles. Chemguide.
  • Multiple Additions of Organometallic Reagents to Acyl Compounds. Saskoer.ca.
  • Reactions of amines. Chemistry LibreTexts.
  • Basic Organometallic Reactions.
  • Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides. Organic Syntheses.
  • 5-BROMO-2-CHLORO-BENZOYL CHLORIDE. CymitQuimica.
  • Main Group Organometallic Compounds. MSU chemistry.
  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka.
  • Reaction with Organometallic Reagents. YouTube.
  • Ester synthesis by esterification. Organic Chemistry Portal.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. ResearchGate.
  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.
  • Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. Google Patents.
  • Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. ACS Publications.

Sources

Core Topic: 5-Bromo-2-methylbenzoyl chloride - A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 5-Bromo-2-methylbenzoyl Chloride in Synthesis

This compound (C₈H₆BrClO) is an important chemical intermediate, frequently employed in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its bifunctional nature, featuring both a reactive acyl chloride group and a substituted phenyl ring, makes it a versatile building block for creating novel compounds. For instance, the related compound 5-bromo-2-chlorobenzoic acid is a key starting material for hypoglycemic drugs like Dapagliflozin and Empagliflozin.[3]

The efficacy and success of synthetic routes involving this reagent are critically dependent on a thorough understanding of its physical and chemical properties. This guide provides an in-depth analysis of the solubility and stability of this compound, offering field-proven insights and validated protocols to ensure its optimal use in research and development.

Section 1: Solubility Profile

The solubility of a reagent is a critical parameter that dictates solvent selection for reactions, purification, and storage. For this compound, solubility is intrinsically linked to its reactivity.

Theoretical Solubility and Solvent Interactions

As an acyl chloride, this compound is a highly reactive electrophile. The carbon atom in the carbonyl group (C=O) is rendered significantly electron-deficient by the electronegative oxygen and chlorine atoms, making it a prime target for nucleophiles.[4] This inherent reactivity is the primary determinant of its "solubility" in various solvent classes.

  • Aprotic Organic Solvents: The compound is readily soluble in common aprotic organic solvents. These solvents, such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and diethyl ether, do not have acidic protons and thus do not react with the acyl chloride. They dissolve the compound, allowing it to be used in subsequent reactions.

  • Protic Solvents (Reactive Dissolution): this compound reacts violently with protic solvents like water, alcohols, and amines.[5][6] This process is not true dissolution but a chemical transformation.

    • Hydrolysis: With water, it undergoes rapid hydrolysis to form 5-bromo-2-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[4][5]

    • Alcoholysis/Aminolysis: With alcohols or amines, it forms the corresponding esters or amides, respectively.

This reactivity underscores the necessity of using anhydrous (dry) conditions when handling and using this reagent.[5]

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not extensively published. However, its behavior is analogous to other benzoyl chloride derivatives. The table below provides a qualitative summary based on the typical properties of acyl chlorides.

Solvent ClassRepresentative SolventsSolubility/ReactivityRationale & Handling Notes
Aprotic Non-Polar Hexanes, TolueneSolubleGood for reactions where polarity needs to be minimized. Toluene is often a good choice for higher temperature reactions.
Aprotic Polar Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Diethyl Ether, AcetoneReadily SolubleExcellent choices for most synthetic applications. Ensure solvents are anhydrous as they can absorb atmospheric moisture. Acetone may be reactive under certain conditions.
Protic Polar Water, Methanol, EthanolReactive (Decomposes)These solvents are incompatible and will destroy the reagent. The reaction is vigorous and exothermic, releasing HCl gas.[6]
Protic Acidic Acetic AcidReactive (Decomposes)Reacts to form an acid anhydride.
Experimental Protocol: Determination of Qualitative Solubility

This protocol provides a self-validating system for assessing the solubility of a reactive acyl chloride in a new, aprotic solvent. The key is to differentiate between dissolution and reaction.

Objective: To determine if this compound is soluble in a given anhydrous aprotic solvent at a specific concentration.

Materials:

  • This compound

  • Anhydrous test solvent (e.g., THF, DCM)

  • Dry glassware (vials, magnetic stir bars)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

Methodology:

  • Preparation: Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas.

  • Inert Atmosphere: Place a magnetic stir bar in a vial and flush the vial with nitrogen or argon.

  • Sample Addition: Weigh approximately 23.3 mg of this compound (0.1 mmol) and add it to the vial under the inert atmosphere.

  • Solvent Addition: Using a dry syringe, add 1.0 mL of the anhydrous test solvent to the vial. This corresponds to a concentration of ~0.1 M.

  • Observation: Stir the mixture at room temperature. Observe for dissolution (formation of a clear, homogenous solution). Note if any gas evolution, fuming, or temperature change occurs, which would indicate a reaction.

  • Validation: If the solid dissolves completely, the compound is considered soluble under these conditions. If it does not, the compound has limited solubility at this concentration. The absence of gas or heat validates that the observation is true dissolution, not decomposition.

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation P1 Dry Glassware P2 Establish Inert Atmosphere (N2/Ar) P1->P2 E1 Add this compound P2->E1 E2 Add Anhydrous Solvent (1.0 mL) E1->E2 E3 Stir and Observe E2->E3 D2 Gas/Heat/Fumes? E3->D2 D1 Clear Solution? R1 Soluble at Target Conc. D1->R1 Yes R2 Insoluble or Partially Soluble D1->R2 No R4 True Dissolution R1->R4 R2->R4 D2->D1 No R3 Reaction Occurred (Invalid Solvent) D2->R3 Yes

Workflow for Qualitative Solubility Testing.

Section 2: Stability and Degradation Pathways

The utility of this compound is entirely dependent on its chemical stability. Due to the reactive acyl chloride moiety, it is susceptible to degradation, primarily through hydrolysis.

Primary Degradation Pathway: Hydrolysis

The most significant stability concern is exposure to water, including atmospheric moisture.[5] The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion, which then abstracts a proton from the intermediate to generate hydrogen chloride (HCl) and the corresponding carboxylic acid.

This reaction is typically rapid and exothermic. The generation of corrosive HCl gas is a significant safety hazard and can also catalyze further decomposition.[6]

G R1 This compound P1 5-Bromo-2-methylbenzoic acid R1->P1 Hydrolysis H2O H₂O (Water) HCl Hydrogen Chloride

Primary Hydrolysis Degradation Pathway.
Factors Influencing Stability
  • Moisture: As established, this is the most critical factor. Strict exclusion of water is mandatory.

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis and other potential side reactions. It is recommended to store the compound in a cool environment.[7] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[8]

  • Incompatible Materials: Avoid contact with strong bases, oxidizing agents, alcohols, and metals, as these can catalyze decomposition or cause violent reactions.[6][9]

Recommended Handling and Storage Protocols

To ensure the longevity and purity of this compound, the following protocols must be strictly adhered to:

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere (nitrogen or argon) to prevent contact with atmospheric moisture.[7][9]

  • Sealed Containers: Store in a tightly sealed container. Containers that have been opened should be carefully resealed, flushed with inert gas, and checked for a proper seal.[7]

  • Storage Location: Keep in a cool, dry, well-ventilated area away from incompatible substances. A designated corrosives or flammables cabinet is appropriate.[7][10]

  • Equipment: Use only dry glassware and equipment. Non-sparking tools are recommended, and equipment should be properly grounded to avoid static discharge.[6][9]

Experimental Protocol: Accelerated Stability Study

This protocol outlines a method to assess the short-term stability of the compound under stressed conditions. Purity is typically monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Objective: To evaluate the stability of this compound when exposed to elevated temperature and ambient moisture over a 48-hour period.

Materials:

  • This compound (high purity)

  • Three sample vials with septa

  • HPLC or GC system with a suitable column and detector

  • Anhydrous solvent for sample dilution (e.g., acetonitrile)

Methodology:

  • Time Zero (T=0) Analysis:

    • Immediately upon opening a fresh bottle, dissolve a small, accurately weighed sample in anhydrous acetonitrile.

    • Analyze by HPLC/GC to determine the initial purity. This is your baseline (100% purity reference).

  • Sample Preparation:

    • Sample A (Control): Place a sample in a vial, flush with nitrogen, and seal tightly. Store at the recommended refrigerated temperature (2-8°C).

    • Sample B (Accelerated Temp): Place a sample in a vial, flush with nitrogen, and seal tightly. Place in an oven at 40°C.

    • Sample C (Moisture/Air Exposure): Place a sample in a vial with a loose cap and leave it in a fume hood at ambient temperature and humidity.

  • Time Point Analysis (e.g., T=24h, T=48h):

    • At each time point, take a small aliquot from each sample vial.

    • Prepare samples for analysis as done for T=0.

    • Analyze each sample by HPLC/GC.

  • Data Analysis:

    • Calculate the purity of each sample at each time point relative to the T=0 sample.

    • Look for the appearance of new peaks, particularly one corresponding to 5-bromo-2-methylbenzoic acid.

    • Summarize the percentage degradation in a table.

This self-validating system uses a control (Sample A) to ensure that any degradation observed in Samples B and C is due to the stressed conditions and not inherent instability under proper storage. Stability testing guidelines from regulatory bodies provide a framework for more extensive studies.[11][12][13]

Conclusion

This compound is a highly reactive and valuable synthetic intermediate. Its effective use is predicated on a disciplined approach to handling and a deep understanding of its chemical properties. The compound is readily soluble in anhydrous aprotic solvents but reacts destructively with protic solvents. Its stability is critically compromised by moisture, leading to rapid hydrolysis. By adhering to the stringent protocols for handling, storage, and experimental use outlined in this guide, researchers can ensure the integrity of the reagent, leading to more reliable, reproducible, and successful synthetic outcomes.

References

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w...
  • Filo. (2023). Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s...
  • BenchChem. (2025). A Comparative Guide to Acyl Chlorides in Organic Synthesis.
  • Unknown. (n.d.).
  • Echemi. (n.d.).
  • ResearchGate. (2025). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles.
  • Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (n.d.). Determination of solubility: A laboratory experiment.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride.
  • Unknown. (n.d.).
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
  • Chemguide. (n.d.).
  • SynQuest Laboratories, Inc. (n.d.).
  • PubChem. (n.d.). This compound.
  • Chemos GmbH & Co.KG. (2019).
  • Unknown. (2010).
  • ECHEMI. (n.d.). This compound 21900-41-4.
  • Toxic Docs. (n.d.). REACTIVE CHEMICALS PROGRAM GUIDELINE.
  • Committee for Proprietary Medicinal Products (CPMP). (2003). Guideline on Stability Testing.
  • European Medicines Agency (EMA). (2023).
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-benzoyl chloride | 21900-52-7.
  • CymitQuimica. (n.d.). This compound.
  • Echemi. (n.d.).
  • Unknown. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Google Patents. (n.d.).
  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride.
  • Guidechem. (n.d.). 2-BROMO-5-METHOXYBENZOYL CHLORIDE 56658-04-9 wiki.
  • Nippon Light Metal Company, Ltd. (n.d.). Fine Chemicals.

Sources

Section 1: Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-methylbenzoyl Chloride

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for this compound (CAS No. 21900-41-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights. The focus is not merely on listing hazards but on understanding the chemical principles that dictate them, enabling a proactive and informed approach to laboratory safety.

This compound is a substituted aromatic acyl chloride. Its utility as a reactive intermediate in organic synthesis is derived from the electrophilic nature of the carbonyl carbon, which is made highly reactive by the adjacent chlorine atom. However, this same reactivity is the source of its primary hazards. A summary of its key properties is essential for anticipating its behavior under laboratory conditions.[1][2][3]

PropertyValueSource
CAS Number 21900-41-4[1][4]
Molecular Formula C₈H₆BrClO[1][2][3]
Molecular Weight 233.49 g/mol [1][2]
Appearance Solid / Powder[5][6]
Boiling Point 272.6 °C at 760 mmHg[2]
Density 1.574 g/cm³[2]
Flash Point 118.7 °C[2]

Section 2: The Chemistry of Hazard: Reactivity Profile

The primary hazard associated with this compound stems from its reactivity, specifically its violent reaction with nucleophiles. Understanding this is key to safe handling.

Hydrolysis: The most critical reaction to control in a laboratory setting is hydrolysis. Acyl chlorides react readily with water—including atmospheric moisture—to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas. This reaction is exothermic and the rapid generation of HCl gas can cause a dangerous pressure buildup in sealed containers.

reactant1 5-Bromo-2-methylbenzoyl chloride product1 5-Bromo-2-methylbenzoic acid (Solid Irritant) reactant1->product1 Hydrolysis product2 Hydrogen Chloride (HCl) (Corrosive Gas) reactant1->product2 Hydrolysis reactant2 Water (H₂O) (e.g., moisture, humidity) reactant2->product1 reactant2->product2

Caption: Hydrolysis of this compound.

Incompatibilities: Beyond water, this compound is incompatible with a range of common laboratory reagents.[7][8]

  • Strong Bases & Alkalis: React violently.

  • Alcohols and Amines: Undergo rapid acylation reactions which are highly exothermic.

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[7]

Thermal Decomposition: When exposed to high heat, such as in a fire, this compound will decompose, releasing highly toxic and irritating gases, including carbon oxides (CO, CO₂), hydrogen bromide (HBr), hydrogen chloride (HCl), and potentially phosgene.

Section 3: Hazard Identification and Toxicological Summary

The hazards of this compound are directly linked to its corrosive and irritant properties, which are exacerbated by its reaction with moisture. The Globally Harmonized System (GHS) pictograms for analogous compounds are typically Corrosion (GHS05) and Health Hazard/Irritant (GHS07) .[9]

  • Skin Contact: Causes severe skin burns and damage.[9][10] Contact results in chemical burns due to the compound itself and the HCl formed upon contact with skin moisture.

  • Eye Contact: Causes serious and potentially irreversible eye damage.[9][10] The cornea is extremely sensitive to corrosive materials, and immediate, thorough irrigation is critical.

  • Inhalation: May cause severe respiratory irritation.[9][11][12] Inhaling dust or the HCl vapor produced from hydrolysis can damage the mucous membranes and upper respiratory tract.[9] Higher exposures may lead to pulmonary edema, a medical emergency where fluid accumulates in the lungs, with symptoms that can be delayed.[13][14]

  • Ingestion: Harmful if swallowed.[11] Ingestion will cause severe burns to the mouth, throat, and gastrointestinal tract.[13]

Section 4: The Hierarchy of Controls: Engineering and Personal Protection

A systematic approach to managing risk is crucial. The hierarchy of controls prioritizes the most effective measures for ensuring personnel safety.

Caption: Hierarchy of controls for chemical safety.

  • Engineering Controls (Most Effective): The primary control measure is to handle this compound within a certified chemical fume hood to contain dust and vapors and protect the user from inhalation exposure.[12][15] The workspace must be equipped with an immediately accessible eyewash station and safety shower.[16]

  • Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs) is mandatory. All personnel must receive documented training on the specific hazards and handling procedures for this chemical before work begins. Work areas should be clearly demarcated.

  • Personal Protective Equipment (PPE): PPE is the final line of defense and must be worn at all times when handling this compound.[4]

    • Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield for maximum protection.[4][17]

    • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves are required. Nitrile gloves may be suitable for incidental contact, but heavier gloves like butyl rubber or neoprene should be considered for extensive handling. Always check the manufacturer's glove compatibility data. Contaminated clothing must be removed immediately.[4][12]

    • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls fail, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors is necessary.[12][15]

Section 5: Standard Operating Protocols

5.1 Safe Handling and Storage Protocol

  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of all incompatible materials, especially water and other sources of moisture. Assemble all necessary equipment.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use non-sparking tools.[4] If transferring from a larger container, do so slowly to minimize dust generation.

  • Reaction Setup: If using in a reaction, ensure the glassware is completely dry. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[12]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[4][12] The container should be stored away from incompatible substances.[7] Storing under an inert atmosphere is recommended for long-term stability.[12][15] The storage area should be secure and accessible only to authorized personnel.[12]

5.2 Accidental Release and Spill Cleanup Protocol

  • Assess and Evacuate: Immediately alert others in the area. If the spill is large or ventilation is poor, evacuate the laboratory and contact emergency personnel.

  • Don PPE: Before addressing the spill, don full PPE as described in Section 4, including respiratory protection if necessary.

  • Contain: Prevent the spill from spreading or reaching drains.[4][15]

  • Neutralize/Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent for acids. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste.[18] Avoid creating dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by a thorough cleaning with soap and water, ensuring all cleaning materials are also collected as hazardous waste.

  • Dispose: Dispose of the waste container and any contaminated materials according to institutional and governmental regulations.[12]

Start Spill Occurs Assess Assess Risk (Size, Location) Start->Assess Evacuate Evacuate Area (If Necessary) Assess->Evacuate High Risk PPE Don Full PPE Assess->PPE Low Risk Evacuate->PPE Contain Contain with Dry Inert Absorbent PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Caption: Workflow for responding to a chemical spill.

Section 6: Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an exposure.[4][12]

  • Inhalation: Immediately move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][11] If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [4]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water.[4][11] DO NOT INDUCE VOMITING. [4][11] Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately for treatment advice.

6.1 Firefighting Protocol

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][11]

  • Unsuitable Media: DO NOT USE WATER. [13] The compound reacts violently with water, which will worsen the situation by spreading the material and generating large amounts of corrosive HCl gas.

  • Specific Hazards: Fire will produce toxic and corrosive decomposition products.[7] Containers may rupture or explode when heated.[14]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][19] Use a water spray only to cool fire-exposed containers, preventing contact with the chemical itself.[14]

Section 7: Disposal Considerations

Chemical waste must be managed in compliance with all applicable federal, state, and local regulations.

  • Classification: This material should be classified as hazardous waste due to its corrosive properties.

  • Containment: Collect waste material, including contaminated absorbents and PPE, in designated, properly labeled, and sealed containers. Do not mix with other waste streams.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[18] Do not attempt to dispose of this chemical down the drain or in regular trash.

References

  • This compound | C8H6BrClO | CID 22328611. PubChem, National Center for Biotechnology Information. [Link]

  • Section 5: Firefighting Measures. OSHA. [Link]

  • 5-Bromo-2-chlorobenzoyl chloride | C7H3BrCl2O | CID 2756871. PubChem, National Center for Biotechnology Information. [Link]

  • First Aid - Chemical Poisoning. Ministry of Health, Saudi Arabia. [Link]

  • 5-Bromo-2-Chlorobenzoyl Chloride. IndiaMART. [Link]

  • Safety data sheet - KEIM INDULAQUA. KEIM. Paints. [Link]

  • Benzoyl chloride: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Benzoyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • ICSC 1015 - BENZOYL CHLORIDE. International Labour Organization. [Link]

  • Safety Data Sheet: Benzoyl chloride. Carl ROTH. [Link]

Sources

A Preliminary Investigation into the Synthetic Utility of 5-Bromo-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Research and Development

Executive Summary

5-Bromo-2-methylbenzoyl chloride is a versatile chemical intermediate characterized by its highly reactive acyl chloride functional group. This reactivity makes it a valuable reagent for introducing the 5-bromo-2-methylbenzoyl moiety into a wide range of organic molecules. Its structure, featuring a sterically influencing ortho-methyl group and an electronically modifying bromine atom, presents unique opportunities and challenges in synthesis. This guide provides a comprehensive overview of its core reactions, including esterification, amidation, and Friedel-Crafts acylation, supported by detailed, field-tested protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively and safely utilize this compound in the synthesis of novel chemical entities.

Physicochemical Properties and Safety Imperatives

A thorough understanding of a reagent's properties is the bedrock of safe and successful experimentation. This compound is a moisture-sensitive solid that requires careful handling to prevent hydrolysis and ensure reaction integrity.

Table 1: Properties of this compound

PropertyValueSource(s)
CAS Number 21900-41-4[1][2]
Molecular Formula C₈H₆BrClO[1][3]
Molecular Weight 233.49 g/mol [2][3]
Boiling Point 272.6°C at 760 mmHg[2]
Density 1.574 g/cm³[2]
Appearance SolidVaries by supplier

Safety & Handling:

As an acyl chloride, this compound is corrosive and a lachrymator. It reacts exothermically with water and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[4]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood while wearing safety goggles, a face shield, a lab coat, and chemically resistant gloves.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture and incompatible materials such as alcohols, amines, and strong bases.[5]

  • Spill & Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous chemical waste. Do not use water.[4] All waste must be disposed of in accordance with local, state, and federal regulations.[6]

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The synthetic utility of this compound is dominated by the nucleophilic acyl substitution reaction. The carbonyl carbon is highly electrophilic due to the inductive electron withdrawal by both the oxygen and chlorine atoms. The chloride ion is an excellent leaving group, facilitating attack by a wide range of nucleophiles (Nu:⁻).

The general mechanism proceeds in two principal steps:

  • Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

This fundamental pathway is the basis for the key transformations detailed in the following sections.

Key Synthetic Transformations & Protocols

The following protocols are designed as robust starting points for laboratory synthesis. Researchers should consider purification and characterization of all products to validate reaction outcomes.

Esterification via acyl chlorides is a highly efficient method for forming ester bonds, particularly with primary and secondary alcohols. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[7] This prevents potential acid-catalyzed side reactions and drives the reaction to completion.

Protocol: Synthesis of Ethyl 5-Bromo-2-methylbenzoate

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve absolute ethanol (1.2 equivalents) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled alcohol solution over 15-20 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified further by column chromatography on silica gel.

The reaction between an acyl chloride and a primary or secondary amine is one of the most reliable methods for amide bond formation.[9] The reaction is rapid and generally high-yielding. Two equivalents of the amine can be used, with one serving as the nucleophile and the other as the base to neutralize HCl. Alternatively, an auxiliary base like triethylamine can be used.[7]

Protocol: Synthesis of N-Benzyl-5-bromo-2-methylbenzamide

  • Reaction Setup: In a dry round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred amine solution. A precipitate of triethylammonium chloride will form immediately.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Filter the reaction mixture to remove the ammonium salt, rinsing the solid with a small amount of THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude amide can be purified by recrystallization or column chromatography.

This compound can serve as the electrophile in a Friedel-Crafts acylation reaction to form functionalized diaryl ketones.[10] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride by forming a highly electrophilic acylium ion.[11][12]

Protocol: Acylation of Anisole

  • Catalyst Suspension: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous DCM.

  • Acyl Chloride Addition: Cool the suspension to 0°C. Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise. Stir for 15 minutes to allow for the formation of the acylium ion complex.

  • Aromatic Substrate Addition: Add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise via the addition funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.[13] The reaction mixture will typically become dark and viscous.

  • Work-up: Carefully quench the reaction by pouring it slowly over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes. Stir until all solids dissolve. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ketone product by column chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways originating from this compound, as described in the protocols above.

G start 5-Bromo-2-methylbenzoyl Chloride ester Ethyl 5-Bromo-2-methylbenzoate (Ester) start->ester 1. Ethanol, Et₃N 2. DCM, 0°C to RT amide N-Benzyl-5-bromo-2-methylbenzamide (Amide) start->amide 1. Benzylamine, Et₃N 2. THF, 0°C to RT ketone (5-Bromo-2-methylphenyl) (4-methoxyphenyl)methanone (Ketone) start->ketone 1. Anisole, AlCl₃ 2. DCM, 0°C to RT

Caption: Synthetic pathways from this compound.

Conclusion and Future Directions

This compound is a potent and versatile reagent for accessing a variety of important chemical structures. The ester, amide, and ketone products derived from its core reactions serve as valuable scaffolds in medicinal chemistry and materials science.[14] The presence of the bromine atom, in particular, offers a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling further molecular diversification. Mastery of the fundamental protocols described herein provides a solid foundation for the innovative application of this key synthetic building block.

References

  • PubChem. This compound | C8H6BrClO | CID 22328611. [Link]

  • Clark, J. friedel-crafts acylation of benzene. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Khan Academy. Friedel-Crafts acylation (video). [Link]

Sources

Methodological & Application

Application Note & Protocol: Strategic Acylation of Amines with 5-Bromo-2-methylbenzoyl Chloride for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-acylation of amines with 5-bromo-2-methylbenzoyl chloride is a pivotal chemical transformation that installs a structurally significant 5-bromo-2-methylbenzoyl moiety onto a diverse range of primary and secondary amines. This reaction is of paramount importance in the fields of medicinal chemistry and materials science, where the resulting amide products often serve as crucial intermediates or as the final active pharmaceutical ingredients. The strategic placement of the bromo and methyl groups on the benzoyl ring offers unique opportunities for further functionalization and modulation of physicochemical properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of this acylation reaction. It includes a detailed mechanistic explanation, a robust experimental protocol, troubleshooting guidance, and safety considerations to ensure reliable and reproducible outcomes.

Introduction: The Synthetic Utility of 5-Bromo-2-methylbenzoyl Amides

The amide bond is a cornerstone of modern organic and medicinal chemistry, with approximately 25% of all pharmaceutical drugs containing at least one amide functional group.[1] The acylation of amines with acyl chlorides, such as this compound, represents one of the most direct and efficient methods for the formation of these critical linkages. The resulting N-substituted 5-bromo-2-methylbenzamides are valuable scaffolds in drug discovery due to the unique electronic and steric properties conferred by the substituted aromatic ring. The bromine atom can act as a handle for further cross-coupling reactions, while the methyl group can influence the conformation and metabolic stability of the molecule.

Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway

The acylation of an amine with this compound proceeds through a nucleophilic acyl substitution mechanism.[2][3] The reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[4]

The reaction unfolds in two primary stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate.[2][5]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group. A base, such as triethylamine or pyridine, then deprotonates the positively charged nitrogen atom to yield the neutral amide product and the corresponding ammonium salt.[3][6]

The overall transformation is driven by the formation of the stable amide bond and the neutralization of the HCl byproduct by the base.

Materials and Equipment

Reagents
  • This compound (Purity ≥ 98%)

  • Primary or secondary amine of interest (Purity ≥ 98%)

  • Anhydrous Dichloromethane (DCM), CH₂Cl₂ (ACS grade, dried over molecular sieves)

  • Triethylamine (TEA), Et₃N (Distilled, Purity ≥ 99%) or Pyridine (Anhydrous, Purity ≥ 99%)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization based on the specific amine substrate used.

Reaction Setup
  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of amine).

  • Add triethylamine (1.1-1.5 equivalents) to the stirred solution.[7]

  • Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.[8]

Acylation Reaction
  • In a separate, dry flask, dissolve this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Transfer the this compound solution to a dropping funnel and add it dropwise to the cooled, stirred amine solution over a period of 15-30 minutes.[7][8] A white precipitate of triethylammonium chloride will likely form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[7]

Workup and Purification
  • Upon completion, quench the reaction by adding deionized water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with:

    • 1 M HCl solution (to remove excess triethylamine)

    • Saturated NaHCO₃ solution (to neutralize any remaining acid)

    • Brine (to remove residual water)[9]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude amide product.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[9]

Characterization

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation - Inactive amine (protonated) - Impure or hydrolyzed acyl chloride - Insufficient reaction time or temperature- Ensure the use of an adequate amount of base (1.1-1.5 eq.). - Use freshly opened or purified this compound. - Allow the reaction to proceed for a longer duration or gently warm the reaction mixture.
Presence of multiple spots on TLC - Incomplete reaction - Formation of side products (e.g., diacylation of primary amines) - Degradation of product- Monitor the reaction closely with TLC and ensure the starting material is consumed. - Use a slight excess of the amine or control the stoichiometry of the acyl chloride carefully. - Ensure the workup procedure is not overly acidic or basic.
Difficulty in removing triethylammonium salts - Incomplete quenching or washing- Perform an additional wash with water or 1 M HCl. - Filter the reaction mixture before the aqueous workup if the salt is highly insoluble in the reaction solvent.
Product is an oil and difficult to crystallize - Presence of impurities - Inherent property of the product- Purify the product using flash column chromatography. - Attempt to form a salt of the product if it contains a basic or acidic moiety.

Safety and Handling Precautions

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood at all times.[10] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[10] The reaction can be exothermic, especially during the addition of the acyl chloride; therefore, proper temperature control is essential.[9]

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification A Dissolve Amine and TEA in Anhydrous DCM B Cool to 0 °C A->B D Dropwise Addition to Amine Solution B->D C Dissolve this compound in Anhydrous DCM C->D E Warm to RT and Stir for 2-6h D->E F Monitor by TLC E->F G Quench with Water F->G H Separatory Funnel Washes (HCl, NaHCO₃, Brine) G->H I Dry Organic Layer (MgSO₄) H->I J Concentrate in vacuo I->J K Purify (Recrystallization or Chromatography) J->K L L K->L Characterization (NMR, MS)

Caption: A schematic overview of the experimental workflow for the acylation of amines.

References

  • Vertex AI Search. (2025, December 24).
  • Fisher Scientific. (2025, December 22).
  • ChemicalBook. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis.
  • BenchChem. (2025). Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.
  • BenchChem. (2025).
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • WIPO Patentscope.
  • Chemguide.
  • chemeurope.com. Schotten-Baumann reaction.
  • Google Patents. CN112812031A - Preparation method of N-acyl amino acid type surfactant.
  • Chemguide.
  • Google Patents.
  • National Institutes of Health. (2017).
  • National Institutes of Health. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides.
  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides.
  • Google Patents. WO2015026538A1 - Process for preparing n-acyl amino acid salts.
  • Wikipedia. Schotten–Baumann reaction.
  • ResearchGate. (2025, August 7). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, August 6).
  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions.
  • Grokipedia. Schotten–Baumann reaction.
  • National Institutes of Health. (2021, November 17). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
  • ECHEMI. 21900-41-4, this compound Formula.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
  • Fisher Scientific.
  • BenchChem. Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
  • Eureka | Patsnap. Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane.
  • Reddit. Acylation of N-Aryl systems using acyl chlorides.
  • Sigma-Aldrich. (2025, July 10).
  • Penta chemicals. (2025, March 26). Benzoyl chloride.
  • Carl ROTH.

Sources

Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-methylbenzamides in Drug Discovery

In the landscape of modern medicinal chemistry, the benzamide moiety is a cornerstone scaffold, present in a vast array of therapeutic agents. Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonding interactions with biological targets. The strategic functionalization of the phenyl ring allows for the fine-tuning of a compound's pharmacological profile. 5-Bromo-2-methylbenzoyl chloride, in particular, has emerged as a valuable building block for the synthesis of novel therapeutics. The presence of the bromine atom provides a handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse molecular libraries for structure-activity relationship (SAR) studies.[1] The methyl group, on the other hand, can impart specific steric and electronic properties to the final molecule, influencing its binding affinity and metabolic stability. This application note provides a comprehensive guide to the synthesis of amides using this compound, detailing the underlying chemical principles, offering robust experimental protocols, and highlighting its application in the development of targeted therapeutics.

Chemical Principles: The Schotten-Baumann Reaction

The synthesis of amides from acyl chlorides and amines is a classic and highly efficient transformation known as the Schotten-Baumann reaction.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

The choice of base and solvent is critical for the success of the reaction. Both inorganic bases, such as sodium hydroxide, and organic bases, like triethylamine or pyridine, can be used. The reaction is often carried out in a two-phase system (e.g., dichloromethane and water) or in a single organic solvent.[4]

Experimental Protocols

Protocol 1: Preparation of this compound from 5-Bromo-2-methylbenzoic Acid

The necessary precursor, this compound, can be readily synthesized from 5-Bromo-2-methylbenzoic acid.

Materials:

  • 5-Bromo-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2-methylbenzoic acid (1.0 eq).

  • Add anhydrous toluene or DCM as the solvent.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[5]

  • The resulting crude this compound is typically used in the next step without further purification.

Table 1: Reagent Quantities for Preparation of this compound

ReagentMolar Eq.Molecular Weight ( g/mol )Quantity for 10 mmol scale
5-Bromo-2-methylbenzoic acid1.0215.042.15 g
Thionyl chloride2.0118.971.46 mL (2.38 g)
DMFcatalytic73.09~0.05 mL
Toluenesolvent92.1420 mL

Preparation_Workflow

Protocol 2: Synthesis of N-Aryl-5-bromo-2-methylbenzamide

This protocol details the synthesis of a representative amide using this compound and an aniline derivative.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the crude this compound (1.1 eq) in anhydrous DCM.

  • Add the solution of this compound dropwise to the cooled aniline solution over 15-20 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude N-aryl-5-bromo-2-methylbenzamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Table 2: Reagent Quantities for Amide Synthesis

ReagentMolar Eq.Molecular Weight ( g/mol )Quantity for 10 mmol scale
4-Fluoroaniline1.0111.121.11 g
This compound1.1233.492.57 g
Triethylamine1.2101.191.67 mL (1.21 g)
Dichloromethanesolvent84.9350 mL

// Reactants acyl_chloride [label=<This compound>]; amine [label=<Amine (R-NH₂)>];

// Intermediate intermediate [label=<Tetrahedral Intermediate>];

// Products amide [label=<N-substituted-5-bromo-2-methylbenzamide>]; hcl [label="HCl"];

// Base base [label="Base (e.g., TEA)"]; salt [label="Base-H⁺Cl⁻"];

// Arrows acyl_chloride -> intermediate [label="Nucleophilic attack by amine"]; amine -> intermediate; intermediate -> amide [label="Collapse of intermediate\n& elimination of Cl⁻"]; intermediate -> hcl; hcl -> salt; base -> salt;

} Caption: Mechanism of amide synthesis via nucleophilic acyl substitution.

Application in Drug Development: Synthesis of Retinoic Acid Receptor (RAR) Antagonists

The 5-bromo-2-methylbenzamide scaffold is a key feature in the development of antagonists for the Retinoic Acid Receptor (RAR), a target of significant interest in oncology and other therapeutic areas. For instance, the development of RARα-specific antagonists for male contraception has been an active area of research.[7] The general structure of these antagonists often involves a substituted benzamide linked to another aromatic or heterocyclic system. The use of this compound allows for the introduction of the brominated and methylated phenyl ring, which can be crucial for achieving the desired potency and selectivity. The bromine atom can be further functionalized to explore a wider chemical space and optimize the pharmacokinetic properties of the drug candidate.[8]

Troubleshooting and Optimization

  • Low Yield: If the yield of the amide is low, ensure that all reagents and solvents are anhydrous, as the acyl chloride is sensitive to moisture. Increasing the reaction time or temperature may also improve the yield.

  • Side Reactions: The formation of byproducts can occur if the reaction temperature is too high or if the amine is sterically hindered. In such cases, using a milder base or performing the reaction at a lower temperature for a longer duration might be beneficial.

  • Purification Challenges: If the product is difficult to purify, consider using a different recrystallization solvent or a more sophisticated chromatographic method, such as flash chromatography with a gradient elution.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a wide range of amides with potential applications in drug discovery and development. The Schotten-Baumann reaction provides a reliable and high-yielding method for the construction of the amide bond. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers and scientists working in the field of organic and medicinal chemistry.

References

  • Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Org. Synth., 91, 221-232. [Link]

  • Al-Masoudi, N. A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6985. [Link]

  • Reddy, C. R., et al. (2018). An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. Chemistry & Biology Interface, 8(6), 329-339. [Link]

  • Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.
  • Google Patents. (2021).
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]

  • PrepChem. (n.d.). Preparation of thionyl chloride. [Link]

  • Google Patents. (2016).
  • Google Patents. (1999). US5998654A - Retinoic acid receptor antagonist compounds and methods.
  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. [Link]

  • National Institutes of Health. (2023). Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review. [Link]

Sources

Application Notes and Protocols: 5-Bromo-2-methylbenzoyl chloride in Friedel-Crafts Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value of 5-Bromo-2-methylbenzoyl Chloride

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, provides a powerful and direct method for the synthesis of aryl ketones.[1][2] These ketones are not merely synthetic endpoints but serve as pivotal intermediates in the construction of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] this compound is a particularly valuable acylating agent within this class of reactions. The substituents on its aromatic ring—a bromo group and a methyl group—offer unique electronic and steric properties that can be exploited for precise synthetic control. Furthermore, the bromine atom serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid diversification of the resulting ketone scaffold.[4]

This guide provides a detailed examination of the use of this compound in Friedel-Crafts acylation. It covers the underlying mechanistic principles, offers detailed experimental protocols, and presents troubleshooting insights to empower researchers in leveraging this reagent for the efficient synthesis of substituted benzophenone derivatives.

Physicochemical Properties and Safety Overview

A thorough understanding of the reagent's properties is fundamental to its safe and effective use.

PropertyValueSource(s)
Chemical Name This compound[5]
CAS Number 21900-41-4[5][6]
Molecular Formula C₈H₆BrClO[6][7]
Molecular Weight 233.49 g/mol [5][7]
Appearance Solid (Typical)N/A
Boiling Point 272.6 °C at 760 mmHg[7]
Density 1.574 g/cm³[7]

Safety Profile: this compound is a reactive acyl chloride. Like related compounds, it should be handled with caution in a well-ventilated fume hood. It is expected to be corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation.[8][9][10] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction itself generates hydrogen chloride (HCl) gas, which is corrosive and toxic, necessitating an inert atmosphere setup and appropriate scrubbing or venting.[11]

Mechanism and Scientific Principles of Acylation

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[12] The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[2][13]

The Mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[12][14]

  • Electrophilic Attack: The electron-rich aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the substrate ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Re-aromatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group.[1] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst. However, the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[1] Consequently, a stoichiometric amount (or slight excess) of the catalyst is required. The final product is liberated upon aqueous workup.[1][15]

The directing effects of the bromo and methyl groups on the benzoyl chloride itself are not relevant to the regioselectivity of the acylation on the substrate ring. However, they do influence the reactivity of the acyl chloride. The methyl group is weakly electron-donating, while the bromo group is electron-withdrawing via induction but weakly donating via resonance. These factors modulate the electrophilicity of the resulting acylium ion.

reaction_mechanism Figure 1: Friedel-Crafts Acylation Mechanism reactant reactant catalyst catalyst intermediate intermediate product product substrate substrate AcylCl 5-Bromo-2-methyl- benzoyl chloride Acylium Acylium Ion Intermediate AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Electrophilic Attack Arene Aromatic Substrate (e.g., Benzene) Arene->SigmaComplex Electrophilic Attack ProductComplex Ketone-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺, - AlCl₃ FinalProduct Aryl Ketone Product ProductComplex->FinalProduct Quench Workup Aqueous Workup (H₂O) Workup->FinalProduct

Caption: Figure 1: Friedel-Crafts Acylation Mechanism.

Detailed Experimental Protocols

This section provides a general, robust protocol for the acylation of a simple arene. Note: All operations must be conducted in a fume hood under anhydrous conditions. Glassware should be oven- or flame-dried prior to use.[16]

Protocol: Synthesis of (5-Bromo-2-methylphenyl)(phenyl)methanone

Materials and Reagents:

  • This compound (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.3 eq)[17]

  • Anhydrous Benzene (can act as both reactant and solvent) or another anhydrous arene (1.2+ eq) with an anhydrous solvent like Dichloromethane (DCM) or Carbon Disulfide (CS₂)[17]

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂) or gas outlet to a bubbler

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

workflow Figure 2: Experimental Workflow prep prep reaction reaction workup workup purify purify start Start: Oven-Dry Glassware setup Assemble Apparatus Under Inert Atmosphere start->setup charge Charge Flask with AlCl₃ and Solvent setup->charge cool Cool to 0 °C (Ice Bath) charge->cool add_acyl Dropwise Addition of This compound cool->add_acyl add_arene Dropwise Addition of Arene Substrate add_acyl->add_arene react Stir at RT or Heat (Monitor by TLC) add_arene->react quench Quench: Pour Mixture onto Ice/conc. HCl react->quench extract Separate Layers & Extract Aqueous Phase quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry with MgSO₄ & Filter wash->dry evap Solvent Removal (Rotary Evaporator) dry->evap purification Purify Crude Product (Recrystallization or Chromatography) evap->purification end End: Characterize Product purification->end

Caption: Figure 2: Experimental Workflow.

Procedure:

  • Reaction Setup: In a dry three-neck flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser (fitted with a drying tube), suspend anhydrous aluminum chloride (1.1 eq) in the anhydrous solvent (e.g., 3-5 mL of DCM per mmol of acyl chloride).[18]

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath. Maintaining a low temperature is crucial as the initial complex formation is exothermic.[15]

  • Reagent Addition:

    • Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent and add it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the AlCl₃ suspension over 20-30 minutes. The addition rate should be controlled to keep the internal temperature below 5-10 °C.[3]

    • After the addition is complete, add the aromatic substrate (e.g., benzene, 1.2 eq) dropwise in a similar manner, maintaining the low temperature.[18]

  • Reaction: Once the additions are complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.[11]

  • Work-up (Quenching):

    • Prepare a beaker with a mixture of crushed ice and a volume of concentrated HCl roughly equal to the reaction volume.

    • Once the reaction is complete (as judged by TLC), cool the reaction flask back down in an ice bath.

    • Very carefully and slowly, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.[15][18] This process is highly exothermic and will release HCl gas. It serves to decompose the aluminum chloride-ketone complex.

  • Extraction and Washing:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer one or two more times with the solvent (e.g., DCM).[17]

    • Combine the organic layers and wash sequentially with: 1) water, 2) saturated NaHCO₃ solution (to neutralize residual acid, watch for gas evolution), and 3) brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[17]

  • Purification: The crude aryl ketone can be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.[19]

Troubleshooting and Optimization

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst due to moisture.[17]2. Aromatic substrate is strongly deactivated (e.g., nitrobenzene).[17]3. Insufficient reaction temperature or time.1. Ensure all glassware is rigorously dried and use fresh, high-quality anhydrous AlCl₃ and solvents.2. Friedel-Crafts acylation fails on rings with strongly electron-withdrawing groups.3. Allow the reaction to stir longer at room temperature or gently heat, monitoring by TLC.
Low Yield 1. Insufficient catalyst.2. Premature quenching of the reaction.3. Loss of product during workup.1. Use at least 1.1 equivalents of AlCl₃; for some substrates, 1.3 equivalents may be necessary.[17]2. Ensure the starting material is fully consumed via TLC before quenching.3. Be meticulous during extractions; ensure proper phase separation.
Formation of Dark, Tarry Mixture 1. Reaction temperature was too high, leading to side reactions or polymerization.[17]2. Impure starting materials.1. Maintain strict temperature control, especially during the initial exothermic additions.2. Use purified reagents and solvents.
Multiple Products on TLC 1. Isomeric products formed due to substitution at different positions on the aromatic substrate.2. Side reactions.1. The directing effects of substituents on the substrate will determine isomer distribution. Purification by column chromatography is often required to separate isomers.[17]2. Re-evaluate reaction conditions (temperature, catalyst).

Conclusion

This compound is a highly effective reagent for the Friedel-Crafts acylation, providing a reliable pathway to a range of substituted diaryl ketones. The resulting products are valuable platforms for further synthetic elaboration, particularly through cross-coupling reactions at the bromine position. By understanding the reaction mechanism, adhering to strict anhydrous techniques, and carefully controlling reaction parameters, researchers can successfully employ this reagent to build molecular complexity and advance programs in drug discovery and materials science.

References

  • Wikipedia. Friedel–Crafts reaction. [Online] Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] 2018. Available at: [Link]

  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education. [Online] Available at: [Link]

  • ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Online] 2025. Available at: [Link]

  • PubChem. This compound. [Online] Available at: [Link]

  • Google Patents. Distillation of aromatic ketone from aromatic alcohol with acid.
  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Online] 2020. Available at: [Link]

  • PubMed. Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. [Online] Available at: [Link]

  • Google Patents. Process for the preparation of aromatic ketones.
  • Chemguide. The reaction of acyl chlorides with benzene. [Online] Available at: [Link]

  • ACS Publications. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Online] 2023. Available at: [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Online] 2011. Available at: [Link]

  • YouTube. Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. [Online] 2022. Available at: [Link]

  • PubChem. 5-Bromo-2-chlorobenzoyl chloride. [Online] Available at: [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Online] 2016. Available at: [Link]

Sources

Application Note: Synthesis of Ester Derivatives from 5-Bromo-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the synthesis of esters from 5-Bromo-2-methylbenzoyl chloride. Esters derived from this acyl chloride are valuable intermediates in organic synthesis and medicinal chemistry. This guide details the underlying chemical principles, critical safety protocols, and step-by-step experimental procedures for reacting this compound with both aliphatic alcohols and phenols. The protocols are designed to be robust and reproducible, incorporating best practices for reaction setup, monitoring, product isolation, and purification.

Introduction: The Synthetic Utility of 5-Bromo-2-methylbenzoates

This compound is a highly reactive acyl chloride, making it an excellent starting material for the synthesis of various carboxylic acid derivatives. Its esters, in particular, serve as key building blocks in the development of novel pharmaceutical agents and complex organic molecules. The presence of the bromo- and methyl- substituents on the benzene ring offers specific steric and electronic properties, as well as providing a functional handle (the bromine atom) for further chemical transformations, such as cross-coupling reactions.

The conversion of an acyl chloride to an ester is a fundamental and efficient transformation in organic chemistry.[1] Compared to the classic Fischer esterification which uses a carboxylic acid and is often a slow, reversible process, the reaction of an acyl chloride with an alcohol is rapid, highly exothermic, and essentially irreversible.[1][2][3] This high reactivity ensures excellent conversion and simplifies product synthesis, making it a preferred method for creating sterically hindered esters or for use with precious alcohol substrates.

This application note will detail two primary protocols:

  • Pyridine-Catalyzed Esterification with a primary alcohol.

  • Schotten-Baumann Esterification with a phenol, leveraging phase-transfer conditions.

Reaction Mechanism and Principles

The synthesis of esters from acyl chlorides proceeds via a nucleophilic acyl substitution mechanism.[4][5] This is a two-step addition-elimination process.

  • Nucleophilic Addition: The lone pair of electrons on the oxygen atom of the alcohol or phenoxide ion attacks the electrophilic carbonyl carbon of the this compound. This breaks the C=O pi bond and forms a tetrahedral intermediate.[6][7][8]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the chloride ion—an excellent leaving group—is eliminated.[4][6]

The overall reaction produces the desired ester and hydrogen chloride (HCl) as a byproduct.[3] The generated HCl is acidic and can cause unwanted side reactions or protonate the alcohol, reducing its nucleophilicity. Therefore, a base (such as pyridine or sodium hydroxide) is almost always included to neutralize the HCl, driving the reaction to completion.[5][9]

Caption: General Mechanism: Nucleophilic Acyl Substitution.

Critical Safety and Handling Procedures

This compound is a hazardous chemical that requires strict safety protocols. It is corrosive, a lachrymator (induces tearing), and reacts readily with moisture, including humidity in the air, to release corrosive HCl gas.[10][11][12]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are required at all times.[11][13]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

Handling and Storage:

  • All manipulations must be performed inside a certified chemical fume hood with sufficient ventilation.[12][13]

  • Keep the reagent container tightly closed and store it in a cool, dry, well-ventilated area away from water and incompatible materials like bases and alcohols.[13]

  • Use glassware that has been oven- or flame-dried to prevent hydrolysis of the acyl chloride.[1]

  • Ensure that emergency eyewash stations and safety showers are immediately accessible.[13]

Waste Disposal:

  • Dispose of all chemical waste, including contaminated materials, in accordance with local, state, and federal regulations. Do not mix with other waste streams.[12][14] Quench excess acyl chloride carefully with a non-nucleophilic solvent before disposal.

Experimental Protocols

Protocol 1: Synthesis of an Alkyl Ester (e.g., Ethyl 5-bromo-2-methylbenzoate)

This protocol describes a standard procedure for reacting this compound with a primary alcohol using pyridine as a base to neutralize the HCl byproduct.

Materials and Equipment

Reagent/EquipmentSpecification
This compound>98% Purity
Ethanol (EtOH)Anhydrous, 200 proof
PyridineAnhydrous
Dichloromethane (DCM)Anhydrous
Hydrochloric Acid (HCl)1 M Aqueous Solution
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution
BrineSaturated Aqueous NaCl Solution
Magnesium Sulfate (MgSO₄)Anhydrous
Round-bottom flask, magnetic stirrerSized appropriately
Dropping funnel, condenserStandard ground glass
Inert atmosphere setupNitrogen or Argon gas

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (1.1 equivalents) and anhydrous dichloromethane (40 mL).

  • Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the flask. Cool the resulting mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent, e.g., 5.0 g) in 10 mL of anhydrous DCM. Add this solution to a dropping funnel and add it dropwise to the cold alcohol/pyridine mixture over 15-20 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride spot is consumed.

Work-up and Purification

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Washing:

    • Wash the organic layer with 1 M HCl (2 x 30 mL) to remove pyridine.

    • Wash with saturated NaHCO₃ solution (2 x 30 mL) to remove any remaining acid.[15][16]

    • Wash with brine (1 x 30 mL) to aid in drying.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.

G Setup 1. Reaction Setup (Alcohol, Pyridine, DCM @ 0°C) Addition 2. Dropwise Addition (Acyl Chloride in DCM) Setup->Addition React 3. Reaction (Stir @ RT, 2-4h) Addition->React Monitor 4. TLC Monitoring React->Monitor Quench 5. Quench with Water Monitor->Quench Wash_HCl 6. Wash with 1M HCl Quench->Wash_HCl Wash_Bicarb 7. Wash with Sat. NaHCO₃ Wash_HCl->Wash_Bicarb Wash_Brine 8. Wash with Brine Wash_Bicarb->Wash_Brine Dry 9. Dry (MgSO₄) & Filter Wash_Brine->Dry Evaporate 10. Concentrate Dry->Evaporate Purify 11. Column Chromatography Evaporate->Purify Product Pure Ester Purify->Product

Caption: Workflow for Pyridine-Catalyzed Esterification.

Protocol 2: Synthesis of a Phenyl Ester (Schotten-Baumann Conditions)

This protocol is effective for less nucleophilic phenols. It utilizes a two-phase system where the phenoxide is generated in the aqueous phase and reacts with the acyl chloride in the organic phase.

Materials and Equipment

Reagent/EquipmentSpecification
This compound>98% Purity
Phenol>99% Purity
Sodium Hydroxide (NaOH)10% w/v Aqueous Solution
Dichloromethane (DCM)Reagent Grade
Erlenmeyer flask, magnetic stirrerSized appropriately

Step-by-Step Methodology

  • Phenoxide Formation: In a 250 mL Erlenmeyer flask, dissolve phenol (1.1 equivalents) in 50 mL of 10% aqueous NaOH solution. Stir for 10 minutes. The phenol must fully dissolve to form the sodium phenoxide salt.[17]

  • Acyl Chloride Addition: Add this compound (1.0 equivalent) either neat or dissolved in a minimal amount of DCM.

  • Reaction: Stopper the flask and stir the two-phase mixture vigorously at room temperature for 15-30 minutes. A solid precipitate of the ester product should form.

  • Monitoring: The reaction is typically rapid. After 30 minutes, check for the characteristic smell of the acyl chloride to ensure it has been consumed.

Work-up and Purification

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts. Then, wash with a small amount of cold 5% NaHCO₃ solution to ensure all unreacted acyl chloride is hydrolyzed and removed.

  • Drying: Dry the solid product in a vacuum oven at a low temperature (e.g., 40-50 °C).

  • Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure phenyl ester.[16]

Comparative Summary of Protocols

ParameterProtocol 1 (Alkyl Ester)Protocol 2 (Phenyl Ester)
Nucleophile Primary/Secondary AlcoholPhenol
Base Pyridine (organic, non-nucleophilic)Sodium Hydroxide (inorganic, aqueous)
Solvent System Anhydrous single-phase (DCM)Two-phase (DCM/Water)
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield 85-95%90-98%
Key Advantage Good for sensitive substratesRapid, high-yielding, simple work-up

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction 1. Inactive alcohol (e.g., tertiary).2. Moisture contamination hydrolyzing the acyl chloride.1. Use a more forcing method or catalyst.2. Ensure all glassware and reagents are scrupulously dry.
Low Yield 1. Incomplete reaction.2. Product loss during aqueous work-up.1. Increase reaction time or gently warm.2. Perform back-extraction of all aqueous layers.
Product is Contaminated 1. Presence of unreacted starting material.2. Hydrolyzed acyl chloride (carboxylic acid).1. Ensure reaction goes to completion via TLC.2. Perform the NaHCO₃ wash thoroughly to remove acidic impurities.

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

  • Hu, Y., et al. (1994). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Synthetic Communications, 22(19). Retrieved from [Link]

  • Save My Exams. (2025). Acyl Chlorides. A Level Chemistry Revision Notes. Retrieved from [Link]

  • Janssens, F., et al. (n.d.). An efficient and catalyst-free procedure for the condensation of acyl chlorides and alcohols using continuous flow. Retrieved from [Link]

  • Sparkl. (n.d.). Reaction of Alcohols with Acyl Chlorides to Form Esters. Revision Notes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • ChemistNATE. (2022). Acid Chloride + Alcohol = Ester (Mechanism). YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Chem Help ASAP. (2019). Synthesis of esters from acid chlorides. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. YouTube. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]

  • Chemguide. (n.d.). Acyl chlorides and water, alcohols or phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). Some more reactions of phenol. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 5-Bromo-2-methylbenzoyl Chloride in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-methylbenzoyl chloride is a highly versatile and reactive building block, pivotal in the synthesis of diverse heterocyclic scaffolds. Its unique trifecta of functionalities—a reactive acyl chloride for electrophilic reactions, a strategically placed bromine atom for subsequent cross-coupling modifications, and a methyl group influencing steric and electronic properties—makes it an invaluable tool for researchers in medicinal chemistry and drug development. This guide provides an in-depth exploration of its application in constructing key heterocyclic systems, including thiophenes, quinazolinones, and benzoxazinones. We present detailed, field-proven protocols, mechanistic insights, and the causal logic behind experimental choices to empower researchers to leverage this reagent's full synthetic potential.

Introduction: A Multifunctional Reagent for Complex Scaffolds

The pursuit of novel therapeutic agents frequently converges on the synthesis of complex heterocyclic molecules.[1] this compound (CAS No: 21900-41-4) has emerged as a reagent of significant interest due to its structural attributes that facilitate entry into multiple heterocyclic families. The acyl chloride group serves as a potent electrophile for forming new carbon-carbon and carbon-heteroatom bonds, typically through acylation reactions. The bromo-substituent is not merely a passive feature; it is a functional handle, ideal for post-cyclization diversification via modern catalytic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of extensive compound libraries from a common heterocyclic core.[2] This dual reactivity is fundamental to its utility in building molecular complexity efficiently.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name This compound[3]
CAS Number 21900-41-4[3]
Molecular Formula C₈H₆BrClO[3]
Molecular Weight 233.49 g/mol [3]
Appearance Solid (Typical)N/A
Primary Hazards Causes severe skin burns and eye damage, Lachrymator

General Workflow for Heterocyclic Synthesis

The application of this compound in heterocyclic synthesis typically follows a logical progression from initial acylation to cyclization and optional diversification. This modular approach is a cornerstone of modern synthetic strategy.

G start This compound acylation Acylation Reaction (e.g., Friedel-Crafts, N-Acylation) start->acylation reagent1 Nucleophilic Partner (e.g., Thiophene, 2-Aminophenol, Anthranilamide) reagent1->acylation intermediate Acyclic Acylated Intermediate acylation->intermediate Forms C-C or C-N bond cyclization Intramolecular Cyclization (Dehydration/Condensation) intermediate->cyclization Forms heterocyclic ring heterocycle Brominated Heterocyclic Core (Thiophene, Benzoxazinone, Quinazolinone) cyclization->heterocycle diversification Post-Synthetic Diversification (e.g., Suzuki, Buchwald-Hartwig Coupling) heterocycle->diversification Utilizes Bromine atom final Diverse Library of Final Compounds diversification->final

Caption: General experimental workflow for synthesis and diversification.

Application I: Synthesis of Thiophene-Based Scaffolds

A primary application of this compound is in the synthesis of substituted thiophenes via the Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a robust method for creating a carbon-carbon bond between the benzoyl group and a thiophene ring, yielding a ketone intermediate that is a precursor to many active pharmaceutical ingredients.[4]

Mechanism: Friedel-Crafts Acylation

The reaction is typically catalyzed by a Lewis acid, such as aluminum trichloride (AlCl₃), which coordinates to the acyl chloride, dramatically increasing its electrophilicity. The activated acylium ion is then attacked by the electron-rich thiophene ring to form the ketone.

G cluster_0 Activation of Acyl Chloride cluster_1 Electrophilic Attack & Aromatization reagent This compound + AlCl₃ ion Acylium Ion Complex [R-C=O]⁺[AlCl₄]⁻ reagent->ion Lewis Acid Catalysis thiophene 2-(4-fluorophenyl)thiophene ion->thiophene Electrophilic Attack sigma Sigma Complex (Intermediate) thiophene->sigma Nucleophilic Attack product Ketone Product + HCl + AlCl₃ sigma->product Deprotonation/ Rearomatization

Caption: Mechanism of Friedel-Crafts acylation on a thiophene ring.

Protocol 3.1: Synthesis of (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

This protocol is adapted from methodologies described for the synthesis of precursors to SGLT2 inhibitors.[4]

Materials:

  • This compound (1.0 eq)

  • 2-(4-fluorophenyl)thiophene (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM. Cool the flask to 0°C in an ice bath.

  • Lewis Acid Addition: Carefully add anhydrous AlCl₃ (1.2 eq) to the cooled DCM with stirring. Causality: This step is highly exothermic and moisture-sensitive. Slow addition at 0°C prevents uncontrolled reaction and degradation of the catalyst.

  • Acyl Chloride Addition: Add this compound (1.0 eq) dissolved in a minimal amount of anhydrous DCM dropwise to the suspension. Stir for 15 minutes at 0°C.

  • Thiophene Addition: Add a solution of 2-(4-fluorophenyl)thiophene (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice containing concentrated HCl. Causality: This hydrolyzes the aluminum complexes and quenches the reaction. The process is highly exothermic and should be done slowly and with caution.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. Causality: The acid wash removes any remaining aluminum salts, while the bicarbonate wash removes any unreacted acidic species.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel.

Application II: Synthesis of Quinazolinone Scaffolds

Quinazolinones are a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[5][6] this compound can be readily employed to construct the 2-substituted-quinazolin-4(3H)-one core via a condensation-cyclization sequence with 2-aminobenzamides.

Mechanism: Acylation and Condensative Cyclization

The synthesis is a two-step, one-pot process. First, the highly nucleophilic primary amine of 2-aminobenzamide attacks the acyl chloride in an N-acylation reaction. The resulting intermediate, in the presence of heat and often an acid catalyst, undergoes intramolecular cyclization via attack of the amide nitrogen onto the newly formed amide's carbonyl, followed by dehydration to yield the quinazolinone ring system.

G A This compound + 2-Aminobenzamide B N-Acylation (Base present, e.g., Pyridine) A->B C Acyclic Diamide Intermediate B->C D Intramolecular Cyclization (Heat/Acid Catalyst) C->D E Tetrahedral Intermediate D->E F Dehydration (-H₂O) E->F G Final Product: 6-Bromo-2-(2-methylphenyl)quinazolin-4(3H)-one F->G

Caption: Reaction mechanism for quinazolinone synthesis.

Protocol 4.1: General Synthesis of 2-Substituted 6-Bromo-quinazolin-4(3H)-ones

Materials:

  • This compound (1.0 eq)

  • 2-Aminobenzamide (1.05 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Toluene or Xylene

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq, optional catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzamide (1.05 eq) and pyridine (1.5 eq) in anhydrous toluene.

  • Acylation: Cool the solution to 0°C and add a solution of this compound (1.0 eq) in anhydrous toluene dropwise. Causality: The base (pyridine) acts as a nucleophilic catalyst and an acid scavenger for the HCl byproduct, driving the acylation forward.

  • Initial Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cyclization: Add p-TsOH (0.1 eq) to the flask and heat the mixture to reflux (110-140°C, depending on solvent) for 8-12 hours. A Dean-Stark trap can be used to remove the water formed during cyclization.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the product may form. Filter the solid and wash with cold toluene.

  • Purification: If no precipitate forms, concentrate the solvent under reduced pressure. Treat the residue with water and filter the resulting solid. The crude product can be purified by recrystallization from ethanol or a DMF/ethanol mixture to yield the pure quinazolinone.[5]

Application III: Synthesis of 1,4-Benzoxazinone Derivatives

1,4-Benzoxazinones are another class of heterocycles with significant biological activity.[7] The reaction of this compound with 2-aminophenols provides a direct route to this scaffold through a similar N-acylation followed by intramolecular O-acylation (cyclization).

Protocol 5.1: General Synthesis of 2-Substituted 6-Bromo-2H-1,4-benzoxazin-3(4H)-ones

Materials:

  • This compound (1.0 eq)

  • 2-Aminophenol (1.0 eq)

  • Triethylamine (NEt₃) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: Dissolve the 2-aminophenol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM in a flask. Cool the solution to 0°C in an ice bath. Causality: Using excess base ensures complete scavenging of HCl and facilitates the final cyclization step.

  • Acylation: Add a solution of this compound (1.0 eq) in DCM dropwise over 20 minutes.

  • Reaction Progression: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight. The initial N-acylation is typically rapid, followed by a slower intramolecular cyclization where the phenolic oxygen displaces the chloride from the newly formed amide's carbonyl group (this mechanism can vary, sometimes proceeding through O-acylation first).

  • Work-up: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.[2]

  • Drying and Concentration: Dry the organic layer with anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] It is a lachrymator. Keep the container tightly closed and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[9]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

Conclusion

This compound stands out as a strategic starting material for constructing a variety of medicinally relevant heterocyclic cores. Its predictable reactivity through acylation pathways, combined with the latent functionality of the bromine atom for diversification, provides a powerful and efficient platform for drug discovery and development. The protocols and insights provided herein serve as a robust foundation for researchers aiming to exploit the full synthetic utility of this valuable chemical intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • BenchChem. (2025). A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BenchChem. (2025). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.
  • Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Screening of some benzoxazinone derivatives.
  • Frontiers in Chemistry. (n.d.). Five-membered Heterocycles: Synthesis and Applications.

Sources

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 5-Bromo-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important families of drug targets in the 21st century.[3][4] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with dozens of drugs approved by the FDA.[4]

A common and highly successful strategy in kinase inhibitor design involves the use of "privileged scaffolds"—core molecular structures that are pre-validated to bind to the ATP-binding site of kinases.[5][6] The benzamide moiety is one such privileged scaffold, frequently appearing in potent and selective kinase inhibitors.[7][8] This guide provides a detailed technical overview and experimental protocols for the use of 5-Bromo-2-methylbenzoyl chloride , a versatile and strategically functionalized building block, in the synthesis of novel kinase inhibitor candidates.

The unique substitution pattern of this reagent—a bromine atom at the 5-position and a methyl group at the 2-position—offers distinct advantages for drug discovery. The ortho-methyl group can enforce a specific conformation of the benzamide, influencing binding selectivity, while the meta-bromo group serves as a powerful tool for modulating potency through halogen bonding and acts as a synthetic handle for further diversification via cross-coupling reactions.[7][9] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent for the efficient construction of kinase inhibitor libraries.

Part I: Rationale and Mechanistic Overview

The Core Reaction: Nucleophilic Acyl Substitution

The foundational reaction for utilizing this compound is the formation of a stable amide bond through nucleophilic acyl substitution.[10][11] The acyl chloride is a highly reactive electrophile due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. It readily reacts with nucleophilic primary or secondary amines to form the corresponding N-substituted benzamide.[12]

The mechanism proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion.[13] To drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to neutralize the hydrogen chloride (HCl) byproduct that is formed.[3][13]

Caption: General reaction scheme for amide bond formation.

Significance of the 5-Bromo-2-methylbenzoyl Scaffold in Kinase Binding

The choice of this specific benzoyl chloride is strategic. The substituents are not merely passive decorations; they are designed to interact favorably with the highly conserved ATP-binding site of protein kinases.

  • Amide Backbone Interaction: The core N-H and carbonyl of the newly formed amide bond act as hydrogen bond donors and acceptors, respectively. These groups typically form critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain, anchoring the inhibitor in place.[14]

  • Halogen Bonding (5-Bromo group): Halogen atoms, particularly bromine and iodine, can act as Lewis acidic halogen bond donors, forming favorable, directional interactions with electron-rich atoms like backbone carbonyl oxygens.[9] This interaction can significantly enhance binding affinity and selectivity for specific kinases. Crystallographic analyses of kinase-inhibitor complexes have confirmed the importance of halogen bonding in achieving high potency.[9]

  • Hydrophobic & Steric Interactions (2-Methyl group): The ortho-methyl group provides steric bulk that can influence the torsional angle between the phenyl ring and the amide plane. This conformational constraint can reduce the entropic penalty of binding and orient other parts of the molecule for optimal interactions within the active site. Furthermore, the methyl group can engage in favorable van der Waals interactions within hydrophobic pockets adjacent to the hinge region.[15]

  • Vector for Diversification: The bromine atom provides a reactive handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the late-stage introduction of various aryl or heteroaryl groups, enabling a systematic exploration of the solvent-exposed region of the kinase active site to further optimize potency, selectivity, and pharmacokinetic properties.[7]

G cluster_kinase Kinase ATP-Binding Site hinge Hinge Region (e.g., Leu, Met) hydrophobic_pocket Hydrophobic Pocket halogen_acceptor Halogen Bond Acceptor (C=O) solvent_front Solvent-Exposed Region inhibitor 5-Bromo-2-methylbenzamide Scaffold inhibitor->hinge H-Bonding (Amide) inhibitor->hydrophobic_pocket Hydrophobic Interaction (o-Methyl) inhibitor->halogen_acceptor Halogen Bond (m-Bromo) inhibitor->solvent_front Diversification Vector (Bromo for Cross-Coupling)

Caption: Key interactions of the scaffold within a kinase active site.

Part II: Experimental Protocols

Protocol 1: General Synthesis of an N-Aryl-5-bromo-2-methylbenzamide Library

This protocol describes a robust, general method for the acylation of a substituted aniline with this compound. It can be readily adapted for parallel synthesis to generate a library of compounds for screening.

Table 1: Materials and Reagents

Reagent/Material Grade Purpose
This compound ≥97% Acylating Agent
Substituted Aniline (R-C₆H₄-NH₂) ≥98% Nucleophile
Triethylamine (TEA) or DIPEA Anhydrous HCl Scavenger
Dichloromethane (DCM) Anhydrous Reaction Solvent
1 M Hydrochloric Acid (HCl) ACS Grade Aqueous Work-up
Saturated Sodium Bicarbonate (NaHCO₃) ACS Grade Aqueous Work-up
Brine (Saturated NaCl) ACS Grade Aqueous Work-up
Anhydrous Magnesium Sulfate (MgSO₄) Anhydrous Drying Agent
Silica Gel 230-400 mesh Column Chromatography

| Ethyl Acetate / Hexanes | HPLC Grade | Eluent for Chromatography |

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the acylation reaction and minimize the formation of side products.[16] Add triethylamine (1.2 eq) to the stirred solution.

  • Acyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel. Slow addition maintains a low concentration of the highly reactive acylating agent, preventing potential di-acylation or other side reactions.[16]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 30% Ethyl Acetate in Hexanes. The reaction is complete when the limiting reagent (typically the aniline) is consumed.

  • Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with:

    • 1 M HCl (2x) - to remove excess triethylamine and any unreacted aniline.

    • Saturated NaHCO₃ solution (2x) - to remove any unreacted acyl chloride (as the carboxylate) and neutralize any remaining HCl.

    • Brine (1x) - to remove residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[5][8]

Protocol 2: Product Characterization

The identity and purity of the final compounds must be confirmed using standard analytical techniques.

Table 2: Representative Spectroscopic Data for a Synthesized Product

Analysis Technique Expected Observations for a Representative N-Aryl-5-bromo-2-methylbenzamide
¹H NMR Aromatic protons (δ 7.0-8.0 ppm), Amide N-H proton (broad singlet, δ 8.0-9.5 ppm), Methyl group protons (singlet, δ ~2.4 ppm). Coupling patterns will be specific to the substitution on both rings.
¹³C NMR Carbonyl carbon (δ ~165-170 ppm), Aromatic carbons (δ 110-145 ppm), Methyl carbon (δ ~20 ppm).[17]
FT-IR N-H stretch (sharp, ~3300 cm⁻¹), C=O stretch (strong, ~1650 cm⁻¹), C-Br stretch (~600-700 cm⁻¹).[17]

| High-Res MS (ESI) | Accurate mass measurement confirming the elemental formula ([M+H]⁺ or [M+Na]⁺). The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be observed. |

Part III: Application in a Drug Discovery Workflow

The synthesis of individual compounds is the first step in a broader drug discovery campaign. This compound is an ideal starting point for a scaffold-based discovery workflow.

G start Building Block: 5-Bromo-2-methylbenzoyl chloride synthesis Parallel Synthesis (Protocol 1) start->synthesis amines Diverse Amine Building Blocks (R-NH2) amines->synthesis library Compound Library (N=10-1000) synthesis->library screening Biochemical Assay: Kinase Panel Screening (IC50 Determination) library->screening sar Data Analysis: Structure-Activity Relationship (SAR) screening->sar hit Identification of 'Hit' Compounds sar->hit optimization Lead Optimization (e.g., Suzuki Coupling on Br) sar->optimization hit->optimization candidate Preclinical Candidate optimization->candidate

Caption: A representative kinase inhibitor drug discovery workflow.

Building a Structure-Activity Relationship (SAR)

By synthesizing a library of analogs where the "R" group on the amine is varied (see general reaction scheme), researchers can systematically probe the chemical space of the kinase active site. The biological activity (e.g., IC₅₀ value) of each compound is measured against a target kinase. This data is then compiled to build an SAR table, which guides further optimization.

Table 3: Example Structure-Activity Relationship (SAR) Data

Compound ID R-Group on Amine Target Kinase IC₅₀ (nM)
INH-001 4-Fluorophenyl 150
INH-002 4-Methoxyphenyl 85
INH-003 3-Pyridyl 45
INH-004 4-(Morpholino)phenyl 22

| INH-005 | 4-Hydroxyphenyl | 98 |

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, a medicinal chemist would conclude that a basic nitrogen (as in INH-003) and a hydrogen-bond accepting group with good solubility properties (as in INH-004) in the para position are beneficial for potency. This insight directs the next round of synthesis to further explore these features.

Troubleshooting and Key Considerations

Table 4: Common Issues and Solutions in Synthesis

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive acyl chloride (hydrolyzed). Low reactivity of the amine. Insufficient base. Use fresh or newly purchased this compound. For electron-deficient amines, consider gentle heating or a stronger coupling agent.[18][19] Ensure at least 1.2 equivalents of base are used.
Multiple Products Observed Reaction temperature too high. Presence of moisture. Start the reaction at 0 °C and warm slowly.[16] Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the acyl chloride.
Difficult Purification Close polarity of product and starting material. Optimize the TLC mobile phase before running the column. If the product is a stable solid, attempt recrystallization as an alternative to chromatography.

| Inconsistent Results | Reagent degradation over time. | Store this compound under inert gas and in a cool, dry place. Check the purity of starting materials before use. |

Conclusion

This compound is a highly valuable and strategic starting material for the synthesis of kinase inhibitors. Its facile reaction with a diverse range of amines via robust amide bond formation allows for the rapid generation of compound libraries. The intrinsic functionalities of the bromo and methyl groups provide a strong foundation for achieving high potency and selectivity through specific interactions within the kinase ATP-binding site. The protocols and workflow described herein provide a comprehensive guide for researchers to effectively utilize this reagent in modern, scaffold-based drug discovery programs.

References

  • Benchchem. (n.d.). Application of 2-(Trifluoromethyl)benzoyl Chloride in the Synthesis of Pharmaceutical Intermediates.
  • Benchchem. (n.d.). Application Notes and Protocols: 5-Bromo-2-chlorobenzo[d]thiazole in the Synthesis of Kinase Inhibitors.
  • Pattarozzi, A., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Benchchem. (n.d.). Application of Benzoyl Isocyanate in Medicinal Chemistry: Detailed Application Notes and Protocols.
  • Lenci, E., & Calugi, C. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH.
  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Benchchem. (n.d.). 5-Bromo-2-chlorobenzo[d]thiazole: A Versatile Building Block for Kinase Inhibitor Synthesis.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • PubMed. (2024). Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes.
  • MDPI. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
  • ResearchGate. (n.d.). Discovery of kinase inhibitors that potently cross-react with....
  • PLOS. (2017). Insights into the binding mode of MEK type-III inhibitors. A step towards discovering and designing allosteric kinase inhibitors.
  • Benchchem. (n.d.). Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.
  • Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines.
  • PubMed Central. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
  • Benchchem. (n.d.). Optimizing temperature for 2-Amino-5-bromobenzoyl chloride reactions.
  • ResearchGate. (2025). Structural and spectroscopic studies of novel methylbenzoylthiourea derivatives.
  • PubMed. (2010). Scaffold-based design of kinase inhibitors for cancer therapy.
  • PubMed Central. (n.d.). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors.
  • PubMed. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update.
  • PMC - PubMed Central. (2021). Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening.

Sources

Application of 5-Bromo-2-methylbenzoyl Chloride in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzoyl Chlorides in Modern Agrochemicals

5-Bromo-2-methylbenzoyl chloride (CAS No. 21900-41-4) is a highly reactive acyl chloride that serves as a pivotal intermediate in organic synthesis. While its application in the pharmaceutical industry is well-documented, particularly in the synthesis of SGLT2 inhibitors, its potential in the agrochemical sector is an area of growing interest. The benzamide functional group, readily formed from benzoyl chlorides, is a cornerstone of numerous modern insecticides and fungicides. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of potential agrochemical active ingredients, complete with detailed protocols and mechanistic insights for research and development professionals.

The core utility of this compound lies in its ability to readily undergo nucleophilic acyl substitution. The electron-withdrawing nature of the chlorine and bromine atoms on the benzoyl ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is harnessed to create the amide or ester linkages that are fundamental to the bioactivity of many agrochemicals.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₆BrClOPubChem[1]
Molecular Weight 233.49 g/mol PubChem[1]
CAS Number 21900-41-4PubChem[1]
Appearance Not explicitly stated, but related compounds are solids or liquids.
Boiling Point Not explicitly stated.
Solubility Reacts with water. Soluble in many organic solvents.General chemical knowledge

Core Application: Synthesis of N-Substituted Benzamide Agro-Actives

The primary application of this compound in agrochemical synthesis is the formation of N-substituted benzamides. This class of compounds has yielded highly effective insecticides and fungicides. The general reaction involves the acylation of a substituted aniline or other amine-containing moiety with this compound.

The substituents on both the benzoyl chloride and the amine are crucial for determining the biological activity and spectrum of the resulting agrochemical. The 5-bromo and 2-methyl groups on the benzoyl chloride contribute to the overall lipophilicity and steric hindrance of the final molecule, which can influence its binding to the target site in the pest or pathogen.

Experimental Protocol: Synthesis of a Model N-Aryl-5-bromo-2-methylbenzamide

This protocol details a generalized procedure for the synthesis of a model N-aryl-5-bromo-2-methylbenzamide, a representative structure for a potential insecticidal or fungicidal agent.

Materials and Reagents
  • This compound (≥98% purity)

  • Substituted aniline (e.g., 4-chloroaniline, ≥99% purity)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (≥99%) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Synthetic Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise over 20-30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N-aryl-5-bromo-2-methylbenzamide.

Visualization of the Synthetic Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_aniline Dissolve substituted aniline and triethylamine in anhydrous DCM cool_reaction Cool aniline solution to 0 °C dissolve_aniline->cool_reaction prepare_acyl_chloride Prepare solution of this compound in anhydrous DCM add_acyl_chloride Add acyl chloride solution dropwise prepare_acyl_chloride->add_acyl_chloride cool_reaction->add_acyl_chloride stir_reaction Stir at room temperature for 4-8 hours add_acyl_chloride->stir_reaction quench Quench with 1 M HCl stir_reaction->quench extract Liquid-liquid extraction quench->extract wash Wash with HCl, NaHCO₃, and brine extract->wash dry Dry over MgSO₄ and concentrate wash->dry purify Purify by column chromatography dry->purify product Pure N-aryl-5-bromo-2-methylbenzamide purify->product

Caption: Workflow for the synthesis of a model N-aryl-5-bromo-2-methylbenzamide.

Mechanistic Rationale and Causality in Experimental Design

The choice of reagents and conditions in the protocol is deliberate to ensure high yield and purity of the final product.

  • Anhydrous Conditions: this compound is highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid, an unwanted byproduct. Therefore, the use of anhydrous solvents and an inert atmosphere is critical.

  • Base: The reaction of the acyl chloride with the amine generates hydrochloric acid (HCl). A non-nucleophilic base like triethylamine is added to neutralize the HCl, preventing the protonation of the starting amine which would render it non-nucleophilic and halt the reaction.

  • Controlled Addition at Low Temperature: The acylation reaction is exothermic. Adding the acyl chloride dropwise at a low temperature helps to control the reaction rate, prevent side reactions, and ensure safety.

  • Aqueous Workup: The series of washes with acidic, basic, and neutral solutions is designed to remove unreacted starting materials, the base, and salts, leading to a cleaner crude product before final purification.

Reaction Mechanism

G This compound This compound Intermediate Intermediate This compound->Intermediate + Substituted Aniline Product (N-aryl-5-bromo-2-methylbenzamide) Product (N-aryl-5-bromo-2-methylbenzamide) Intermediate->Product (N-aryl-5-bromo-2-methylbenzamide) - HCl

Caption: Simplified reaction mechanism of N-acylation.

Safety and Handling

This compound is a corrosive and lachrymatory compound. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion and Future Outlook

While direct commercial applications of this compound in the agrochemical industry are not widely publicized, its structural features and reactivity make it a valuable building block for the synthesis of novel benzamide-based agrochemicals. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile intermediate in the development of new and effective crop protection agents. Further research into the structure-activity relationships of N-substituted-5-bromo-2-methylbenzamides could lead to the discovery of next-generation insecticides and fungicides.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of N-Aryl-5-bromo-2-methylbenzamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the synthesis of N-aryl-5-bromo-2-methylbenzamides, a class of compounds with significant potential in medicinal chemistry and materials science. The core of this guide focuses on the acylation reaction between 5-bromo-2-methylbenzoyl chloride and various substituted anilines. We will delve into the underlying reaction mechanism, provide a robust and reproducible experimental protocol, discuss the influence of electronic effects on reaction outcomes, and offer a practical troubleshooting guide. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.

Introduction: The Significance of the Benzamide Scaffold

The benzamide moiety is a privileged scaffold in modern pharmacology, forming the structural core of numerous therapeutic agents. Its prevalence stems from the amide bond's unique combination of stability and its ability to participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. The specific class of N-aryl-5-bromo-2-methylbenzamides offers a synthetically accessible platform for generating diverse compound libraries. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, while the methyl group and the variable aniline-derived aryl ring allow for fine-tuning of steric and electronic properties.[1][2] This guide provides the foundational knowledge and practical steps to successfully synthesize these valuable compounds.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of N-aryl-5-bromo-2-methylbenzamides from this compound and an aniline proceeds via a classic nucleophilic acyl substitution mechanism.[3][4] This two-step process is fundamental to understanding and optimizing the reaction conditions.

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the aniline (the nucleophile) attacking the highly electrophilic carbonyl carbon of the this compound. This results in the formation of a transient tetrahedral intermediate. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing inductive effects of both the chlorine and bromine atoms.[5]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: A non-nucleophilic base, such as triethylamine or pyridine, is crucial in the final step. It abstracts a proton from the positively charged nitrogen atom to neutralize the intermediate and generate the final, stable amide product. This step also neutralizes the hydrochloric acid (HCl) byproduct, preventing it from forming a non-nucleophilic ammonium salt with the starting aniline, which would halt the reaction.[6]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline Aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylChloride This compound (Electrophile) AcylChloride->Tetrahedral Amide N-Aryl-5-bromo-2-methylbenzamide Tetrahedral->Amide Chloride Elimination & Proton Transfer HCl HCl (neutralized by base) Tetrahedral->HCl

Caption: Nucleophilic acyl substitution mechanism.

Preparation of this compound

While this compound is commercially available, it can also be readily synthesized in the laboratory from its corresponding carboxylic acid, 5-bromo-2-methylbenzoic acid.[7] The most common and effective method involves reacting the carboxylic acid with a chlorinating agent.

  • Common Chlorinating Agents: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently used reagents for this transformation.[8][9] Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of dimethylformamide (DMF) is often added to accelerate the reaction with thionyl chloride.

The general reaction is as follows: C₈H₇BrO₂ (5-bromo-2-methylbenzoic acid) + SOCl₂ → C₈H₆BrClO (this compound) + SO₂ + HCl

Detailed Experimental Protocol

This protocol provides a general and reliable procedure for the synthesis of N-aryl-5-bromo-2-methylbenzamides.

4.1. Materials and Reagents

  • This compound (1.05 eq.)

  • Substituted aniline (e.g., aniline, p-toluidine, 4-chloroaniline) (1.0 eq.)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)

  • Magnetic stirrer and stir bar

  • Ice bath

4.2. Step-by-Step Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel and dilute with additional DCM.

  • Washing: Wash the organic layer successively with 1 M HCl solution (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and HCl), and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aniline & Base in Anhydrous DCM B Cool to 0°C A->B C Dropwise Addition of This compound B->C D Stir at RT for 2-4h (Monitor by TLC) C->D E Quench & Extract with DCM D->E F Wash with 1M HCl, sat. NaHCO₃, Brine E->F G Dry (Na₂SO₄) & Concentrate F->G H Purify (Recrystallization or Chromatography) G->H

Caption: General experimental workflow.

Substrate Scope and Data Summary

The electronic nature of the substituent on the aniline ring significantly influences the reaction rate. Electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (-OCH₃) increase the nucleophilicity of the aniline nitrogen, leading to faster reaction rates. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) decrease the nucleophilicity, resulting in slower reactions that may require heating or longer reaction times to achieve completion.

Table 1: Reaction of this compound with Various Anilines

EntryAniline SubstrateSubstituent EffectTypical ConditionsExpected Outcome
1AnilineNeutralDCM, Et₃N, 0°C to RT, 2hHigh Yield
2p-ToluidineEDG (-CH₃)DCM, Et₃N, 0°C to RT, 1-2hVery High Yield, Faster Reaction
3p-AnisidineStrong EDG (-OCH₃)DCM, Et₃N, 0°C to RT, 1hVery High Yield, Rapid Reaction
44-ChloroanilineEWG (-Cl)DCM, Et₃N, RT, 4-6hGood to High Yield, Slower Reaction
54-NitroanilineStrong EWG (-NO₂)THF, Pyridine, Reflux, 8-12hModerate Yield, Requires Forcing Conditions

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Impure or wet starting materials/solvent. 2. Inactive aniline (strong EWGs). 3. Insufficient base.1. Use freshly distilled, anhydrous solvents. Ensure acyl chloride has not hydrolyzed. 2. Increase reaction temperature, use a stronger base (e.g., DMAP catalyst), or extend reaction time. 3. Ensure at least 1.2-1.5 equivalents of base are used.
Formation of Side Products 1. Hydrolysis of acyl chloride to carboxylic acid. 2. Di-acylation of aniline (less common).1. Maintain strict anhydrous conditions. 2. Use a slight excess of aniline relative to the acyl chloride.
Difficult Purification 1. Unreacted starting materials co-eluting with the product. 2. Product is an oil and difficult to crystallize.1. Ensure the aqueous workup is thorough to remove the base and any salts. Optimize chromatography conditions. 2. Attempt purification via column chromatography. Try trituration with a non-polar solvent like hexanes.

Safety Precautions

  • This compound: Is corrosive and a lachrymator. It reacts with moisture to release HCl gas. Handle only in a well-ventilated fume hood.

  • Anilines: Many anilines are toxic upon inhalation, ingestion, or skin contact.

  • Triethylamine/Pyridine: Are corrosive, flammable, and have strong, unpleasant odors.

  • Dichloromethane: Is a suspected carcinogen.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(2), 566-577. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Li, J. J., & Gribble, G. W. (Eds.). (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Molecules, 14(12), 5032-5066. Available from: [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available from: [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • ResearchGate. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • Save My Exams. (2025). Acylation Mechanism. Retrieved from [Link]

  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Available from: [Link]

  • Journal of the American Chemical Society. (2022). Nickel-Catalyzed Enantioselective Coupling of Acid Chlorides with α-Bromobenzoates: An Asymmetric Acyloin Synthesis. Retrieved from [Link]

  • Filo. (2024). Write a reaction and reaction conditions When aniline reacts with bromine and benzoyl chloride. Retrieved from [Link]

  • NIH National Library of Medicine. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 5-Bromo-2-methylbenzoyl Chloride in the Synthesis of Pharmacologically Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Bromo-2-methylbenzoyl chloride is a versatile bifunctional reagent that serves as a cornerstone in the synthesis of complex molecular architectures for drug discovery. Its strategic arrangement of a reactive acyl chloride, a modifiable bromine handle, and a sterically influencing methyl group makes it an ideal starting material for building diverse scaffolds. This guide provides an in-depth exploration of its primary applications, featuring detailed mechanistic insights, step-by-step experimental protocols, and the rationale behind critical process parameters. We will focus on two key transformations: amide bond formation for the construction of novel scaffolds and Friedel-Crafts acylation for the synthesis of diaryl ketone intermediates, a core structure in several modern therapeutics.

Introduction: The Molecular Logic of this compound

In medicinal chemistry, the efficiency of a synthetic route is paramount. The choice of starting materials dictates the feasibility, cost, and novelty of the final drug candidates. This compound emerges as a highly valuable building block due to the orthogonal reactivity of its functional groups.

  • The Acyl Chloride: This is the most reactive site, serving as a powerful electrophile for facile bond formation with a wide array of nucleophiles. Its primary role is in the creation of robust amide and ester linkages, which are fundamental components of countless drug molecules.

  • The Bromine Atom: Positioned para to the acyl group, the bromine atom is a key "handle" for late-stage diversification. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of various aryl, heteroaryl, or alkyl groups to explore the target's binding pocket. The presence of a halogen, particularly bromine, has been shown to enhance the biological activity of some compounds.[1]

  • The Methyl Group: Located ortho to the reactive carbonyl center, the methyl group provides steric influence. This can direct the conformation of the final molecule, potentially locking it into a bioactive shape that enhances binding affinity and selectivity for its biological target.

This combination of features allows researchers to rapidly generate libraries of complex molecules from a single, reliable starting material, accelerating the structure-activity relationship (SAR) studies that are critical to drug development.

Core Application I: Amide Bond Formation via Nucleophilic Acyl Substitution

The formation of an amide bond is arguably the most common reaction in the synthesis of pharmaceuticals. This compound reacts cleanly and efficiently with primary and secondary amines to yield the corresponding benzamides. This reaction, a variant of the Schotten-Baumann reaction, is foundational for building a vast range of molecular frameworks.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group and reforming the carbonyl double bond to yield the stable amide product. An ancillary base, typically a non-nucleophilic amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, preventing protonation of the starting amine and driving the reaction to completion.[2]

Workflow for Amide Synthesis

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Work-up cluster_3 Purification A Dissolve Amine (1.0 eq) & Base (1.2 eq) in Anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Add this compound (1.05 eq) Dropwise as a Solution in DCM B->C D Maintain Temperature at 0 °C C->D E Stir at 0 °C for 30 min, then Warm to RT Overnight D->E F Quench with Water, Separate Layers E->F G Wash Organic Layer (aq. HCl, aq. NaHCO₃, Brine) F->G H Dry (Na₂SO₄), Filter, Evaporate G->H I Purify via Column Chromatography or Recrystallization H->I

Caption: General workflow for the synthesis of N-substituted-5-bromo-2-methylbenzamides.

Detailed Experimental Protocol: Synthesis of a Model Benzamide

This protocol describes the synthesis of a generic N-aryl-5-bromo-2-methylbenzamide.

Table 1: Reagent and Stoichiometry

ReagentMol. Wt.EquivalentsMoles (mmol)Amount
Substituted Aniline-1.010.0(Varies)
This compound233.491.0510.52.45 g
Triethylamine (TEA)101.191.212.01.67 mL (1.21 g)
Dichloromethane (DCM), anhydrous---~50 mL

Step-by-Step Procedure:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add the substituted aniline (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (30 mL).

  • Basification: Add triethylamine (1.67 mL, 12.0 mmol, 1.2 eq) to the solution. Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve this compound (2.45 g, 10.5 mmol, 1.05 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes.

    • Causality Note: A slow, dropwise addition is critical to control the exothermicity of the reaction and prevent the formation of side products.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (approx. 16 hours).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).[3]

    • Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted acyl chloride and HCl salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure benzamide product.

Core Application II: Friedel-Crafts Acylation for Diaryl Ketone Synthesis

The Friedel-Crafts acylation is a powerful C-C bond-forming reaction used to install an acyl group onto an aromatic ring. Using this compound, this reaction produces 5-bromo-2-methylbenzophenone derivatives, which are key intermediates in the synthesis of various pharmaceuticals, notably SGLT2 inhibitors used in diabetes treatment.[4][5][6]

Mechanistic Rationale

The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which polarizes the C-Cl bond and facilitates its departure. This generates a highly electrophilic acylium ion. The electron-rich aromatic substrate (e.g., phenetole) then attacks the acylium ion in an electrophilic aromatic substitution reaction, forming a new C-C bond and a resonance-stabilized carbocation intermediate (sigma complex). Finally, a weak base (such as the [AlCl₄]⁻ complex) deprotonates the ring to restore aromaticity and release the final diaryl ketone product. Anhydrous conditions are crucial as water would hydrolyze the acyl chloride and deactivate the Lewis acid catalyst.

Reaction Scheme: Synthesis of a Benzophenone Intermediate

G cluster_reaction Friedel-Crafts Acylation R1 This compound P 5-Bromo-2-methyl-4'-alkoxybenzophenone R1->P 1. R2 Electron-rich Arene (e.g., Phenetole) R2->P 2. Cat AlCl₃ (Lewis Acid) in Anhydrous Solvent (e.g., DCM) Cat->P Catalyst 0 °C to RT

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Troubleshooting & Optimization

Side reactions of 5-Bromo-2-methylbenzoyl chloride with protic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-methylbenzoyl Chloride

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate in their synthetic workflows. Here, we address common challenges and frequently asked questions regarding its use, with a focus on troubleshooting and preventing unwanted side reactions with protic solvents. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound reacting with my solvent? What are the primary side reactions I should be aware of?

A1: The Root Cause: High Electrophilicity

This compound, like all acyl chlorides, is a highly reactive electrophile. The carbonyl carbon possesses a significant partial positive charge due to the strong electron-withdrawing effects of both the adjacent chlorine and oxygen atoms.[1][2] This makes it extremely susceptible to nucleophilic attack.

Protic solvents, such as water, alcohols, and amines, are nucleophiles and can compete with your desired reactant, leading to common side reactions:

  • Hydrolysis: Reaction with water (even trace amounts) to form the corresponding carboxylic acid, 5-bromo-2-methylbenzoic acid, and hydrochloric acid (HCl).[1][3] This is often the most prevalent and problematic side reaction.

  • Alcoholysis: Reaction with an alcohol (e.g., methanol, ethanol) to form the corresponding methyl or ethyl ester and HCl.[3][4][5]

  • Aminolysis: Reaction with an amine to form an amide and HCl. While this is often the desired transformation, using an amine as a solvent or having amine impurities can lead to the formation of undesired amide byproducts.[4]

These competing reactions, collectively known as solvolysis, can significantly lower the yield of your target molecule and complicate purification.[6]

Q2: I've observed an unexpected solid precipitate in my reaction, and my starting material seems to have degraded. What's happening?

A2: Identifying Hydrolysis

The scenario you describe strongly suggests that the acyl chloride has undergone hydrolysis. The resulting 5-bromo-2-methylbenzoic acid often has lower solubility in common non-polar aprotic solvents (like dichloromethane or toluene) compared to the acyl chloride, causing it to precipitate out of the solution.[1]

Another tell-tale sign of hydrolysis is the appearance of "fumes" when the container is opened. This is the HCl gas byproduct reacting with atmospheric moisture.[1][3] Using a partially hydrolyzed acyl chloride is strongly discouraged as it introduces impurities and alters the stoichiometry of your reaction, leading to lower yields.[1]

Visualizing the Competing Reactions

To better understand the challenge, let's visualize the desired reaction pathway versus the common side reactions.

G cluster_main Desired Reaction (e.g., Amidation) cluster_side Side Reactions with Protic Solvents AcylChloride 5-Bromo-2-methylbenzoyl chloride Product Desired Amide AcylChloride->Product Nucleophilic Attack AcylChloride2 5-Bromo-2-methylbenzoyl chloride Amine Primary/Secondary Amine (R₂NH) Amine->Product Base Base (e.g., Pyridine, TEA) Base->Product HCl Scavenger CarboxylicAcid 5-Bromo-2-methylbenzoic acid AcylChloride2->CarboxylicAcid Hydrolysis Ester Ester byproduct AcylChloride2->Ester Alcoholysis Water Water (H₂O) Water->CarboxylicAcid Alcohol Alcohol (R'OH) Alcohol->Ester G Start Low Yield or Impure Product CheckPurity Analyze crude product by ¹H NMR or LC-MS Start->CheckPurity AcidDetected Is 5-bromo-2-methylbenzoic acid present? CheckPurity->AcidDetected Yes Yes AcidDetected->Yes Hydrolysis Occurred No No AcidDetected->No Other Problem TroubleshootMoisture Source of Hydrolysis: - Check solvent dryness - Ensure glassware was dry - Verify inert atmosphere integrity Yes->TroubleshootMoisture TroubleshootOther Other Issues: - Check reagent stoichiometry - Verify amine/alcohol purity - Assess reaction time/temp No->TroubleshootOther

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Technical Support Center: Purification of Products from 5-Bromo-2-methylbenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for navigating the purification challenges associated with 5-Bromo-2-methylbenzoyl chloride reactions. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification hurdles. The question-and-answer format is designed to directly address specific issues you may encounter during your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, reaction, and purification of products derived from this compound.

Q1: What are the most common impurities I can expect in my reaction mixture?

A: Impurities in reactions involving this compound typically arise from three main sources: unreacted starting materials, side reactions, and degradation. The most prevalent impurities include:

  • 5-Bromo-2-methylbenzoic acid: This is the hydrolysis product of the starting material. This compound is highly reactive and will readily react with any trace moisture in your reaction setup or during workup.[1][2]

  • Unreacted this compound: Incomplete reactions will leave residual starting material.

  • Byproducts from side reactions: Depending on your specific reaction, side products can form. For instance, if your nucleophile has multiple reactive sites, you may see a mixture of products.

  • Polymeric byproducts: Self-condensation of the benzoyl chloride can occur, particularly if the reaction is heated for extended periods.[3]

Q2: My purified product has a brownish or yellowish tint. Is this a cause for concern?

A: A colored tint often indicates the presence of impurities. While it may not interfere with all downstream applications, for high-purity requirements, the color should be addressed. The tint could be due to residual bromine or oxidized species.[4] It is recommended to attempt further purification.

Q3: How does the bromine atom on the aromatic ring affect the purification strategy?

A: The presence of a bromine atom generally increases the molecular weight and can decrease the polarity of the molecule compared to its non-brominated analog. This can influence the choice of solvents for both recrystallization and column chromatography. Brominated aromatic compounds are often less soluble in polar solvents.[4]

II. Troubleshooting Guide

This section provides a problem-solving approach to common purification challenges.

Issue 1: My final product is contaminated with 5-Bromo-2-methylbenzoic acid.

  • Probable Cause: Incomplete reaction or, more commonly, hydrolysis of the starting material or product during the reaction or workup. Acyl chlorides are highly susceptible to hydrolysis.[1][2]

  • Solution:

    • Aqueous Base Wash: During your workup, a thorough wash with a mild aqueous base, such as a saturated sodium bicarbonate solution, will extract the acidic 5-bromo-2-methylbenzoic acid into the aqueous layer. Be sure to vent the separatory funnel frequently, as carbon dioxide gas may evolve.[5]

    • Column Chromatography: If the basic wash is insufficient or your product is sensitive to base, column chromatography is an effective alternative. 5-Bromo-2-methylbenzoic acid is significantly more polar than its corresponding ester or amide products and will have a lower Rf value on a TLC plate.[5]

    • Recrystallization: A carefully selected solvent system for recrystallization can leave the more polar benzoic acid impurity in the mother liquor.[5]

Issue 2: My product is an oil and cannot be purified by recrystallization.

  • Probable Cause: The product's melting point is below room temperature, or it has formed an eutectic mixture with impurities.

  • Solution:

    • Column Chromatography: This is the primary method for purifying oily products. A well-chosen solvent system is key to achieving good separation.[5]

Issue 3: I am having difficulty separating my product from unreacted this compound.

  • Probable Cause: The polarity of your product and the starting material are very similar, leading to co-elution during chromatography.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent systems for column chromatography. A less polar eluent may improve separation.[6]

    • Chemical Quenching: If your desired product is stable, you can add a nucleophilic quenching agent, such as aqueous ammonia, to the crude reaction mixture. This will convert the unreacted benzoyl chloride into the more polar 5-bromo-2-methylbenzamide, which can then be easily separated by an acidic wash or chromatography.[6]

III. Experimental Protocols

Here are detailed, step-by-step methodologies for the most common purification techniques.

Protocol 1: General Aqueous Workup

This procedure is designed to remove acidic and basic impurities from your crude reaction mixture.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the reaction was performed neat, dissolve the mixture in an appropriate organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x 50 mL for a reaction scale of approximately 10g).

  • Wash the organic layer with a saturated NaHCO₃ solution (2 x 50 mL). Caution: Vent the separatory funnel frequently as CO₂ gas may be evolved.[5]

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over an anhydrous drying agent such as Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

This technique is highly effective for separating compounds with different polarities.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point for many products derived from this compound.[5] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent like dichloromethane.

  • Column Packing and Loading: Pack a glass column with a slurry of silica gel in the non-polar component of your eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for purifying solid products.

  • Solvent Selection: The ideal solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or colder. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4] Common solvents for brominated aromatic compounds include ethanol, methanol, hexane, and toluene.[4] A mixed solvent system, such as ethanol-water, can also be effective.[4]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

IV. Data Presentation

Table 1: Troubleshooting Summary for Purification Issues

IssueProbable Cause(s)Recommended Solution(s)
Presence of 5-Bromo-2-methylbenzoic acidHydrolysis of starting material/productAqueous base wash, Column chromatography, Recrystallization
Oily productProduct is a liquid at room temperatureColumn chromatography
Contamination with unreacted starting materialIncomplete reaction, Similar polarity to productOptimize reaction conditions, Optimize chromatography solvent system, Chemical quenching
Colored impuritiesResidual bromine, Oxidized byproductsTreatment with activated charcoal during recrystallization, Column chromatography

V. Visualized Workflows

Purification Strategy Decision Tree

This diagram outlines a logical approach to selecting the appropriate purification method.

Purification_Strategy start Crude Reaction Mixture is_acidic_impurity Acidic Impurity Present? (e.g., 5-bromo-2-methylbenzoic acid) start->is_acidic_impurity is_solid Is the product a solid? recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily Product) is_acidic_impurity->is_solid No aqueous_wash Perform Aqueous Base Wash is_acidic_impurity->aqueous_wash Yes pure_product Pure Product recrystallize->pure_product column_chromatography->pure_product aqueous_wash->is_solid

Caption: Decision tree for selecting a purification method.

General Experimental Workflow

This diagram illustrates a typical sequence for reaction and purification.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction_setup Reaction Setup (Anhydrous Conditions) reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring quench Quench Reaction reaction_monitoring->quench extraction Aqueous Extraction (Acid/Base Washes) quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification_method Chromatography or Recrystallization concentration->purification_method characterization Characterization (NMR, MS, etc.) purification_method->characterization

Caption: General workflow for reaction and purification.

VI. References

  • Angles, S. N., Miller, A. E., & Johnson, J. S. (2015). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 80(23), 11849–11856. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Aromatic bromination process. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Benzoyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Thakkar, R. M., & Jadhav, G. V. (1951). BROMINATION OF COMPOUNDS CONTAINING. TWO. AROMATIC. NUCLEI. Part IX. Bromination of Aryl Esters of 3-Nitro Salicylic Acid. PROCEEDINGS OF THE INDIAN ACADEMY OF SCIENCES, SECTION A, 33(5), 332-337. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Retrieved from

  • Patsnap. (n.d.). Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. Retrieved from

  • Pharmaffiliates. (n.d.). 5-Bromo-2-chlorobenzoyl Chloride. Retrieved from [Link]

  • Zhang, X., et al. (2013). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical chemistry, 85(2), 1034–1041. Retrieved from [Link]

  • de Oliveira, A. R. M., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 47(2), 121–126. Retrieved from [Link]

Sources

Overcoming hydrolysis of 5-Bromo-2-methylbenzoyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis and handling of 5-Bromo-2-methylbenzoyl chloride, with a primary focus on preventing its hydrolysis. As a highly reactive intermediate, its successful synthesis and use depend on rigorous control of experimental conditions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of this compound.

Q1: Why is this compound so susceptible to hydrolysis?

A1: Like all acyl chlorides, this compound is highly reactive due to its chemical structure. The carbonyl carbon is bonded to two strongly electron-withdrawing atoms: oxygen and chlorine.[1] This creates a significant partial positive charge on the carbonyl carbon, making it an extremely attractive target for nucleophiles.[2] Water, though a weak nucleophile, readily attacks this electrophilic carbon in a vigorous and exothermic reaction.[1] This process, known as hydrolysis, breaks down the acyl chloride to form the corresponding carboxylic acid (5-Bromo-2-methylbenzoic acid) and hydrogen chloride (HCl) gas.[3]

Diagram 1: Mechanism of Acyl Chloride Hydrolysis

Caption: Nucleophilic attack by water on the electrophilic carbonyl carbon.

Q2: What are the visual signs that my acyl chloride has undergone hydrolysis?

A2: There are two common indicators of hydrolysis. First, if the acyl chloride is exposed to moist air, it may be observed "fuming."[1] This is caused by the liberated HCl gas reacting with atmospheric water to form a fine mist of hydrochloric acid.[1] Second, the hydrolysis product is the starting material, 5-Bromo-2-methylbenzoic acid. If the acyl chloride is in a non-polar solvent where the carboxylic acid has low solubility, you may see a solid precipitate forming.[1]

Q3: Can I still use a sample of this compound that has partially hydrolyzed?

A3: It is strongly discouraged. Using a hydrolyzed sample introduces the starting carboxylic acid as an impurity, which can lead to complex purification challenges and unwanted side reactions.[1][4] Furthermore, the presence of the carboxylic acid means the actual concentration of your acyl chloride is lower than calculated, negatively impacting reaction stoichiometry and likely reducing the yield of your desired product.[1] If an older bottle is suspected of degradation, it is best to purify it by distillation or purchase a new reagent.[5]

Q4: How should I properly store this compound?

A4: Rigorous protection from moisture is essential. Store the compound in a tightly sealed container, with the cap secured with Parafilm® as an extra precaution.[5] For long-term storage, placing the sealed container inside a desiccator or a glovebox is recommended to protect it from atmospheric moisture.[5][6] Many moisture-sensitive reagents are supplied in Sure/Seal™ bottles, which are designed for the safe removal of contents via syringe under an inert atmosphere.[7][8]

Troubleshooting Guide: Synthesis from 5-Bromo-2-methylbenzoic Acid

The most common route to this compound is the reaction of 5-Bromo-2-methylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[9][10][11] This section troubleshoots issues that may arise during this conversion.

Q1: My reaction is sluggish or incomplete. What are the common causes?

A1: Several factors can lead to an incomplete reaction:

  • Insufficient Chlorinating Agent: Ensure you are using a molar excess of the chlorinating agent (typically 1.2 to 2.0 equivalents). Some protocols even use the chlorinating agent as the solvent.[12]

  • Low Temperature: While the reaction is exothermic, some initial heating or refluxing may be necessary to achieve a reasonable reaction rate.[10][13]

  • Poor Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete conversion.[14]

  • Reagent Quality: The starting carboxylic acid must be dry. Any moisture will consume the chlorinating agent, reducing its effective concentration. The chlorinating agent itself can also degrade over time if not stored properly.

Q2: How can I confirm that my starting material has been converted to the acyl chloride?

A2: Monitoring the reaction can be challenging. Standard TLC analysis on a silica gel plate can be misleading, as the acidic silica can hydrolyze the acyl chloride back to the carboxylic acid on the plate.[13] A more reliable method is to take a small aliquot from the reaction, quench it with a few drops of anhydrous methanol, and then run a TLC. The acyl chloride will be converted to the more stable methyl ester, which will have a different Rf value than the starting carboxylic acid, allowing for accurate monitoring of the conversion.[13]

Q3: My crude product appears to be contaminated with the starting carboxylic acid even after the reaction went to completion. How did this happen?

A3: This is a classic sign of hydrolysis occurring during the workup or isolation phase.

  • Atmospheric Exposure: Exposing the crude acyl chloride to air for an extended period can lead to hydrolysis from atmospheric moisture.[13]

  • Non-Anhydrous Solvents: Using non-anhydrous solvents for extraction or purification will readily convert the product back to the starting material.[4]

  • Improper Workup: Washing the crude product with aqueous solutions (e.g., water, brine) before it has been used in a subsequent reaction will cause immediate hydrolysis.[3] If you must isolate the acyl chloride, the standard procedure is to remove the excess chlorinating agent and solvent under reduced pressure.[12] Further purification is typically achieved by distillation.

Diagram 2: Troubleshooting Workflow for Synthesis Failure

Troubleshooting_Workflow Start Synthesis of 5-Bromo-2-methylbenzoyl chloride yields low conversion or re-isolation of starting material. CheckMoisture Was the reaction performed under strictly anhydrous conditions? Start->CheckMoisture CheckReagents Are the reagents (carboxylic acid, chlorinating agent, solvent) of high purity and dry? CheckMoisture->CheckReagents Yes ImplementAnhydrous SOLUTION: Implement rigorous anhydrous techniques. Oven-dry glassware, use anhydrous solvents, and maintain an inert atmosphere. CheckMoisture->ImplementAnhydrous No CheckConditions Were reaction temperature and time appropriate? CheckReagents->CheckConditions Yes PurifyReagents SOLUTION: Dry starting acid under vacuum. Use freshly opened or distilled chlorinating agent and solvents. CheckReagents->PurifyReagents No OptimizeConditions SOLUTION: Increase temperature/reflux as needed. Extend reaction time and monitor by quenching with MeOH for TLC. CheckConditions->OptimizeConditions No HydrolysisSuspected Hydrolysis during workup is likely. CheckConditions->HydrolysisSuspected Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Protocols and Methodologies

Protocol 1: Synthesis of this compound via Thionyl Chloride

This protocol is a representative method for converting 5-Bromo-2-methylbenzoic acid to its corresponding acyl chloride. All glassware must be oven-dried (>120°C) for at least 4 hours and cooled under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen) before use.[4][7]

Materials:

  • 5-Bromo-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Anhydrous N,N-Dimethylformamide (DMF) or Pyridine (catalyst)

  • Round-bottom flask, condenser, magnetic stir bar, heating mantle, and nitrogen/argon inlet with a bubbler.

Procedure:

  • Setup: Assemble the reaction apparatus (flask and condenser) and flush the system with dry nitrogen or argon gas. Maintain a slight positive pressure throughout the reaction, indicated by the bubbler.[7]

  • Reagent Addition: To the round-bottom flask, add 5-Bromo-2-methylbenzoic acid (1.0 eq). Add anhydrous DCM or toluene (approx. 3-5 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF or pyridine (1-2 drops).

  • Chlorinating Agent: Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature using a syringe or dropping funnel. The addition is often exothermic.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 40°C for DCM, higher for toluene) for 2-4 hours.[10][12] The reaction progress can be monitored as described in the troubleshooting guide (Q2). The reaction is typically complete when the evolution of SO₂ and HCl gases ceases.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent are removed under reduced pressure (distillation).[12] This should be done carefully in a well-ventilated fume hood.

  • Product: The resulting crude this compound is often a yellow solid or oil and is typically used in the next step without further purification.[10][12] If high purity is required, vacuum distillation can be performed.

Data Summary: Chlorination Conditions
ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Equivalents 1.2 - 5.0 (or as solvent)[12]1.1 - 2.0
Catalyst DMF, Pyridine[10][12]DMF
Typical Solvent Dichloromethane, Toluene, or neat[10][11]Dichloromethane, THF
Byproducts SO₂(g), HCl(g)[14]CO(g), CO₂(g), HCl(g)[14]
Advantages Cost-effective; gaseous byproducts are easily removed.[9]Higher purity products; reaction can often be run at lower temperatures.[14]
Disadvantages Higher reaction temperatures may be needed.More expensive; produces toxic CO gas.
Protocol 2: Best Practices for Handling and Transferring Acyl Chlorides

Handling highly moisture-sensitive reagents like this compound requires specific techniques to prevent degradation.[6]

  • Inert Atmosphere: Always handle the reagent under a positive pressure of an inert gas like nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.[6][7]

  • Syringe/Cannula Transfer: For liquid transfers from sealed bottles (e.g., Sure/Seal™), use a dry syringe or a double-tipped needle (cannula).[8] To avoid creating a vacuum in the source bottle, insert a needle connected to an inert gas line to replace the volume of liquid removed.[8]

  • Glassware: Ensure all glassware, syringes, and needles are scrupulously dried before use.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle acyl chlorides in a well-ventilated chemical fume hood to avoid inhaling corrosive HCl fumes.[9][14]

References

  • Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. (2025). Vertex AI Search.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. (2014). University of Pittsburgh.
  • How to Store Reagents - Department of Chemistry. University of Rochester.
  • How to stop hydrolysis of an acyl chloride in aquous solution? (2018).
  • Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
  • Methods to prevent the hydrolysis of acyl chlorides in synthesis. (2025). BenchChem.
  • What should i reconsider in my experiment for acyl chloride to be formed? (2019).
  • Water Sensitive Chemicals. Environment, Health & Safety, University of California, Berkeley.
  • Storage instructions for chemical reagents. (2025). A&A Pharmachem.
  • How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2025). Yufeng.
  • Chemistry of Acid Halides. (2024). Chemistry LibreTexts.
  • Acid Halides for Ester Synthesis. (2021). Chemistry LibreTexts.
  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (2021).
  • 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis. ChemicalBook.
  • Organic Syntheses Procedure. Organic Syntheses.
  • 5-Bromo-2-methylbenzoic acid synthesis. ChemicalBook.
  • Acid chlorides are easily hydrolysed. Why? (2018). Quora.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024).
  • Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. (2020).
  • Must Know Synthesis and Reactions of Acid Chlorides. (2024). The Organic Chemistry Tutor, YouTube.
  • Relative Ease of Hydrolysis. (2024). Save My Exams.
  • Preparation of Acyl Chlorides. (2023). Chemistry LibreTexts.
  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd.
  • PREPARATION OF ACYL CHLORIDES.
  • Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents. (2025). BenchChem.
  • This compound. PubChem.
  • Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. (2020).
  • This compound. ECHEMI.
  • Application Notes and Protocols: The Role of 5-Bromo-2-methylbenzoic Acid in Canagliflozin Synthesis. (2025). BenchChem.
  • Br O O. (2016).
  • 5-Bromo-2-chlorobenzoyl Chloride.
  • THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. (2019).

Sources

Technical Support Center: 5-Bromo-2-methylbenzoyl Chloride Reaction Work-up

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 5-Bromo-2-methylbenzoyl chloride. As a highly reactive acylating agent, this compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its high electrophilicity makes it ideal for forming esters, amides, and for use in Friedel-Crafts acylation reactions. However, this same reactivity demands a carefully planned and executed work-up procedure to prevent hydrolysis and ensure high purity and yield of the desired product.

This guide is structured to provide direct, actionable advice for researchers encountering common issues and to build a foundational understanding of the principles governing a successful work-up.

Troubleshooting Guide

This section addresses specific problems you may encounter during the experimental work-up phase.

Q1: My final product is heavily contaminated with 5-bromo-2-methylbenzoic acid. What is the most likely cause?

This is the most common issue encountered and almost always points to unwanted hydrolysis of the acyl chloride. Acyl chlorides are among the most reactive carboxylic acid derivatives and react readily with water.[1][2] There are several points where this hydrolysis can occur:

  • During the Reaction: The primary cause is often the use of non-anhydrous conditions. Trace amounts of moisture in your solvents, reagents, or glassware, or exposure to atmospheric humidity, will rapidly convert the acyl chloride back to the less reactive carboxylic acid.[1] It is imperative to use oven-dried glassware, anhydrous solvents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • During the Work-up: If the reaction goes to completion but the acid appears after work-up, the issue lies in the quenching or extraction steps. A slow or inefficient extraction can leave the acyl chloride exposed to the aqueous phase for an extended period, promoting hydrolysis.

  • Incomplete Starting Reaction: If you prepared the this compound from the corresponding carboxylic acid (e.g., using thionyl chloride or oxalyl chloride), the initial reaction may have been incomplete.[4] Unreacted carboxylic acid would then be carried through the process.

Corrective Action: First, confirm the identity of the contaminant using an appropriate analytical method (e.g., NMR, LC-MS). To remove the acidic impurity, perform a liquid-liquid extraction, washing the organic layer with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5] The carboxylate salt of the acid will partition into the aqueous layer, while your desired (presumably neutral) product remains in the organic phase. Follow this with a water wash to remove residual bicarbonate.

Q2: I've added the aqueous quench solution, and now I have a persistent emulsion that won't separate.

Emulsion formation is common when organic and aqueous phases have similar densities or when surfactants or finely divided solids are present.

  • Underlying Cause: The vigorous mixing required to ensure complete quenching and neutralization can lead to the formation of a stable emulsion, especially if acidic or basic byproducts are acting as soaps.

  • Resolution Strategy: The most effective method to break an emulsion is to wash the entire mixture with a saturated aqueous sodium chloride solution (brine).[6] Brine increases the ionic strength and density of the aqueous phase, which helps to force the separation of the two layers.

  • Alternative Methods: If brine is ineffective, you can try the following:

    • Allow the mixture to stand undisturbed for a longer period (15-30 minutes).

    • Gently warm the separatory funnel (if your compounds are stable).

    • Filter the entire mixture through a pad of Celite® or glass wool to remove any particulate matter that may be stabilizing the emulsion.

    • As a last resort, centrifugation is highly effective at separating phases.

Q3: My reaction yield is extremely low, but my crude NMR shows neither my desired product nor the hydrolyzed carboxylic acid. Where did my material go?

This scenario suggests that your product may have been lost during the work-up or that an unexpected side reaction occurred.

  • Aqueous Solubility: Is your target molecule (e.g., a small amide or ester) potentially water-soluble? If so, it may have been discarded in the aqueous layers during extraction. To check this, you can try a back-extraction of the combined aqueous washes with a fresh portion of your organic solvent.

  • Lewis Acid Complexation (for Friedel-Crafts Reactions): In Friedel-Crafts acylations, the ketone product forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[7] This complex is often insoluble in the organic solvent. The work-up must include a step to hydrolyze this complex, which is typically achieved by quenching with cold, dilute acid (e.g., 1M HCl). If the quench is incomplete, your product may be physically lost with the solid aluminum salts upon filtration.

  • Product Volatility: Highly volatile products can be lost during solvent removal on a rotary evaporator, especially if a high vacuum or excessive heat is applied. Always check the boiling point of your target compound.

Q4: I'm performing a Friedel-Crafts acylation. After quenching the reaction with water, a large amount of solid precipitated, and my yield was poor.

This is a classic issue in Friedel-Crafts work-ups. The precipitate is likely aluminum salts (e.g., Al(OH)₃) formed from the quenching of the Lewis acid catalyst (AlCl₃).

  • The Chemistry: AlCl₃ reacts vigorously with water. The ketone product is also complexed to the AlCl₃.[7][8] Simply adding water can result in a thick, gelatinous precipitate that traps your product, making extraction impossible.

  • The Correct Procedure: The reaction should be quenched by carefully and slowly pouring the reaction mixture over crushed ice, often containing concentrated HCl. The acid ensures that the aluminum salts remain soluble in the aqueous phase as chloro-aluminum complexes, allowing for a clean separation from the organic layer containing your product. This must be done cautiously in a well-ventilated fume hood due to the exothermic reaction and HCl fumes.

Frequently Asked Questions (FAQs)

Q1: What is the specific purpose of each step in a standard aqueous work-up for a reaction involving this compound?

A well-designed work-up is a sequential process of purification. Assuming you have performed an amidation to create a neutral amide product, a typical sequence is:

  • Quenching: The reaction is first "quenched" by the slow addition of a reagent to destroy any unreacted this compound.[1] This is often done with water, an aqueous base, or sometimes an alcohol if the resulting ester is easily separable. This step is critical for safety and for defining the final product profile.

  • Dilution: The quenched mixture is diluted with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water to prepare for liquid-liquid extraction.

  • Acid/Base Wash: A wash with a weak base (e.g., saturated NaHCO₃ solution) neutralizes and removes acidic components, such as the hydrolyzed starting material (5-bromo-2-methylbenzoic acid) and any HCl byproduct generated during the reaction.[5] If your product were basic, a dilute acid wash would be used instead to remove basic impurities.

  • Brine Wash: A final wash with saturated NaCl solution (brine) removes the bulk of the dissolved water from the organic layer and helps to break any emulsions that may have formed.[6]

  • Drying: The isolated organic layer is treated with an anhydrous inorganic salt (e.g., MgSO₄, Na₂SO₄) to remove residual trace water.

  • Concentration: The solvent is removed from the dried organic solution, typically under reduced pressure using a rotary evaporator, to yield the crude product.

Q2: Why is it crucial to perform the initial quench at a low temperature (e.g., 0 °C)?

The reaction of a reactive acyl chloride with a quenching agent, particularly water, is highly exothermic.[9]

  • Safety: Adding the quenching agent too quickly at room temperature can cause the solvent to boil violently, leading to a dangerous pressure buildup and potential splashing of corrosive materials.

  • Product Stability: A rapid increase in temperature can cause decomposition of the desired product or promote unwanted side reactions, leading to a lower yield and a more complex purification process. Cooling the reaction mixture in an ice bath allows for slow, controlled addition of the quenching agent, dissipating the heat generated and ensuring a safe and clean reaction termination.

Q3: Can I monitor the consumption of this compound by Thin Layer Chromatography (TLC)?

Directly spotting an acyl chloride onto a silica gel TLC plate is generally unreliable. Silica gel is acidic and contains adsorbed water, which can cause the acyl chloride to hydrolyze on the plate, showing up as the carboxylic acid starting material and leading to confusing results.[3]

The standard, field-proven method is to perform an indirect analysis.[10] Withdraw a small aliquot (a few drops) from the reaction mixture, quench it in a separate small vial with a nucleophile like methanol or benzylamine to form the stable methyl ester or benzylamide derivative, respectively. Then, run a TLC of this quenched aliquot against your starting materials. The disappearance of the starting nucleophile (the amine or alcohol you added to the main reaction) and the appearance of a new, higher Rf product spot indicates reaction progress.

Q4: What are the best practices for handling and storing this compound to ensure its long-term integrity?

Due to its moisture sensitivity, proper handling and storage are paramount.[2]

  • Storage: Store the reagent in a tightly sealed container, preferably with a PTFE-lined cap. For added protection, the container can be placed inside a desiccator or a dry box. Storing under an inert atmosphere (argon or nitrogen) is ideal.

  • Handling: Only open the container in a dry environment, such as a glovebox or under a positive pressure of inert gas. Use dry syringes or cannulas for transfers. Never leave the bottle open to the atmosphere. If you must weigh it in the open, do so as quickly as possible.

Protocols & Data Summary

Table 1: Key Reagents for Aqueous Work-up
StepReagentConcentrationPurpose & Key Considerations
Quenching Water (H₂O)N/AGeneral purpose quench. Highly exothermic. Must be added slowly at 0 °C.
Saturated NH₄ClSaturatedMildly acidic quench, useful for pH-sensitive compounds or when quenching metal hydrides.
Neutralizing Wash Saturated NaHCO₃~8% (w/v)Mild base. Removes acidic impurities (e.g., carboxylic acids, HCl). CO₂ evolution can cause pressure. Vent frequently.
1 M HCl1 MDilute acid. Removes basic impurities (e.g., excess amines, pyridine).
Emulsion Breaking / Water Removal Saturated NaCl (Brine)~26% (w/v)Increases ionic strength of the aqueous phase to break emulsions and remove bulk water from the organic layer.
Drying Agent Anhydrous MgSO₄N/AFast, high capacity, slightly acidic. Not suitable for very acid-sensitive compounds.
Anhydrous Na₂SO₄N/ANeutral, lower capacity, slower acting. Good for sensitive compounds. Forms a hydrate that is easy to filter.
Experimental Protocol: Standard Work-up for Amidation Reaction

This protocol assumes the reaction of this compound with a primary amine in dichloromethane (DCM) to form a neutral secondary amide.

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0 °C.

  • Quenching: Slowly and carefully add deionized water dropwise with vigorous stirring. Monitor for any temperature increase.

  • Transfer: Transfer the entire mixture to a separatory funnel.

  • Dilution: Add additional DCM to the funnel to ensure the organic phase has a low enough viscosity for efficient extraction.

  • Separation: Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.

  • Base Wash: Return the organic layer to the separatory funnel. Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 30-60 seconds, venting frequently. Allow the layers to separate and discard the upper aqueous layer.

  • Brine Wash: Add an equal volume of saturated NaCl (brine) solution to the organic layer. Shake for 30 seconds. Allow the layers to separate and discard the upper aqueous layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a scoop of anhydrous MgSO₄ (enough so that some powder remains free-flowing when swirled). Swirl the flask for 2-5 minutes.

  • Filtration: Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Visual Troubleshooting Workflow

G start Problem Encountered During Work-up emulsion Persistent Emulsion start->emulsion low_yield Low or No Yield start->low_yield acid_contam Contamination with Carboxylic Acid start->acid_contam fc_precip Precipitate on Quench (Friedel-Crafts) start->fc_precip sol_emulsion ACTION: Wash with Brine emulsion->sol_emulsion   Solution check_loss CAUSE: Product Lost? low_yield->check_loss sol_acid ACTION: Wash with NaHCO3(aq) acid_contam->sol_acid   Purification check_hydrolysis CAUSE: Hydrolysis acid_contam->check_hydrolysis   Root Cause sol_fc ACTION: Re-workup. Quench with Ice/HCl fc_precip->sol_fc   Solution verify_anhydrous DIAGNOSE: Verify Anhydrous Reaction Conditions check_hydrolysis->verify_anhydrous back_extract DIAGNOSE: Back-extract Aqueous Layers check_loss->back_extract   Water Soluble?

Caption: A troubleshooting decision tree for common work-up issues.

References

  • WIPO (2021). Preparation method of 5-bromo-2-chlorobenzoic acid. PATENTSCOPE. [Link]

  • Google Patents (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Google Patents (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Chemistry LibreTexts (2023). Reactions of Acyl Chlorides with Water. [Link]

  • Google Patents (2021).
  • The Organic Chemistry Tutor (2023). Preparations and Reactions of Acyl Chlorides. YouTube. [Link]

  • Chemguide (n.d.). Making Acyl Chlorides (Acid Chlorides). [Link]

  • ResearchGate (2019). What should I reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Chemistry Steps (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Google Patents (2016).
  • Reddit (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

  • Google Patents (2004). US6727384B1 - Method for purifying acid chlorides.
  • Reddit (2022). Removing oxalyl chloride from acid chloride intermediate in ester formation. [Link]

  • Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

Sources

Technical Support Center: Optimizing Temperature for 5-Bromo-2-methylbenzoyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for optimizing the acylation reaction using 5-Bromo-2-methylbenzoyl chloride. As Senior Application Scientists, we understand that nuanced control over reaction parameters is critical for success. This resource addresses common challenges and provides field-proven insights to help you achieve optimal yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for Friedel-Crafts acylation with this compound, and why is temperature control so critical?

A1: The optimal temperature for Friedel-Crafts acylation is highly dependent on the substrate, solvent, and Lewis acid catalyst used. However, a general starting point for acylations with moderately reactive benzoyl chlorides like this compound is a low initial temperature, often between -10°C to 10°C, during the addition of the acyl chloride.[1] This is crucial to control the initial exothermic reaction and prevent side reactions. After the initial addition, the temperature is often gradually raised to a range of 25°C to 83°C to drive the reaction to completion.[2] In some cases, temperatures as high as 165°C have been reported, though this is less common and carries a higher risk of byproduct formation.[3]

The criticality of temperature control stems from several factors:

  • Reaction Rate: Higher temperatures generally increase the reaction rate, but can also lead to decreased selectivity and the formation of unwanted byproducts.[2][4]

  • Side Reactions: Elevated temperatures can promote side reactions such as polymerization or the formation of tarry mixtures.[5] Careful temperature management is key to minimizing these issues.

  • Regioselectivity: In some Friedel-Crafts reactions, the temperature can influence the position of acylation on the aromatic ring, although this is often more pronounced in alkylations.[6]

Q2: I am observing a low yield in my acylation reaction. Could the temperature be the primary cause?

A2: A low yield can certainly be a consequence of sub-optimal temperature.[4] If the temperature is too low, the reaction may proceed very slowly or not at all.[5] Conversely, if the temperature is too high, it can lead to the degradation of starting materials or products, and the formation of byproducts, thus reducing the yield of the desired product.[4] However, it is important to consider other factors that can contribute to low yields, such as inactive catalyst due to moisture, a deactivated aromatic ring, or insufficient catalyst loading.[4][5]

Q3: Can using a higher temperature lead to the formation of isomeric products with this compound?

A3: While Friedel-Crafts acylation is generally less prone to the formation of isomeric products compared to alkylation, temperature can still play a role. The directing effects of the substituents on the aromatic substrate are the primary determinants of isomer distribution. However, at higher temperatures, there is a greater chance of overcoming the activation energy for the formation of less-favored isomers. It is generally advisable to run the reaction at the lowest feasible temperature that allows for a reasonable reaction rate to maximize regioselectivity.[5]

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to troubleshooting common temperature-related problems encountered during the acylation of this compound.

Issue Potential Temperature-Related Cause(s) Troubleshooting Steps & Rationale
Reaction is sluggish or does not proceed Low reaction temperature.1. Gradual Temperature Increase: After the initial low-temperature addition, slowly warm the reaction mixture to room temperature and monitor by TLC. If the reaction is still slow, a gentle increase in temperature (e.g., to 40-60°C) may be necessary.[7] 2. Rationale: Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.[4]
Low yield of the desired product Temperature is too high, leading to degradation or side reactions.1. Optimize Initial Cooling: Ensure the reaction mixture is adequately cooled (e.g., 0°C or below) before and during the dropwise addition of this compound.[8] 2. Controlled Warming: Allow the reaction to warm to room temperature slowly. Avoid rapid heating. 3. Rationale: Maintaining a lower temperature minimizes the formation of byproducts and prevents the decomposition of the desired product.[5]
Formation of dark, tarry reaction mixture Reaction temperature is too high, causing polymerization or decomposition.1. Strict Temperature Control: Maintain a consistently low temperature during the addition of reagents. An ice-salt bath can be used for temperatures below 0°C.[1] 2. Slow Reagent Addition: Add the this compound solution dropwise over a prolonged period (e.g., 15-20 minutes or longer) to dissipate the heat of the reaction.[8] 3. Rationale: This prevents localized "hot spots" in the reaction mixture that can initiate polymerization and decomposition pathways.
Observation of unexpected byproducts on TLC/GC-MS High reaction temperature promoting side reactions.1. Screen a Range of Temperatures: If byproducts are observed, perform small-scale experiments at different temperatures (e.g., 0°C, room temperature, 40°C) to identify the optimal temperature for maximizing the desired product and minimizing impurities. 2. Rationale: Different side reactions have different activation energies. By systematically varying the temperature, you can find a window where the main reaction is favored.
Experimental Protocol: General Procedure for Acylation

This protocol provides a starting point for the acylation of an aromatic substrate with this compound. Note: This is a general guideline and may require optimization for your specific substrate.

  • Preparation:

    • Ensure all glassware is thoroughly oven-dried to remove any traces of moisture.

    • Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous Lewis acid (e.g., AlCl₃, 1.1-1.5 equivalents) to a flask containing an anhydrous solvent (e.g., dichloromethane).

  • Initial Cooling:

    • Cool the suspension to a temperature between -10°C and 10°C using an appropriate cooling bath.[1]

  • Reagent Addition:

    • In a separate flask, dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent.

    • Add the substrate solution to the cooled Lewis acid suspension.

    • Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture over 15-30 minutes, maintaining the low temperature.

  • Reaction:

    • After the addition is complete, stir the reaction mixture at the low temperature for an additional 30-60 minutes.

    • Allow the reaction to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • If the reaction is slow, gentle heating (e.g., to 40°C) may be applied.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with the solvent.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Workflow

The following diagram illustrates a decision-making workflow for optimizing the temperature in your acylation reaction.

Temperature_Optimization_Workflow start Start: Initial Reaction at Low Temperature (-10°C to 10°C) monitor Monitor Reaction Progress (TLC/GC-MS) start->monitor complete Reaction Complete? monitor->complete slow Reaction Sluggish? complete->slow No workup Proceed to Workup and Purification complete->workup Yes byproducts Byproducts Observed? slow->byproducts No warm Gradually Warm to Room Temperature slow->warm Yes heat Gentle Heating (e.g., 40°C) byproducts->heat No lower_temp Lower Initial and Reaction Temperature byproducts->lower_temp Yes warm->monitor heat->monitor lower_temp->start

Caption: Decision tree for temperature optimization.

Mechanistic Considerations

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, such as AlCl₃, coordinates with the chlorine atom of the this compound, leading to the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring.

Acylation_Mechanism acyl_chloride This compound acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ intermediate Sigma Complex (Arenium Ion) acylium_ion->intermediate + Aromatic Substrate aromatic Aromatic Substrate product Acylated Product intermediate->product - H⁺

Caption: Simplified acylation reaction mechanism.

The temperature of the reaction can influence the stability of the acylium ion and the intermediate sigma complex, thereby affecting the overall reaction rate and selectivity.

References

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. American Chemical Society.
  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Springer.
  • The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE.
  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega.
  • Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. Benchchem.
  • Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
  • Friedel–Crafts Acyl
  • Technical Support Center: Friedel-Crafts Acyl
  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Troubleshooting low yield in Friedel-Crafts acyl
  • friedel-crafts reactions of benzene and methylbenzene. Chemguide.
  • EAS Reactions (3)
  • under what conditions do friedel crafts acylation of benzene occur? : r/chemhelp. Reddit.
  • 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis. ChemicalBook.
  • Friedel-Crafts Reactions. Chemistry LibreTexts.
  • Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

Sources

Technical Support Center: Synthesis and Handling of 5-Bromo-2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-methylbenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and frequently asked questions regarding its synthesis and use, with a focus on preventing byproduct formation and ensuring the highest purity for your downstream applications. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the chemistry at play.

Frequently Asked Questions (FAQs)

Q1: My final this compound product shows two distinct sets of aromatic signals in the 1H NMR spectrum. What is the likely impurity?

This is a very common issue that almost always originates from the purity of your starting material, 5-bromo-2-methylbenzoic acid.

  • Root Cause: The electrophilic bromination of 2-methylbenzoic acid is not perfectly regioselective. The ortho-para directing methyl group and the meta-directing carboxylic acid group lead to the formation of a mixture of isomers. The primary byproduct is typically 3-bromo-2-methylbenzoic acid .[1][2] This isomeric impurity is often difficult to remove completely by simple crystallization of the carboxylic acid.

  • Chemical Explanation: When this isomeric mixture is treated with a chlorinating agent like thionyl chloride (SOCl₂), both carboxylic acids are converted to their corresponding acyl chlorides. This results in a final product contaminated with 3-bromo-2-methylbenzoyl chloride .

  • Preventative Strategy:

    • Source High-Purity Starting Material: Whenever possible, procure 5-bromo-2-methylbenzoic acid from a reputable supplier who provides a certificate of analysis indicating high isomeric purity.[3]

    • Analyze Starting Material: Before beginning your synthesis, confirm the purity of your 5-bromo-2-methylbenzoic acid using 1H NMR or HPLC.

    • Purification of Precursor: If significant amounts of the 3-bromo isomer are present, consider recrystallization of the carboxylic acid starting material.[1] However, be aware that isomers can sometimes co-crystallize, making complete separation challenging.

Q2: I've confirmed my starting material is pure, but I'm still seeing a byproduct with a higher molecular weight. What could it be?

If your starting material is pure, the byproduct is likely formed during the chlorination step. The most probable culprit is the corresponding anhydride.

  • Root Cause: The formation of 5-bromo-2-methylbenzoic anhydride occurs when a molecule of this compound reacts with a molecule of unreacted 5-bromo-2-methylbenzoic acid.

  • Mechanistic Insight: The carboxylic acid oxygen acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the newly formed acyl chloride. This is a condensation reaction that eliminates a molecule of HCl.

  • Preventative Measures:

    • Stoichiometry of Chlorinating Agent: Ensure you are using a slight excess of the chlorinating agent (e.g., 1.2 to 1.5 equivalents of thionyl chloride) to drive the conversion of the carboxylic acid to completion.

    • Reaction Time and Temperature: Allow the reaction to proceed for a sufficient duration to ensure all the starting material has been consumed. Monitor the reaction by TLC or by observing the cessation of gas evolution (HCl and SO₂).

    • Order of Addition: Adding the carboxylic acid to the thionyl chloride (or vice versa) can influence local concentrations. While less critical for this specific reaction, maintaining good agitation is key to prevent localized areas of unreacted starting material.

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Problem 1: Low yield of this compound and presence of starting material in the final product.
Possible Cause Explanation Recommended Solution(s)
Insufficient Chlorinating Agent Not enough thionyl chloride or oxalyl chloride was used to convert all of the starting carboxylic acid.Use at least 1.2 equivalents of the chlorinating agent. For larger scales, a slightly larger excess (e.g., 1.5 eq.) may be beneficial.
Premature Work-up The reaction was stopped before all the carboxylic acid had been converted.Monitor the reaction progress. A simple test is to take a small aliquot, quench it carefully with methanol, and analyze by TLC or LC-MS to check for the presence of the starting acid.
Inadequate Temperature The reaction may be too slow at lower temperatures, leading to incomplete conversion within the allotted time.The reaction with thionyl chloride is often performed at reflux.[4][5] Ensure the reaction temperature is appropriate for the solvent and chlorinating agent used.
Hydrolysis during Work-up The acyl chloride is highly sensitive to moisture and can be hydrolyzed back to the carboxylic acid during purification steps.[6]Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents for extraction and purification. Minimize exposure to atmospheric moisture.
Problem 2: Product appears as a dark, tarry material.
Possible Cause Explanation Recommended Solution(s)
Reaction Temperature Too High Excessive heat can lead to decomposition and polymerization, especially with prolonged reaction times. Thionyl chloride itself can decompose at elevated temperatures.Maintain careful temperature control. If using thionyl chloride, refluxing gently is usually sufficient. Avoid aggressive heating.
Benzylic Chlorination Although less common without a radical initiator, prolonged heating with thionyl chloride can potentially lead to chlorination of the benzylic methyl group.[7] This can create reactive intermediates that polymerize.Avoid unnecessarily long reaction times at high temperatures. If this byproduct is suspected, analysis by mass spectrometry can help identify species with additional chlorine atoms.
Impurities in Thionyl Chloride Old or improperly stored thionyl chloride can contain impurities like sulfur chlorides which can cause side reactions.Use freshly distilled or a new bottle of thionyl chloride for best results.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 5-bromo-2-methylbenzoic acid (1.0 eq.)

  • Thionyl chloride (SOCl₂) (1.5 eq.)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • A catalytic amount of N,N-Dimethylformamide (DMF) (optional, 1-2 drops)

  • Round-bottom flask, condenser, drying tube (filled with CaCl₂), magnetic stirrer, heating mantle.

Procedure:

  • Preparation: Assemble the reaction apparatus (flask and condenser with drying tube). Ensure all glassware is thoroughly oven-dried and cooled under a stream of dry nitrogen or argon.

  • Charging the Flask: To the round-bottom flask, add 5-bromo-2-methylbenzoic acid (1.0 eq.) and a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene or DCM to the flask to create a stirrable slurry.

  • Reagent Addition: Slowly add thionyl chloride (1.5 eq.) to the mixture at room temperature via a dropping funnel. If using a catalyst, add the DMF at this stage. Caution: The reaction is exothermic and evolves HCl and SO₂ gas. This must be performed in a well-ventilated fume hood.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C for toluene) and maintain for 2-4 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.

  • Removal of Excess Reagent: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). To ensure complete removal of SOCl₂, co-evaporate with anhydrous toluene (add toluene and evaporate again, repeat 2-3 times).

  • Product Isolation: The resulting crude this compound is often a liquid or low-melting solid and can be used directly for many applications. For higher purity, vacuum distillation can be performed, but care must be taken as the compound may decompose at high temperatures.

Protocol 2: Purification by Removal of Carboxylic Acid Impurity

This protocol is for situations where the final product is contaminated with unreacted 5-bromo-2-methylbenzoic acid.

  • Dissolution: Dissolve the crude acyl chloride in an anhydrous, inert solvent like dichloromethane or diethyl ether.

  • Cautious Basic Wash: Transfer the solution to a separatory funnel and wash very carefully and quickly with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Expect vigorous gas evolution (CO₂). Vent the funnel frequently. This will convert the acidic carboxylic acid impurity into its water-soluble sodium salt.

  • Separation and Drying: Immediately separate the organic layer. Wash it with brine, then dry thoroughly over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing the Reaction Pathways

To better understand the potential reactions, the following diagrams illustrate the key chemical transformations.

Synthesis_and_Byproducts Start 5-Bromo-2-methylbenzoic Acid SOCl2 SOCl₂ Product This compound (Desired Product) Start->Product Desired Reaction Anhydride 5-Bromo-2-methylbenzoic Anhydride (Byproduct) Start->Anhydride SOCl2->Product Isomer_Product 3-Bromo-2-methylbenzoyl chloride (Isomeric Byproduct) Product->Start Hydrolysis Product->Anhydride Reacts with Start Water H₂O (Trace Moisture) Benzylic_Chlorination 5-Bromo-2-(chloromethyl)benzoyl chloride (Potential Byproduct) Product->Benzylic_Chlorination Side Reaction (Excess Heat/Time) Isomer_Start 3-Bromo-2-methylbenzoic Acid (Isomeric Impurity) Isomer_Start->Isomer_Product Concurrent Reaction

Caption: Key reaction pathways in the synthesis of this compound.

Troubleshooting_Logic Start Problem Observed Impurity_NMR Isomeric Signals in NMR? Start->Impurity_NMR Low_Yield Low Yield / Starting Material Present? Start->Low_Yield Tarry_Product Dark/Tarry Product? Start->Tarry_Product Cause_Isomer Cause: Impure Starting Material Impurity_NMR->Cause_Isomer Yes Cause_Incomplete Cause: Incomplete Reaction/ Hydrolysis Low_Yield->Cause_Incomplete Yes Cause_Decomp Cause: Decomposition/ Side Reactions Tarry_Product->Cause_Decomp Yes Solution_Isomer Solution: Analyze/Purify Starting Material Cause_Isomer->Solution_Isomer Solution_Incomplete Solution: Check Stoichiometry, Reaction Time, Anhydrous Conditions Cause_Incomplete->Solution_Incomplete Solution_Decomp Solution: Control Temperature, Use Pure Reagents Cause_Decomp->Solution_Decomp

Caption: A logical flowchart for troubleshooting common issues.

References

  • Hughes, D. L. The Larock Vilsmeier-Haack Reaction. Org. React.2011 , 45–340. (Note: While not a direct citation for this specific reaction, it provides context on related chemistries. A more direct citation on benzylic chlorination by SOCl₂ is found in niche literature[7]).

  • PubChem. 3-Bromo-2-methylbenzoyl chloride. Available at: [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality Chemical Intermediates: The Case of 5-Bromo-2-methylbenzoic Acid. Available at: [Link]

Sources

Technical Support Center: Managing Unreacted 5-Bromo-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the effective removal of unreacted 5-Bromo-2-methylbenzoyl chloride from your reaction mixtures. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Introduction: The Challenge of a Reactive Intermediate

This compound is a highly reactive acylating agent, prized for its ability to introduce the 5-bromo-2-methylbenzoyl moiety in the synthesis of complex molecules. However, its high reactivity is a double-edged sword. Any unreacted starting material can complicate downstream processing and purification, potentially leading to unwanted side reactions and impure final products. This guide is designed to address these challenges head-on, providing you with robust strategies for quenching and removal, and for verifying the purity of your product.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound?

A1: Residual this compound can react with nucleophiles in subsequent steps, leading to the formation of undesired byproducts. Its corrosive nature can also interfere with chromatographic purification, potentially damaging expensive columns and equipment. Furthermore, for pharmaceutical applications, the presence of such a reactive intermediate is unacceptable and must be completely eliminated.

Q2: What are the primary byproducts I should be aware of when working with this compound?

A2: The most common byproduct is 5-bromo-2-methylbenzoic acid, formed upon hydrolysis of the acyl chloride with water.[1][2] If your reaction mixture contains other nucleophiles, such as alcohols or amines, you may also form the corresponding esters or amides as byproducts.

Q3: Can I monitor the removal of this compound in real-time?

A3: Yes, Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the progress of the reaction and the quenching process.[3] The acyl chloride is significantly less polar than its hydrolysis product, 5-bromo-2-methylbenzoic acid. You can visualize the spots using UV light, as the aromatic rings are UV active.[4][5] Staining with an appropriate reagent, such as potassium permanganate, can also be effective as the acyl chloride will react.[5]

Q4: Is this compound stable in aqueous basic solutions?

A4: While benzoyl chloride itself can be surprisingly resistant to hydrolysis, especially in biphasic systems, it is not completely stable.[2] The presence of a base will catalyze the hydrolysis to the corresponding carboxylate salt. The rate of hydrolysis for substituted benzoyl chlorides is influenced by both electronic and steric factors. The ortho-methyl group in this compound may provide some steric hindrance, but the compound is still expected to readily hydrolyze in aqueous base.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter during the workup and purification stages of your reaction.

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Persistent Acyl Chloride Spot on TLC After Quenching 1. Inefficient quenching due to insufficient quencher or poor mixing. 2. Steric hindrance slowing down the reaction with the quencher. 3. Quenching at too low a temperature.1. Increase Stoichiometry and Agitation: Add an additional equivalent of the quenching solution (e.g., saturated sodium bicarbonate) and stir vigorously to ensure proper mixing of the aqueous and organic phases. 2. Increase Reaction Time/Temperature: Allow the quenched mixture to stir for a longer period (e.g., 1-2 hours) at room temperature. Gentle warming (to 30-40°C) can also accelerate the hydrolysis, but be mindful of potential side reactions with your desired product. 3. Consider a Nucleophilic Scavenger: If aqueous quenching is sluggish, consider adding a small amount of a nucleophilic amine, like piperidine or N,N-dimethylethylenediamine, to the reaction mixture before the aqueous workup. These will rapidly form a more polar amide that can be easily removed by an acidic wash.
Formation of an Insoluble Precipitate During Aqueous Workup 1. The product may be insoluble in the organic solvent at the current pH. 2. The hydrolyzed byproduct, 5-bromo-2-methylbenzoic acid, may be precipitating out if the aqueous layer is not sufficiently basic.1. Adjust pH and Solvent: If your product is acidic, it may precipitate upon neutralization. Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. You may need to switch to a more polar organic solvent for extraction. 2. Ensure Basicity: Add more aqueous base (e.g., 1M NaOH) to the aqueous layer to ensure the complete conversion of 5-bromo-2-methylbenzoic acid to its water-soluble sodium salt.
Difficulty Separating Organic and Aqueous Layers (Emulsion Formation) 1. High concentration of salts or polar byproducts. 2. Vigorous shaking during extraction.1. Add Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion. 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 3. Filtration: In severe cases, filtering the entire mixture through a pad of Celite® can help to break the emulsion.
Product Contamination with 5-bromo-2-methylbenzoic acid 1. Incomplete removal of the hydrolyzed byproduct during the basic wash. 2. Hydrolysis of residual acyl chloride during storage or subsequent steps.1. Thorough Basic Washes: Perform multiple washes with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution. Test the pH of the final aqueous wash to ensure it is basic. 2. Ensure Complete Quenching: Before final workup, ensure that the TLC analysis shows no remaining acyl chloride. If necessary, repeat the quenching procedure.

Experimental Protocols

Here are detailed, step-by-step methodologies for the removal of unreacted this compound.

Protocol 1: Standard Aqueous Basic Wash

This is the most common and generally effective method for removing unreacted acyl chlorides.

  • Reaction Quenching: Once your primary reaction is complete (as determined by TLC or other appropriate analysis), cool the reaction mixture to 0°C in an ice bath. This is to control the exothermicity of the quenching reaction.

  • Slow Addition of Quenching Solution: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Be cautious as this will generate CO₂ gas, leading to effervescence. Add the solution portion-wise until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, you may need to add more of the same solvent to ensure a clear separation of layers.

  • Separation and Further Washes: Separate the organic layer. Wash the organic layer two more times with saturated aqueous NaHCO₃ solution, followed by one wash with water and one wash with brine.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.

  • Verification: Analyze the crude product by TLC and/or ¹H NMR to confirm the absence of this compound and its hydrolyzed byproduct.

Protocol 2: Amine Scavenger-Assisted Removal

This method is particularly useful when the acyl chloride is sterically hindered or when you want to avoid a potentially vigorous gas-evolving quench.

  • Addition of Scavenger: After the primary reaction is complete, add 1.2-1.5 equivalents of a nucleophilic amine scavenger (e.g., piperidine or N,N-dimethylethylenediamine) to the reaction mixture at room temperature. Stir for 30-60 minutes.

  • Monitoring: Monitor the disappearance of the this compound spot by TLC.

  • Acidic Workup: Once the acyl chloride is consumed, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove the excess amine and the newly formed amide), water, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Verification: Confirm the purity of your product using appropriate analytical techniques.

Visualization of Key Processes

Workflow for Removal of this compound

Removal_Workflow start Reaction Mixture with Unreacted Acyl Chloride quench Quench with Saturated NaHCO3 (aq) start->quench Slow Addition extract Extract with Organic Solvent quench->extract wash Wash Organic Layer: 1. NaHCO3 (aq) 2. H2O 3. Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate product Crude Product concentrate->product Troubleshooting_Logic issue Issue Persistent Acyl Chloride Spot on TLC cause1 Potential Cause Inefficient Quenching issue:f1->cause1:f0 cause2 Potential Cause Steric Hindrance issue:f1->cause2:f0 solution1 Solution Increase Stoichiometry and Agitation cause1:f1->solution1:f0 solution2 Solution Increase Reaction Time or Use Scavenger cause2:f1->solution2:f0

Caption: Troubleshooting logic for incomplete quenching.

Analytical Verification

To ensure the complete removal of this compound, a combination of analytical techniques is recommended.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the methyl group. Its hydrolysis product, 5-bromo-2-methylbenzoic acid, will have a distinct carboxylic acid proton signal (typically a broad singlet δ > 10 ppm) and shifts in the aromatic proton signals. The disappearance of the acyl chloride signals and the absence of the carboxylic acid signals in your final product's spectrum are strong indicators of purity.

  • GC-MS after Derivatization: For trace-level quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. Due to the high reactivity of acyl chlorides, direct analysis can be challenging. Derivatization to a more stable species, such as an ester (by reacting with an alcohol like methanol) or an amide (by reacting with an amine), is a common strategy for accurate quantification. [7][8][9]

References

  • Bentley, T. W., & Harris, H. C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC - NIH. [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. [Link]

  • Semantic Scholar. S N 2 character of hydrolysis of benzoyl chloride. [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • University of Rochester. Remove Sticky Reagents. [Link]

  • Organic Chemistry Data. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Chemistry LibreTexts. (2025). 5.2: TLC Overview. [Link]

  • Sciencemadness.org. (2006). Removing excess Benzoyl Chloride. [Link]

  • Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

  • MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Semantic Scholar. Derivatization Methods in GC and GC/MS. [Link]

  • ResearchGate. (2020). Derivatization and rapid GC—MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]

  • LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. [Link]

  • PubMed. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. (2020). Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

Sources

5-Bromo-2-methylbenzoyl chloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-methylbenzoyl chloride

Welcome to the technical support resource for this compound (CAS No. 21900-41-4). This guide is designed for researchers, chemists, and drug development professionals to ensure the stability, safe handling, and successful application of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What is the primary cause of degradation for this compound?

The single most critical factor affecting the stability of this compound, like all acyl chlorides, is its high susceptibility to hydrolysis.[1][2] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles, especially water.[2][3]

Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic addition-elimination mechanism.[1][4]

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon.[3]

  • Tetrahedral Intermediate Formation: The pi bond of the carbonyl group breaks, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

  • Deprotonation: The chloride ion abstracts a proton from the protonated carbonyl oxygen, yielding the final products: 5-bromo-2-methylbenzoic acid and hydrochloric acid (HCl) gas.[3][5]

This degradation pathway is not only detrimental to your experiment's yield but also creates a hazardous situation due to the evolution of corrosive HCl gas.[2]

Diagram 1: Hydrolysis of this compound
FAQ 2: What are the correct storage and handling procedures for this reagent?

Proper storage is non-negotiable to maintain the reagent's integrity. Due to its reactivity with water, stringent anhydrous (moisture-free) conditions are required.

Storage Recommendations:

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated).[6] Slows down potential decomposition pathways.
Atmosphere Under an inert gas (Argon or Nitrogen). Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, original manufacturer's bottle.[7] Minimizes moisture ingress. Use containers with liners resistant to acid chlorides.

| Location | Dry, well-ventilated, corrosive-storage cabinet.[7][8] | Prevents accidental contact with incompatible materials and ensures containment of any fumes. |

Handling Procedures: Always handle this compound inside a certified chemical fume hood.[9] Personal Protective Equipment (PPE) is mandatory.[10]

  • Eye/Face Protection: Safety glasses with side shields and a face shield.[10]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile, check manufacturer's breakthrough times). Inspect gloves before use.[10]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.[10]

  • Respiratory Protection: Use in a well-ventilated area is crucial. For higher-level protection or in case of spills, use a respirator with appropriate cartridges (e.g., ABEK-P2).[10]

FAQ 3: Which materials and chemicals are incompatible with this compound?

Accidental contact with incompatible substances can lead to violent reactions, release of toxic gas, and degradation of the reagent. Store this chemical separately from the following groups.[11][12]

Incompatible ClassExamplesHazard
Water H₂O, atmospheric moisture, wet solventsRapid hydrolysis, release of corrosive HCl gas.[13]
Alcohols Methanol, Ethanol, IsopropanolExothermic reaction to form esters and HCl gas.[4][9]
Amines Ammonia, primary/secondary aminesVigorous reaction to form amides and HCl, which then forms an ammonium salt.[4]
Strong Bases Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)Violent hydrolysis reaction.[2][12]
Strong Oxidizing Agents Nitric acid, PeroxidesCan lead to vigorous, potentially explosive reactions.[13][14]
Metals Active metals (e.g., Na, K, Al powder)May react, especially in the presence of moisture.[8]

Section 2: Troubleshooting Guide

Problem 1: My acylation reaction (e.g., esterification, amidation) has a very low yield.
  • Likely Cause 1: Reagent Degradation. The most probable cause is that the this compound has partially or fully hydrolyzed to its corresponding carboxylic acid. The carboxylic acid is significantly less reactive and will not undergo the desired reaction under the same conditions.[4]

  • Troubleshooting Steps:

    • Verify Reagent Purity: Before starting, assess the quality of the acyl chloride (See Protocol 2 below). A key indicator of hydrolysis is the presence of a white solid (the carboxylic acid) or a strong, acrid smell of HCl upon opening the container.

    • Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., >100°C) and cool under an inert atmosphere. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.

    • Use an HCl Scavenger: In reactions like esterification or amidation, the HCl byproduct can protonate your nucleophile or catalyze side reactions.[4] Include a non-nucleophilic base like pyridine or triethylamine (use an anhydrous grade) to neutralize the HCl as it forms.

Problem 2: The reagent bottle is fuming and has white crystalline deposits inside.
  • Likely Cause: Moisture Contamination. The bottle's seal has been compromised, allowing atmospheric moisture to enter. The fuming is HCl gas being released from the hydrolysis reaction, and the white solid is the 5-bromo-2-methylbenzoic acid byproduct.[2][15]

  • Troubleshooting Steps:

    • Handle with Extreme Care: Open the bottle only in a fume hood. The fumes are corrosive.

    • Assess Usability: The reagent is no longer pure. For reactions highly sensitive to starting material purity, the reagent should be discarded following appropriate hazardous waste protocols. For less sensitive applications, it might be possible to purify the remaining acyl chloride by distillation under reduced pressure, though this is often not practical for small quantities.

    • Prevention: After each use, flush the headspace of the bottle with a dry, inert gas (argon or nitrogen) before tightly resealing. Consider using a septum and syringe/cannula technique for transferring the liquid to minimize atmospheric exposure.

Section 3: Key Experimental Protocols

Protocol 1: Procedure for Quenching and Disposal

Never dispose of active acyl chlorides directly into a waste container. They must be quenched (neutralized) first in a controlled manner.[16]

Quenching_Workflow Diagram 2: Workflow for Safe Quenching cluster_prep Preparation cluster_quench Quenching cluster_final Final Steps Prep 1. Don PPE (Gloves, Goggles, Face Shield, Lab Coat) FumeHood 2. Work in a certified chemical fume hood Prep->FumeHood IceBath 3. Prepare a quenching solution (e.g., dilute NaOH) in a flask placed in an ice bath. FumeHood->IceBath SlowAdd 4. SLOWLY add the excess acyl chloride dropwise to the stirred, cold quenching solution. IceBath->SlowAdd Control 5. Monitor for gas evolution (HCl) and control the addition rate to prevent excessive heat/fizzing. SlowAdd->Control Neutralize 6. Once addition is complete, stir for 30 mins. Neutralize the final solution with acid/base as needed. Control->Neutralize Dispose 7. Dispose of the neutralized aqueous solution in the appropriate hazardous waste container. Neutralize->Dispose

Diagram 2: Workflow for Safe Quenching

Step-by-Step Methodology:

  • Prepare Quenching Solution: In a flask appropriately sized for the volume of waste, prepare a cold solution. Options include:

    • Ice-cold water for small amounts.[9]

    • A dilute solution of sodium bicarbonate or sodium hydroxide.[16]

    • An alcohol like isopropanol or methanol.[9][16] Place this flask in an ice/water bath to manage the exothermic reaction.

  • Slow Addition: Using a pipette or dropping funnel, add the this compound dropwise to the stirred quenching solution.[9] The reaction can be vigorous; control the rate of addition carefully.

  • Allow Reaction to Complete: Once the addition is finished, allow the mixture to stir for at least 30 minutes to ensure all the acyl chloride has reacted.

  • Neutralization and Disposal: Check the pH of the final solution and neutralize it (e.g., with HCl if you used a base, or NaHCO₃ if you used water) before transferring it to the designated aqueous hazardous waste container.

Protocol 2: Rapid Purity Assessment by IR Spectroscopy

Infrared (IR) spectroscopy is a fast and effective way to check for hydrolysis, the primary mode of degradation.[17]

Methodology:

  • Sample Preparation: In a fume hood, carefully place a small drop of the this compound between two salt plates (NaCl or KBr) or on the crystal of an ATR-IR spectrometer.

  • Acquire Spectrum: Collect the IR spectrum according to your instrument's standard operating procedure.

  • Analyze Key Regions:

    • Acyl Chloride (Pure): Look for a strong, sharp carbonyl (C=O) stretching peak around ~1780-1810 cm⁻¹ .[17] The high frequency is characteristic of the electron-withdrawing chlorine atom. There should be NO significant broad absorption in the 2500-3300 cm⁻¹ region.

    • Carboxylic Acid (Impurity): The presence of the hydrolyzed product, 5-bromo-2-methylbenzoic acid, will be indicated by two key signals:

      • A very broad O-H stretching band from ~2500-3300 cm⁻¹ .

      • A second, lower-frequency carbonyl (C=O) peak around ~1700-1725 cm⁻¹ .

  • Interpretation: The presence and relative intensity of the broad O-H band and the ~1700 cm⁻¹ carbonyl peak are direct indicators of the extent of degradation. If these signals are prominent, the reagent is significantly hydrolyzed.

References

  • Save My Exams. (2025). Acylation Mechanism. A Level Chemistry Revision Notes.
  • Doc Brown's Chemistry.
  • The Organic Chemistry Tutor. (2025).
  • Chemistry Stack Exchange. (2021). Mechanism of hydrolysis of acyl chlorides.
  • Chemguide.
  • Echemi.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • CymitQuimica. (2025).
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. 5-Bromo-2-chloro-benzoyl chloride | 21900-52-7.
  • Sigma-Aldrich. (2025).
  • Synquest Labs. (2015).
  • Fisher Scientific. (2010).
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • KGROUP. (2006). Quenching Reactive Substances.
  • NileRed. (2021). Esterification using Acid Chloride and Alcohol. YouTube.
  • Pharmaffiliates. CAS No : 21900-52-7 | Product Name : 5-Bromo-2-chlorobenzoyl Chloride.
  • Save My Exams. (2026). Test for Acyl Chlorides. A Level Chemistry Revision Notes.
  • ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?.
  • University of Illinois Division of Research Safety. (2019).
  • Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. r/chemhelp.
  • U.S. Environmental Protection Agency (EPA).
  • Case Western Reserve University Environmental Health and Safety.

Sources

Troubleshooting low conversion rates with 5-Bromo-2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with 5-Bromo-2-methylbenzoyl chloride. As a highly reactive acylating agent, its successful application hinges on a nuanced understanding of its chemical behavior and meticulous experimental technique. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot and resolve common issues leading to low conversion rates.

Frequently Asked Questions (FAQs): Troubleshooting Low Conversion Rates
Q1: My acylation reaction has stalled, showing low or no conversion of starting materials. What are the primary culprits?

Low or non-existent conversion when using this compound almost invariably points to issues with reagent integrity or reaction environment. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the high electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen.[1] This reactivity makes them exceptionally sensitive to premature degradation.

Core Diagnostic Checklist:

  • Moisture Contamination (Hydrolysis): The most common cause of failure is the hydrolysis of the acyl chloride into the unreactive 5-bromo-2-methylbenzoic acid.[2] This reaction is rapid and can be triggered by trace amounts of water in your solvent, on your glassware, or from the atmosphere.[1][3] Before proceeding, confirm that all solvents are anhydrous and that glassware was oven-dried and cooled under an inert atmosphere or in a desiccator.[1][4]

  • Reagent Purity: Verify the quality of your this compound. Over time, or due to improper storage, the reagent can degrade. It should be a clear or light-yellow liquid/solid.[5] If it appears cloudy or has significant solid precipitate (likely the hydrolyzed carboxylic acid), its purity is compromised.

  • Inert Atmosphere: Reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1] This is critical to prevent atmospheric moisture from entering the reaction vessel and quenching the acyl chloride.[3]

Q2: I'm attempting a Friedel-Crafts acylation, but the yield is disappointingly low and the mixture turned dark and tarry. What factors should I investigate?

Friedel-Crafts acylation is a powerful method for forming C-C bonds, but it has strict requirements.[6] The reaction involves the formation of a highly reactive acylium ion, catalyzed by a Lewis acid.[7][8]

Key Troubleshooting Points for Friedel-Crafts Reactions:

  • Catalyst Activity: The Lewis acid catalyst (commonly AlCl₃) is extremely hygroscopic. Inactive, "wet" catalyst is a primary reason for reaction failure.[9] Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened container stored in a desiccator.

  • Stoichiometry of Catalyst: Unlike other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1.0 equivalent or more) of the Lewis acid. This is because both the this compound and the resulting ketone product form complexes with the AlCl₃, effectively sequestering it.[9] Insufficient catalyst will lead to incomplete conversion.

  • Substrate Reactivity: The aromatic substrate must not be strongly deactivated. Friedel-Crafts reactions fail with aromatic rings bearing potent electron-withdrawing groups like -NO₂ or -CF₃.[9] Furthermore, substrates with amine (-NH₂) or hydroxyl (-OH) groups are unsuitable as these functional groups react with the Lewis acid catalyst, deactivating the ring.[9]

  • Temperature Control: These reactions are often exothermic. Adding the acyl chloride to the mixture of the aromatic substrate and Lewis acid should be done slowly at a low temperature (e.g., 0 °C) to prevent side reactions and polymerization, which can lead to the formation of dark, tarry mixtures.[9] After the initial addition, the reaction may be allowed to warm to room temperature or gently heated to drive it to completion.[6]

Q3: My amide synthesis (Schotten-Baumann type reaction) is inefficient. How can I optimize the conditions for higher conversion?

The Schotten-Baumann reaction, which couples an acyl chloride with an amine or alcohol in the presence of a base, is generally robust.[10] However, low yields with this compound often stem from a suboptimal balance between the desired acylation and competing side reactions.

Optimization Strategies:

  • Base Selection and Stoichiometry: A base is required to neutralize the HCl byproduct, driving the reaction forward.[10] A non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine is typically used.[11] Use at least one equivalent of the base. An excess (1.1-1.5 equivalents) can sometimes be beneficial, but a large excess can sometimes promote side reactions.

  • Order of Addition: The preferred method is to add the this compound solution dropwise to a cooled (0 °C) solution of the amine and the base.[11] This maintains a low concentration of the highly reactive acyl chloride, minimizing side reactions like hydrolysis and ensuring it reacts preferentially with the target nucleophile (the amine).

  • Solvent Choice: Use a clean, dry, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][11] Protic solvents like alcohols will compete with your amine nucleophile, leading to ester byproduct formation.[1]

  • Nucleophile Strength: If your amine is a weak nucleophile (e.g., an aniline with electron-withdrawing groups), the reaction may be sluggish. Gentle heating or the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) might be necessary to accelerate the reaction.[12]

Q4: My TLC analysis shows multiple spots, including a prominent one at the baseline that corresponds to 5-bromo-2-methylbenzoic acid. What happened?

The presence of the corresponding carboxylic acid is a definitive sign of hydrolysis.[1][2] This indicates that your this compound reacted with water before it could react with your intended nucleophile.

The workflow diagram below illustrates the critical points where moisture can be introduced and how to mitigate this primary cause of failure. Re-evaluate every step of your experimental setup for potential sources of water.

G cluster_prep 1. Pre-Reaction Setup cluster_exec 2. Reaction Execution cluster_analysis 3. Analysis & Troubleshooting Reagents Reagent Quality Check (this compound, Solvent, Nucleophile) Glassware Oven-Dry All Glassware (>120°C, >4h) Atmosphere Setup Under Inert Gas (N2 or Ar) Setup Assemble Dry Glassware & Purge with Inert Gas Atmosphere->Setup Addition Dissolve Reactants in Anhydrous Solvent Setup->Addition Reaction Slowly Add Acyl Chloride at Controlled Temperature (e.g., 0°C) Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Result Check Conversion Rate Monitoring->Result Success High Conversion Proceed to Workup Result->Success >90% Failure Low Conversion Result->Failure <90% Troubleshoot Troubleshooting: 1. Check for Hydrolysis (Carboxylic Acid Spot) 2. Verify Catalyst/Base Stoichiometry 3. Re-evaluate Temperature Profile Failure->Troubleshoot Troubleshoot->Reagents Re-evaluate Setup

Caption: Troubleshooting workflow for reactions involving this compound.

Data & Protocols
Parameter Optimization Summary

The following table summarizes key experimental variables and suggested adjustments to troubleshoot low conversion rates for two common reaction types.

ParameterFriedel-Crafts AcylationAmide Synthesis (Schotten-Baumann)Causality & Rationale
Primary Reagent This compoundThis compoundHighly reactive; susceptible to hydrolysis.[1]
Solvent Anhydrous, non-coordinating (e.g., DCM, CS₂)Anhydrous, aprotic (e.g., DCM, THF)Must be inert to reactants and free of water to prevent hydrolysis.[1]
Catalyst/Base Lewis Acid (e.g., AlCl₃)Non-nucleophilic base (e.g., Pyridine, TEA)FC: Generates acylium ion electrophile.[7] Amide: Neutralizes HCl byproduct to drive equilibrium.[10]
Stoichiometry >1.0 equivalent of Lewis Acid1.0 - 1.5 equivalents of baseFC: Catalyst is consumed by complexation with reactant and product.[9] Amide: Stoichiometric amount needed to neutralize HCl.
Temperature 0 °C for addition, then RT or gentle heat0 °C to RTControls exothermicity and minimizes side reactions.[9][11]
Atmosphere Mandatory Inert (N₂ or Ar)Mandatory Inert (N₂ or Ar)Prevents reaction with atmospheric moisture.[3]
Reference Protocol: Synthesis of N-(4-methoxyphenyl)-5-bromo-2-methylbenzamide

This protocol provides a validated, step-by-step methodology for a typical Schotten-Baumann amidation reaction.

1. Preparation (Strictly Anhydrous Conditions):

  • Place a 100 mL round-bottom flask, a magnetic stir bar, and a dropping funnel in an oven (>120 °C) for at least 4 hours.
  • Assemble the glassware while still hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.

2. Reaction Setup:

  • To the round-bottom flask, add p-anisidine (1.23 g, 10 mmol) and triethylamine (1.53 mL, 11 mmol).
  • Add 30 mL of anhydrous dichloromethane (DCM) via syringe.
  • Stir the mixture at room temperature until all solids dissolve, then cool the flask to 0 °C using an ice-water bath.

3. Execution:

  • In a separate dry vial, dissolve this compound (2.33 g, 10 mmol) in 10 mL of anhydrous DCM.
  • Transfer this solution to the dropping funnel.
  • Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

4. Monitoring:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the p-anisidine starting material is consumed. (Eluent: 3:1 Hexanes:Ethyl Acetate).

5. Workup and Purification:

  • Once the reaction is complete, dilute the mixture with an additional 30 mL of DCM.
  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).[13]
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
  • The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield the pure amide.
References
  • Reddit r/Chempros. (2025). Acylation of N-Aryl systems using acyl chlorides. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Chemguide. (n.d.). THE FRIEDEL-CRAFTS ACYLATION OF BENZENE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]

  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 5-Bromo-2-methylbenzoyl chloride: A Comparative Analysis of Reactivity in Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Substituted benzoyl chlorides are a versatile class of reagents, each offering a unique reactivity profile. This guide provides an in-depth technical comparison of 5-Bromo-2-methylbenzoyl chloride with other key benzoyl chlorides, including the parent benzoyl chloride, 4-bromobenzoyl chloride, and 2-methylbenzoyl chloride. By examining the interplay of electronic and steric effects, supported by available experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction to the Contestants: Structural and Physicochemical Properties

The reactivity of a benzoyl chloride is intrinsically linked to its structure. The substituents on the aromatic ring modulate the electrophilicity of the carbonyl carbon, which is the primary site of nucleophilic attack in acylation reactions. Let's introduce the molecules at the center of our comparison.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound This compoundC₈H₆BrClO233.49[1][2][3]Contains an electron-withdrawing bromine atom and an electron-donating methyl group. The ortho-methyl group introduces steric hindrance.
Benzoyl chlorideBenzoyl chlorideC₇H₅ClO140.57[4]The unsubstituted parent compound, serving as our baseline for comparison.
4-Bromobenzoyl chloride4-Bromobenzoyl chlorideC₇H₄BrClO219.46Features an electron-withdrawing bromine atom in the para position, enhancing electrophilicity with minimal steric impact on the reaction center.
2-Methylbenzoyl chloride2-Methylbenzoyl chlorideC₈H₇ClO154.59Contains an electron-donating methyl group in the ortho position, which introduces significant steric hindrance around the carbonyl group.

The Decisive Factors: Unraveling Electronic and Steric Effects

The reactivity of substituted benzoyl chlorides in nucleophilic acyl substitution is a delicate balance of electronic and steric influences.[5]

Electronic Effects: These effects alter the electron density at the carbonyl carbon.

  • Electron-Withdrawing Groups (EWGs): Substituents like bromine increase the electrophilicity of the carbonyl carbon through their negative inductive effect (-I). This makes the carbonyl carbon more susceptible to nucleophilic attack, generally leading to a faster reaction rate.[6][7]

  • Electron-Donating Groups (EDGs): Substituents like the methyl group decrease the electrophilicity of the carbonyl carbon via a positive inductive effect (+I). This reduces the reactivity of the benzoyl chloride towards nucleophiles.[8]

The Hammett equation provides a quantitative framework for understanding these electronic effects in meta- and para-substituted systems.[6][9] The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ).[6][9] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[9]

Hammett Substituent Constants (σ):

Substituentσ (meta)σ (para)
-Br+0.39+0.23
-CH₃-0.07-0.17

Data sourced from various compilations of Hammett constants.[9][10][11]

Steric Effects: The spatial arrangement of atoms can hinder the approach of a nucleophile to the reaction center. This is particularly relevant for ortho-substituents. The ortho-methyl group in 2-methylbenzoyl chloride and this compound creates a sterically crowded environment around the carbonyl group, which can significantly slow down the rate of nucleophilic attack.[8][12]

A Head-to-Head Comparison: Predicting Reactivity

Based on the interplay of these effects, we can predict the relative reactivity of our four benzoyl chlorides.

G cluster_reactivity Predicted Reactivity Ranking 4-Bromobenzoyl_chloride 4-Bromobenzoyl chloride (Most Reactive) Benzoyl_chloride Benzoyl chloride (Baseline) 4-Bromobenzoyl_chloride->Benzoyl_chloride Slightly more reactive (-I of Br) 5-Bromo-2-methylbenzoyl_chloride This compound Benzoyl_chloride->5-Bromo-2-methylbenzoyl_chloride More reactive (No steric hindrance) 2-Methylbenzoyl_chloride 2-Methylbenzoyl chloride (Least Reactive) 5-Bromo-2-methylbenzoyl_chloride->2-Methylbenzoyl_chloride More reactive (-I of Br outweighs +I of Me)

Caption: Predicted reactivity of benzoyl chlorides in nucleophilic acyl substitution.

  • 4-Bromobenzoyl chloride: The electron-withdrawing bromine atom in the para position increases the electrophilicity of the carbonyl carbon without introducing steric hindrance, making it the most reactive among the substituted analogs.

  • Benzoyl chloride: Our baseline for comparison, with no electronic or steric influence from substituents.

  • This compound: The reactivity is a composite of opposing effects. The electron-withdrawing bromine at the meta-position (relative to the point of attachment of the carbonyl group) enhances reactivity. However, the electron-donating ortho-methyl group slightly deactivates the ring and, more importantly, introduces significant steric hindrance. The net effect is a lower reactivity compared to benzoyl chloride.

  • 2-Methylbenzoyl chloride: The presence of the ortho-methyl group introduces substantial steric hindrance and a deactivating electronic effect, rendering it the least reactive of the four.[8]

Experimental Evidence: A Look at the Data

While direct comparative kinetic data for all four compounds under identical conditions is scarce, we can draw valuable insights from studies on similar systems.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution where the reactivity of the benzoyl chloride is paramount.[13][14] The following data, sourced from a kinetic analysis of the aluminum chloride-catalyzed acylation of toluene, illustrates the impact of para-substituents.[7]

Substituent (para)Rate Constant (k₂) x 10⁴ (L·mol⁻¹·s⁻¹) at 20°CRelative Reactivity (kₓ/k₀)
-CH₃0.830.24
-H3.511.00
-Br6.771.93

This data clearly demonstrates that an electron-withdrawing group like bromine at the para-position accelerates the reaction, while an electron-donating group like a methyl group slows it down. While this doesn't account for the ortho-steric hindrance in this compound and 2-methylbenzoyl chloride, it validates the electronic principles discussed.

Schotten-Baumann Reaction: N-Benzoylation of Aniline

The Schotten-Baumann reaction is a widely used method for the acylation of amines and alcohols.[15][16][17][18][19] The yield of this reaction can be a good indicator of the acylating agent's efficiency.

Benzoyl Chloride Substituent (para)Electronic EffectProduct (N-Benzoylaniline) Yield (%)
-NO₂Electron-withdrawing~95%
-ClElectron-withdrawing92%
-HNeutral85-90%
-CH₃Electron-donating88%
-OCH₃Electron-donating85%

Data synthesized from multiple sources for the Schotten-Baumann reaction of aniline.

This data shows that benzoyl chlorides with electron-withdrawing groups tend to give higher yields, consistent with their enhanced reactivity.[9]

Experimental Protocols

To facilitate the practical application of these reagents, detailed protocols for their synthesis and use in a common acylation reaction are provided below.

Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 5-bromo-2-chlorobenzoic acid.[20][21]

G start Start: 5-Bromo-2-methylbenzoic acid reagents Reagents: Thionyl chloride (SOCl₂) Catalytic DMF start->reagents 1. Add reaction Reaction: Reflux in neat SOCl₂ or in an inert solvent (e.g., DCM) reagents->reaction 2. Heat workup Work-up: Remove excess SOCl₂ by distillation under reduced pressure reaction->workup 3. Cool and Isolate product Product: This compound workup->product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 5-Bromo-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dimethylformamide (DMF, catalytic amount)

  • Anhydrous dichloromethane (DCM, optional solvent)

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 5-Bromo-2-methylbenzoic acid.

  • Under a fume hood, carefully add an excess of thionyl chloride (approximately 2-3 equivalents).

  • Add a catalytic amount of DMF (1-2 drops).

  • Equip the flask with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂ gases.

  • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.

  • The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be performed.

Comparative N-Acylation of Aniline (Schotten-Baumann Conditions)

This protocol allows for a direct comparison of the reactivity of the different benzoyl chlorides.[15][19]

Materials:

  • Aniline

  • Benzoyl chloride (or substituted benzoyl chloride)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir plate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a flask, dissolve aniline (1.0 equivalent) in DCM.

  • Add 10% aqueous NaOH solution (2.0 equivalents).

  • Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

  • Slowly add the benzoyl chloride (1.1 equivalents) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude N-benzoylaniline derivative.

  • Purify the product by recrystallization or column chromatography.

By running this reaction in parallel for each of the four benzoyl chlorides and analyzing the reaction times and yields, a direct experimental comparison of their performance can be established.

Conclusion and Recommendations

The choice of a substituted benzoyl chloride for an acylation reaction is a nuanced decision that requires an understanding of the interplay between electronic and steric effects.

  • For rapid and high-yielding acylations where steric hindrance is not a concern, 4-bromobenzoyl chloride is an excellent choice due to the activating effect of the electron-withdrawing bromine.

  • Benzoyl chloride remains a reliable and cost-effective option for general-purpose acylations.

  • This compound offers a unique reactivity profile. While its reactivity is attenuated by the ortho-methyl group, the presence of the bromine atom can be advantageous for subsequent functionalization, for example, in cross-coupling reactions. It is a suitable choice when a moderately reactive acylating agent is required, and the bromine handle is synthetically useful.

  • 2-Methylbenzoyl chloride is the least reactive of the four and should be chosen when a less vigorous acylating agent is necessary to avoid side reactions or to achieve selectivity in the presence of multiple reactive sites. Its use may require more forcing reaction conditions.

By carefully considering the specific requirements of the synthetic target and the principles outlined in this guide, researchers can confidently select the optimal benzoyl chloride to achieve their desired outcomes.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Jaffé, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191–261. [Link]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Olah, G. A. (Ed.). (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. [Link]

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Baumann, E. (1886). Ueber die Darstellung der Ester der aromatischen Säuren. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Benzoyl chloride. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to Acylation: Selecting Alternatives to 5-Bromo-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the acylation reaction is a cornerstone for constructing complex molecular architectures. The choice of the acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall process sustainability. 5-Bromo-2-methylbenzoyl chloride is a versatile reagent, valued for its ability to introduce the 5-bromo-2-methylbenzoyl moiety, a common scaffold in pharmacologically active compounds.[1] However, its high reactivity, moisture sensitivity, and the generation of corrosive hydrogen chloride (HCl) byproduct necessitate a careful evaluation of alternative reagents.[2]

This guide provides a comprehensive comparison of viable alternatives to this compound, moving beyond a simple list of substitutes to offer a deeper understanding of the causality behind reagent choice. We will explore the performance of different classes of acylating agents—from other acyl halides to anhydrides and activated carboxylic acids—supported by experimental data and detailed protocols to empower researchers to make informed decisions that align with both synthetic goals and green chemistry principles.

The Benchmark: Understanding this compound

This compound is a classic acyl chloride. Its reactivity is governed by the electronic properties of its substituents and the excellent leaving group ability of the chloride ion.

  • Electronic Profile : The bromine atom at the 5-position acts as an electron-withdrawing group via induction, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The methyl group at the 2-position is weakly electron-donating. This electronic push-pull system modulates the reagent's reactivity.

  • Primary Applications : Its principal uses are in Friedel-Crafts acylation to form aryl ketones and in the acylation of nucleophiles like amines and alcohols to generate amides and esters, respectively.[3]

The inherent issue with all acyl chlorides is their high reactivity, which can be a double-edged sword. While it drives reactions to completion, it can also lead to poor chemoselectivity in complex substrates and requires stringent anhydrous conditions to prevent hydrolysis.[4] The unavoidable co-production of HCl gas presents handling, safety, and environmental challenges, contributing to a poor atom economy.[2]

I. Alternative Acylating Agents: A Performance Comparison

The ideal alternative should offer comparable or improved performance while mitigating the drawbacks of the acyl chloride. The primary alternatives fall into three main categories: other substituted benzoyl chlorides, acid anhydrides, and activated carboxylic acids.

Other Substituted Benzoyl Chlorides

While structurally similar, altering the substituents on the benzoyl chloride ring can fine-tune reactivity. This allows for a more tailored approach to acylation.

Expertise & Experience: The Hammett equation provides a quantitative framework for understanding how substituents impact reaction rates. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, accelerating the reaction, while electron-donating groups (EDGs) have the opposite effect.[5] This principle is a powerful tool for predicting reactivity and selecting the appropriate acyl chloride for a given substrate. For instance, a highly deactivated aromatic ring in a Friedel-Crafts reaction might require a more reactive acyl chloride (with an EWG), whereas a sensitive amine might benefit from a less aggressive reagent (with an EDG).

Quantitative Data Summary: N-Acylation of Aniline

The following table summarizes the yields for the Schotten-Baumann reaction of aniline with various para-substituted benzoyl chlorides, demonstrating the influence of electronic effects.

Benzoyl Chloride Substituent (p-position)Electronic EffectProduct (N-Benzoyl Aniline) Yield (%)
-NO₂Electron-withdrawing~95% (estimated from high reactivity)[6]
-ClElectron-withdrawing92%[6]
-HNeutral85-90%[6]
-CH₃Electron-donating88%[6]
-OCH₃Electron-donating85%[6]

Trustworthiness: While this compound is not represented in this specific dataset, we can infer its reactivity. The electron-withdrawing bromine would increase its reactivity compared to p-methylbenzoyl chloride, likely resulting in high yields under standard conditions. The primary advantage of this class of alternatives is the ability to modulate reactivity without fundamentally changing the reaction protocol. The disadvantages, however, remain the same: moisture sensitivity and HCl byproduct generation.

Acid Anhydrides: The Safer, Greener Workhorse

Acid anhydrides, such as the hypothetical 5-Bromo-2-methylbenzoic anhydride, represent a significant step up in terms of safety and environmental considerations.

Expertise & Experience: Acid anhydrides are less reactive than their acyl chloride counterparts.[2] This is because the carboxylate leaving group is less stable than a chloride ion, and the resonance stabilization across the two carbonyl groups slightly reduces the electrophilicity of each carbonyl carbon. This attenuated reactivity is often beneficial, leading to greater chemoselectivity with multifunctional substrates.[7] The byproduct is a carboxylic acid, which is non-corrosive and can often be recycled, improving the overall atom economy.[4] In industrial settings, anhydrides are often preferred for their ease of handling and reduced safety risks.[8]

Quantitative Data Summary: Friedel-Crafts Acylation of Anisole

Acylating AgentCatalystYield of p-Methoxyacetophenone (%)Byproduct
Acetic AnhydrideHβ zeolite73.25%[9]Acetic Acid
Benzoyl ChlorideHBEA zeolite75-80%[10]HCl

Trustworthiness: The data indicates that comparable, high yields can be achieved with acid anhydrides, especially with the use of modern heterogeneous catalysts like zeolites, which offer the additional benefits of easy separation and reusability.[9][10] The primary trade-off is the lower reactivity, which may require slightly harsher conditions (e.g., higher temperatures) or more active catalysts.[9]

Carboxylic Acids with In Situ Activation: The Atom-Economical Approach

The most "green" approach is to use the carboxylic acid (e.g., 5-Bromo-2-methylbenzoic acid) directly, activating it in situ to form the acylating species. This avoids the synthesis and isolation of the highly reactive acyl chloride or anhydride, significantly improving the process mass intensity (PMI).

Expertise & Experience: This method relies on "coupling reagents" or activators that convert the carboxylic acid's hydroxyl group into a good leaving group.

  • With Trifluoroacetic Anhydride (TFAA): Carboxylic acids can be used as acylating agents in the presence of TFAA. This method avoids the need to pre-form the acid chloride and the TFAA can be recovered by distillation.[11]

  • Catalytic Direct Amidation: Modern methods utilize catalysts, such as boronic acids, to directly form amide bonds from carboxylic acids and amines, with water as the only byproduct.[11] These methods are at the forefront of green chemistry.[12]

Quantitative Data Summary: Green Chemistry Metrics for Amide Bond Formation

The following table provides a conceptual comparison of green chemistry metrics for different amide formation strategies. Lower E-Factors and PMIs indicate a "greener" process.

MethodKey ReagentsByproductsAtom EconomyE-Factor / PMI
Acyl Chloride RCOCl, Amine, BaseHCl, Base SaltLowHigh[13]
Acid Anhydride (RCO)₂O, AmineRCOOHModerateModerate
Coupling Reagent RCOOH, Amine, EDCUrea derivativeLowHigh[13]
Catalytic Amidation RCOOH, Amine, CatalystWaterHighLow[11]

Trustworthiness: While catalytic methods are ideal from a sustainability perspective, they may have a narrower substrate scope or require more specialized catalysts.[12] The choice of method depends on a balance between the desire for a green process and the practical requirements of the specific synthesis, including scale, cost, and substrate compatibility. For many applications, the acid anhydride method strikes an excellent balance between reactivity, safety, and sustainability.

II. Experimental Protocols: A Practical Comparison

To provide a tangible comparison, the following section details standardized, step-by-step protocols for two common acylation reactions: a Friedel-Crafts acylation of anisole and an N-acylation of benzylamine.

Protocol 1: Friedel-Crafts Acylation of Anisole

This protocol compares the use of an acyl chloride versus an acid anhydride for the acylation of anisole to form methoxyacetophenone.

  • Materials: Anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), anhydrous dichloromethane (DCM), anisole, propionyl chloride, ice-cold water, 5% aq. NaOH, anhydrous MgSO₄.

  • Procedure:

    • To a dry 25 mL round-bottom flask equipped with a stir bar, add FeCl₃ (0.66 g, 4.0 mmol) and DCM (6 mL).[14]

    • Add propionyl chloride (0.41 mL, 4.6 mmol) to the mixture.

    • Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in DCM (3 mL) dropwise over ~5 minutes.[14]

    • Stir the mixture for an additional 10-15 minutes at room temperature.

    • Quench the reaction by the slow, careful addition of 5 mL of ice-cold water.

    • Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (2 x 5 mL).

    • Combine the organic layers, wash with 5% aq. NaOH solution (10 mL), and dry over anhydrous MgSO₄.[14]

    • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Materials: Hβ zeolite catalyst, anisole, acetic anhydride.

  • Procedure:

    • Activate the Hβ zeolite catalyst by heating.

    • In a batch reactor, add the activated zeolite catalyst (1.0 g), anisole (0.1 mol), and acetic anhydride (0.15 mol).[9]

    • Heat the reaction mixture to 95°C and stir for 4 hours.[9]

    • After the reaction, cool the mixture and separate the solid catalyst by filtration.

    • The liquid product mixture can be purified by distillation or chromatography to isolate the p-methoxyacetophenone.

Protocol 2: N-Acylation of Benzylamine

This protocol compares the classic Schotten-Baumann conditions for an acyl chloride with a standard procedure for an acid anhydride.

  • Materials: Benzylamine, benzoyl chloride, 10% aqueous NaOH, dichloromethane (DCM).

  • Procedure:

    • In a flask, dissolve benzylamine (1.0 equiv) in DCM.

    • Add 10% aqueous NaOH solution (2.0-3.0 equiv).

    • Cool the vigorously stirring biphasic mixture to 0-5°C in an ice bath.

    • Add benzoyl chloride (1.0-1.2 equiv) dropwise, keeping the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 2-5 hours.

    • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-benzylbenzamide.

  • Materials: Benzylamine, benzoic anhydride, dichloromethane (DCM) or pyridine.

  • Procedure:

    • Dissolve benzylamine (1.0 equiv) in DCM.

    • Add benzoic anhydride (1.1 equiv). For less reactive amines or to accelerate the reaction, pyridine can be used as a catalyst and solvent.

    • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl (to remove any pyridine and unreacted benzylamine) and saturated NaHCO₃ (to remove the benzoic acid byproduct).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-benzylbenzamide.

III. Visualization of Workflows and Concepts

Acylation Reagent Reactivity Hierarchy

The following diagram illustrates the relative reactivity of common acylating agents and the feasibility of their interconversion through nucleophilic acyl substitution.

G cluster_0 Decreasing Reactivity / Increasing Stability A Acyl Chloride (Most Reactive) B Acid Anhydride A->B Spontaneous (with RCOO⁻) C Ester B->C Spontaneous (with ROH) D Amide (Least Reactive) C->D Spontaneous (with R₂NH)

Caption: Reactivity ladder of carboxylic acid derivatives.

Generalized Experimental Workflow for Acylation

This diagram outlines the fundamental steps common to most acylation reactions discussed, highlighting the key decision points and processes.

G start Select Substrate (Arene, Amine, Alcohol) reagent Choose Acylating Agent (Acyl Chloride, Anhydride, etc.) start->reagent reaction Reaction Setup (Solvent, Catalyst/Base, Temp.) reagent->reaction workup Work-up (Quench, Wash, Extract) reaction->workup purify Purification (Recrystallization, Chromatography) workup->purify product Characterized Product purify->product

Caption: A generalized workflow for acylation reactions.

IV. Conclusion and Recommendations

The selection of an acylating agent is a strategic decision with significant implications for the success and sustainability of a synthetic route. While This compound is a potent and effective reagent, its drawbacks—namely its hazardous nature, moisture sensitivity, and the generation of corrosive waste—warrant the consideration of alternatives.

  • For high reactivity and when acylating unreactive substrates: Acyl chlorides, including this compound or analogues with electron-withdrawing groups, remain the reagents of choice, provided that appropriate safety and handling protocols are strictly followed.[2]

  • For improved safety, handling, and chemoselectivity: Acid anhydrides offer the most balanced alternative. They are generally less reactive, leading to better control and selectivity, while producing a non-corrosive carboxylic acid byproduct that is easier to manage and potentially recyclable.[4][8] This makes them highly suitable for both laboratory-scale and industrial applications.

  • For the "greenest" approach: Direct catalytic acylation using carboxylic acids is the most atom-economical and environmentally benign method, generating only water as a byproduct.[11] As catalytic systems become more robust and versatile, this approach will undoubtedly become more prevalent.

Ultimately, the optimal choice depends on the specific requirements of the synthesis: the nature of the substrate, the desired selectivity, the reaction scale, and the importance of green chemistry metrics. By understanding the principles outlined in this guide, researchers can move beyond traditional choices and select the most appropriate reagent to achieve their synthetic goals efficiently, safely, and sustainably.

References

  • Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 93(10), 1788-1791. [Link]

  • Allen, C. L., & Williams, J. M. (2011). A green chemistry perspective on catalytic amide bond formation. Chemical Society Reviews, 40(7), 3405-3415. [Link]

  • Dunne, J. F., et al. (2019). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Semantic Scholar. [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. UW-Madison Chemistry Department. [Link]

  • Ace Chemistry. (n.d.). Acylating agents. Ace Chemistry Website. [Link]

  • Frontiers in Chemistry. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers Media. [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. chemrevise.org. [Link]

  • Student Paper. (2006). Friedel-Crafts Acylation of Anisole. Course Hero. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]

  • Chemistry LibreTexts. (2023). Other Reactions of Phenol. Chemistry LibreTexts. [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [Link]

  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. KPU Pressbooks. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • ResearchGate. (2001). Chlorine-free Friedel–Crafts acylation of benzene with benzoic anhydride on insoluble heteropoly acid catalyst. ResearchGate. [Link]

  • Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Crunch Chemistry. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • Khan Academy. (n.d.). Esterification of phenols. Khan Academy. [Link]

  • SciSpace. (n.d.). Halogen-free Friedel-Crafts acylation of toluene with benzoic anhydride over insoluble heteropoly acid catalyst. SciSpace. [Link]

  • Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • YouTube. (2022). A-Level H2 Chemistry: Esterification of Phenols. YouTube. [Link]

  • ResearchGate. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. ResearchGate. [Link]

  • YouTube. (2025). Alcohols, phenols and acids | Grade 12 | Chemistry | Khan Academy. YouTube. [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. chemrevise.org. [Link]

  • ResearchGate. (n.d.). Isotope effect for the reaction of benzoyl chloride (BC) with phenol... ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to Amide Synthesis: Validating the Use of 5-Bromo-2-methylbenzoyl Chloride Against Modern Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the robust and efficient synthesis of amides is a cornerstone of molecular innovation. The amide bond is a ubiquitous feature in pharmaceuticals, and its reliable construction is paramount. This guide provides an in-depth, objective comparison of the traditional acyl chloride-based Schotten-Baumann reaction, specifically using 5-Bromo-2-methylbenzoyl chloride, against contemporary amide coupling methodologies. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance to equip you with the insights needed to select the optimal synthetic strategy.

The Central Role of Amide Synthesis in Drug Discovery

The amide functional group is a fundamental building block in a vast array of biologically active molecules, including blockbuster drugs. Its prevalence stems from its high metabolic stability and its ability to participate in crucial hydrogen bonding interactions with biological targets. Consequently, the development and validation of reliable amide synthesis protocols are of critical importance in the synthesis of new chemical entities.

The Classical Approach: The Schotten-Baumann Reaction with this compound

The reaction of an acyl chloride with an amine, known as the Schotten-Baumann reaction, is a long-established and powerful method for amide bond formation.[1][2] This approach involves a two-step process: the activation of a carboxylic acid to the more reactive acyl chloride, followed by the reaction with an amine. This compound serves as a valuable building block in medicinal chemistry, and its use in amide synthesis is a key transformation.

The overall workflow for this classical approach can be visualized as follows:

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Synthesis (Schotten-Baumann) Carboxylic Acid 5-Bromo-2-methylbenzoic Acid Acyl Chloride This compound Carboxylic Acid->Acyl Chloride Reflux Chlorinating Agent Thionyl Chloride (SOCl₂) Chlorinating Agent->Acyl Chloride Product N-benzyl-5-bromo-2-methylbenzamide Acyl Chloride->Product Biphasic system, 0°C to RT Amine Benzylamine Amine->Product Base Aqueous Base (e.g., NaOH) Base->Product

Caption: Workflow for Amide Synthesis via the Schotten-Baumann Reaction.

Experimental Protocol 1: Synthesis of N-benzyl-5-bromo-2-methylbenzamide via Schotten-Baumann Reaction

Part A: Preparation of this compound

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet, add 5-bromo-2-methylbenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude this compound is typically used in the next step without further purification.

Part B: Amide Formation

  • Dissolve benzylamine (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) in a flask.

  • Add an aqueous solution of a base, typically 10% sodium hydroxide (2.0 eq).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add a solution of this compound (1.05 eq) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Modern Alternatives: Direct Amide Coupling from Carboxylic Acids

While the Schotten-Baumann reaction is robust, the preparation and handling of moisture-sensitive and lachrymatory acyl chlorides can be a drawback.[3] Modern amide synthesis often favors the direct coupling of a carboxylic acid and an amine using a coupling reagent.[] These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine.

Alternative 1: EDC/HOBt Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) is a widely used coupling system.[5][6] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions, before reacting with the amine.

The workflow for this method is as follows:

Carboxylic Acid 5-Bromo-2-methylbenzoic Acid Product N-benzyl-5-bromo-2-methylbenzamide Carboxylic Acid->Product Amine Benzylamine Amine->Product EDC EDC EDC->Product 0°C to RT HOBt HOBt HOBt->Product Base Base (e.g., DIPEA) Base->Product

Caption: Workflow for EDC/HOBt Mediated Amide Coupling.

Experimental Protocol 2: EDC/HOBt Mediated Synthesis of N-benzyl-5-bromo-2-methylbenzamide
  • To a solution of 5-bromo-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as DMF or DCM, add HOBt (1.2 eq) and EDC.HCl (1.2 eq).

  • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.

  • Stir the solution at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Alternative 2: HATU Mediated Coupling

For more challenging amide couplings, particularly with sterically hindered substrates or those prone to racemization, uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed.[7][8] HATU, in the presence of a base, rapidly converts carboxylic acids into highly reactive OAt-active esters, leading to efficient amide bond formation with minimal side products.[9]

The workflow for HATU coupling is streamlined as follows:

Carboxylic Acid 5-Bromo-2-methylbenzoic Acid Product N-benzyl-5-bromo-2-methylbenzamide Carboxylic Acid->Product Amine Benzylamine Amine->Product HATU HATU HATU->Product 0°C to RT Base Base (e.g., DIPEA) Base->Product

Caption: Workflow for HATU Mediated Amide Coupling.

Experimental Protocol 3: HATU Mediated Synthesis of N-benzyl-5-bromo-2-methylbenzamide
  • In a flask, dissolve 5-bromo-2-methylbenzoic acid (1.0 eq) and HATU (1.1 eq) in an aprotic solvent such as DMF.

  • Add a tertiary amine base, typically DIPEA (2.0-3.0 eq), to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Performance Analysis

The choice of an amide synthesis method often depends on a balance of factors including yield, reaction time, cost, and substrate scope. Below is a comparative summary of the three methods discussed.

ParameterSchotten-Baumann (Acyl Chloride)EDC/HOBt CouplingHATU Coupling
Starting Materials This compound, Benzylamine5-Bromo-2-methylbenzoic acid, Benzylamine5-Bromo-2-methylbenzoic acid, Benzylamine
Key Reagents Thionyl Chloride, Aqueous BaseEDC, HOBt, Organic BaseHATU, Organic Base
Typical Reaction Time 2-4 hours (for amidation step)12-24 hours1-4 hours
Typical Temperature 0 °C to Room TemperatureRoom TemperatureRoom Temperature
Typical Yield Generally High (>85%)Good to High (70-95%)Very High (>90%)
Key Advantages Well-established, high yields, inexpensive reagents.[3]Milder conditions, avoids handling acyl chlorides.[3]Fast reaction times, high yields, low racemization, suitable for difficult couplings.[7]
Key Disadvantages Requires preparation of moisture-sensitive acyl chloride, generates HCl byproduct.[3]Longer reaction times, EDC can be a skin sensitizer, generates urea byproduct.Expensive reagent, generates stoichiometric byproducts.

Conclusion: Making an Informed Decision

The validation of an amide synthesis protocol is crucial for the successful progression of drug discovery and development projects.

  • This compound via the Schotten-Baumann reaction remains a highly effective and economical method for the synthesis of the target amide, especially for large-scale preparations where cost is a significant factor. Its high yields and straightforward procedure make it a reliable choice.

  • EDC/HOBt coupling offers a milder alternative that circumvents the need to prepare and handle the acyl chloride. While generally reliable, the longer reaction times may be a consideration for high-throughput synthesis.

  • HATU coupling stands out for its speed and efficiency, particularly for challenging substrates. Although the reagent cost is higher, the significantly shorter reaction times and high yields can make it the preferred method for rapid library synthesis and for substrates that are prone to side reactions under other conditions.

Ultimately, the choice of method will depend on the specific requirements of the project, including the scale of the synthesis, the nature of the substrates, time constraints, and budgetary considerations. This guide provides the foundational data and protocols to make an informed and strategic decision for your amide synthesis needs.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. Retrieved from [Link]

  • Fennie, M. W., & Roth, J. M. (2017). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 94(11), 1788–1792. Retrieved from [Link]

  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. Google Patents.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. Retrieved from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order?. Reddit. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzoyl chloride. PrepChem.com. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 5-Bromo-2-methylbenzoyl Chloride and its Esterification Product

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-methylbenzoyl chloride is a pivotal intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its bifunctional nature, featuring a reactive acyl chloride group and a brominated aromatic ring, allows for diverse subsequent chemical modifications. The purity and structural integrity of this starting material are paramount for the success of multi-step syntheses. Consequently, robust analytical techniques are essential for its characterization and for verifying its conversion into desired products.

This guide provides an in-depth comparison of the spectroscopic profiles of this compound and a representative reaction product, methyl 5-bromo-2-methylbenzoate. We will delve into the practical application of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, demonstrating how these techniques provide unambiguous evidence of chemical transformation. This document is intended for researchers, chemists, and quality control professionals who rely on spectroscopic analysis for reaction monitoring and structural elucidation.

Section 1: Spectroscopic Profile of the Starting Material: this compound (C₈H₆BrClO)

The first step in any synthetic workflow is to confirm the identity and purity of the starting materials. Here, we establish the spectroscopic baseline for this compound[1][2].

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying functional groups. In the case of an acyl chloride, the most telling feature is the carbonyl (C=O) stretching vibration.

  • Key Feature: A very strong and sharp absorption band is observed at approximately 1790-1775 cm⁻¹ .

  • Causality: The high frequency of this C=O stretch, compared to a ketone or ester, is due to the strong negative inductive effect (-I) of the adjacent chlorine atom. The chlorine atom withdraws electron density from the carbonyl carbon, strengthening and shortening the C=O double bond, which in turn increases the energy (and thus frequency) required to excite its stretching vibration[3][4][5].

  • Other Vibrations: Additional expected peaks include C-Cl stretching (730-550 cm⁻¹) and aromatic C=C stretching (~1600-1450 cm⁻¹).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR provides detailed information about the electronic environment of hydrogen atoms in the molecule. For this compound, we expect to see signals corresponding to the three aromatic protons and the three methyl protons.

  • Aromatic Region (δ 7.0-8.0 ppm): The three protons on the benzene ring will appear as distinct signals. Due to their positions relative to the bromo, methyl, and acyl chloride groups, they will exhibit complex splitting patterns (doublets, doublet of doublets).

  • Aliphatic Region (δ 2.0-3.0 ppm): The methyl (-CH₃) group attached to the aromatic ring is electronically deshielded by the ring and the nearby carbonyl group, typically appearing as a sharp singlet around δ 2.5 ppm . The singlet nature confirms the absence of adjacent protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹³C NMR spectroscopy allows for the identification of all unique carbon atoms in the structure.

  • Carbonyl Carbon: The most downfield signal will be the carbonyl carbon of the acyl chloride, typically appearing in the range of δ 168-172 ppm . Its specific chemical shift is highly sensitive to the electronegativity of the attached groups.

  • Aromatic Carbons: The six carbons of the benzene ring will appear in the typical aromatic region of δ 120-145 ppm [6].

  • Methyl Carbon: The methyl carbon will appear as an upfield signal, generally around δ 20-22 ppm .

Data Summary: this compound
Spectroscopic Technique Feature Characteristic Signal/Region Interpretation
Infrared (IR) Carbonyl Stretch (νC=O)~1785 cm⁻¹ (Strong, Sharp)Highly characteristic of an acyl chloride functional group.
¹H NMR Aromatic Protonsδ 7.3 - 7.9 ppm (Multiplets)Protons on the substituted benzene ring.
Methyl Protons~δ 2.5 ppm (Singlet)-CH₃ group attached to the aromatic ring.
¹³C NMR Carbonyl Carbon~δ 170 ppmCarbon of the -C(=O)Cl group.
Aromatic Carbonsδ 125 - 142 ppmSix unique carbons of the benzene ring.
Methyl Carbon~δ 21 ppmCarbon of the -CH₃ group.

Section 2: A Comparative Case Study: Esterification to Methyl 5-bromo-2-methylbenzoate

To illustrate the power of comparative spectroscopy, we will monitor the conversion of this compound to its corresponding methyl ester, methyl 5-bromo-2-methylbenzoate[7][8][9]. This reaction represents a common and fundamental transformation of an acyl chloride.

Rationale for Transformation

The reaction of an acyl chloride with an alcohol (in this case, methanol) is a classic nucleophilic acyl substitution. This transformation is ideal for spectroscopic comparison because it involves a distinct change in the carbonyl functional group (from -COCl to -COOCH₃), which results in predictable and easily identifiable changes in both IR and NMR spectra.

Detailed Experimental Protocol

This protocol is designed to be self-validating, where the spectroscopic results will provide definitive proof of the reaction's outcome.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

    • Expert Insight: The use of dry equipment and an inert atmosphere is critical because acyl chlorides are highly reactive towards moisture, which would hydrolyze the starting material back to the carboxylic acid.

  • Reagent Addition: To the cooled solution, add dry methanol (1.2 eq.) followed by the slow, dropwise addition of a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq.).

    • Expert Insight: The base is essential to neutralize the HCl byproduct generated during the reaction. Removing the acidic byproduct drives the equilibrium towards the product and prevents potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting material.

  • Workup & Purification:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Expert Insight: This washing sequence is a self-validating purification step. The HCl wash removes the excess base (e.g., triethylamine hydrochloride), while the NaHCO₃ wash removes any unreacted starting material that may have hydrolyzed to the carboxylic acid.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude material via column chromatography on silica gel if necessary.

Workflow Visualization

G cluster_reaction Reaction Phase cluster_workup Workup & Purification r Reactants: This compound Methanol, Pyridine, DCM mix Stir at RT (2-4h) r->mix 0°C to RT q Quench with H₂O mix->q Reaction Complete ext Extract with DCM q->ext wash Wash Sequence (1M HCl, NaHCO₃, Brine) ext->wash dry Dry (Na₂SO₄) & Concentrate wash->dry final Final Product: Methyl 5-bromo-2-methylbenzoate dry->final G cluster_reactant Reactant: this compound cluster_product Product: Methyl 5-bromo-2-methylbenzoate reactant_img ir_r IR: ~1785 cm⁻¹ ir_r->reactant_img C=O Str. nmr_c13_r ¹³C NMR: ~170 ppm nmr_c13_r->reactant_img C=O product_img ir_p IR: ~1725 cm⁻¹ ir_p->product_img C=O Str. nmr_h1_p ¹H NMR: ~3.9 ppm nmr_h1_p->product_img -OCH₃ nmr_c13_p ¹³C NMR: ~52 ppm nmr_c13_p->product_img -OCH₃

Caption: Key spectroscopic correlations for the reactant and product.

Conclusion

The transformation of this compound into its methyl ester provides a clear and instructive example of the power of comparative spectroscopic analysis. The distinct and predictable shifts observed in both IR and NMR spectra serve as a robust, self-validating system for confirming reaction success. In IR spectroscopy, the significant downward shift of the carbonyl stretching frequency provides an immediate indication of the functional group conversion. This is unequivocally corroborated by ¹H and ¹³C NMR, which confirm the addition of the methoxy group through the appearance of its unique proton and carbon signals. By employing these techniques in concert, researchers can proceed with confidence in the structural integrity of their synthesized molecules, a cornerstone of efficient and successful drug development and chemical research.

References

  • PubChem. 5-Bromo-2-chlorobenzoyl chloride. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 5-bromo-2-methylbenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 5-Bromo-2-chlorobenzoyl Chloride. [Link]

  • Hyma Synthesis Pvt. Ltd. Company Profile. [Link]

  • NIST. Acetyl chloride. National Institute of Standards and Technology. [Link]

  • Google Patents. Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • University of Calgary. Infrared spectra of acid chlorides. [Link]

  • Pearson. Explain how the following changes affect the rate of the reaction of 2-bromo-2-methylbutane with methanol. [Link]

  • Cenmed Enterprises. Methyl 5-bromo-2-methylbenzoate. [Link]

  • Millersville University. Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate. [Link]

  • Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. General: All commercially available chemicals and reagents were used without any further purification unless otherwise indicated. [Link]

  • Chemsrc. (5-Bromo-2-chlorophenyl)methanol. [Link]

  • Quora. What happens when 2-Bromobenzyl chloride reacts with Sodium methoxide in a methanol medium? [Link]

Sources

A Comparative Guide to Purity Analysis of Compounds Synthesized with 5-Bromo-2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthetic utility of reagents like 5-Bromo-2-methylbenzoyl chloride is matched only by the stringent requirement for purity in the resulting compounds. The integrity of subsequent experiments, the validity of structure-activity relationship (SAR) studies, and the ultimate safety of a potential drug candidate hinge on a comprehensive understanding of a compound's purity profile. This guide provides an in-depth comparison of key analytical techniques for the purity assessment of molecules synthesized using this versatile benzoyl chloride derivative. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a framework for creating a self-validating system of analysis.

The Analytical Imperative: Anticipating Potential Impurities

This compound is a reactive acylating agent, commonly employed in reactions such as Friedel-Crafts acylations or ester/amide formations. A robust purity analysis strategy begins with anticipating the likely impurities that may arise from the synthesis and workup processes. The quality of the final product is not merely a measure of the desired molecule but also a comprehensive accounting of any contaminants.[1]

Common Impurity Classes:

  • Starting Materials & Reagents: Unreacted this compound or the substrate it was reacted with.

  • Hydrolysis Products: The primary degradation product is 5-Bromo-2-methylbenzoic acid, formed by the reaction of the acyl chloride with trace moisture.[2] Its presence can complicate purification and downstream reactions.

  • Isomeric Byproducts: In aromatic substitution reactions like Friedel-Crafts acylation, substitution may occur at alternative positions, leading to structurally similar but functionally distinct isomers.[3]

  • Residual Solvents: Solvents used in the reaction or purification (e.g., dichloromethane, toluene) can be retained in the final product.[2]

  • Inorganic Impurities: Residual metal catalysts (e.g., AlCl₃ from Friedel-Crafts reactions) or salts from the workup process are critical to remove, as they can be toxic and interfere with biological assays.[4][5]

An effective purity analysis workflow, therefore, must be a multi-pronged approach, leveraging orthogonal techniques to detect this diverse range of potential impurities.

G cluster_0 Synthesis & Workup cluster_1 Purity Analysis Workflow Synthesis Synthesis using This compound Workup Aqueous Workup & Solvent Extraction Synthesis->Workup Purification Chromatography or Recrystallization Workup->Purification FinalProduct Isolated Dry Product Purification->FinalProduct HPLC HPLC-UV (Organic Purity, Assay) FinalProduct->HPLC GCMS GC-MS (Residual Solvents) FinalProduct->GCMS NMR NMR Spectroscopy (Structural Confirmation, Isomers) FinalProduct->NMR Elemental ICP-MS/OES (Inorganic Impurities) FinalProduct->Elemental

Figure 1: Overall workflow from synthesis to comprehensive purity analysis.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Purity

For non-volatile organic compounds, which are typical products of reactions with this compound, reversed-phase HPLC is the primary technique for quantitative purity assessment.[6] It excels at separating the main compound from unreacted starting materials, the 5-bromo-2-methylbenzoic acid hydrolysis byproduct, and other organic impurities.

Causality of Method Choice: The separation is based on the differential partitioning of analytes between a non-polar stationary phase (like C18) and a polar mobile phase.[7] The highly polar carboxylic acid impurity will elute early, while the less polar product and starting materials will be retained longer, allowing for excellent resolution and quantification. A UV detector is highly effective as the aromatic nature of these compounds ensures strong chromophores.[8]

Experimental Protocol: HPLC-UV Purity Determination

This protocol is designed for routine purity analysis and can be validated according to ICH guidelines for parameters like accuracy, precision, and linearity.[9][10]

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[11]

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve ~1 mg of the synthesized compound in 1 mL of Acetonitrile/Water (50:50 v/v) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same solvent mixture.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 mm x 150 mm, 5 µm
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Detection UV at 254 nm (or optimal wavelength)
    Injection Vol. 10 µL

    | Gradient | 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25-27 min: 90-40% B; 27-30 min: 40% B |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • A PDA detector can further assess peak purity by comparing spectra across the peak, helping to identify co-eluting impurities.[11]

G Sample Filtered Sample (0.1 mg/mL) Injector Autosampler (10 µL injection) Sample->Injector Column C18 Column (30 °C) Injector->Column Pump HPLC Pump (Gradient Flow) Pump->Injector Detector UV Detector (254 nm) Column->Detector Data Chromatogram (Purity % Calculation) Detector->Data

Sources

Comparative study of catalysts for 5-Bromo-2-methylbenzoyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalysts for 5-Bromo-2-methylbenzoyl Chloride Reactions

For professionals in chemical synthesis, drug discovery, and materials science, this compound is a pivotal intermediate. Its bifunctional nature—a reactive acyl chloride and a modifiable aromatic bromide—makes it a versatile building block for a wide array of complex molecules. The success of synthetic routes involving this compound is critically dependent on the choice of catalyst, which governs reaction efficiency, selectivity, and scalability.

This guide provides a comparative analysis of catalytic systems for the primary reactions of this compound. Moving beyond a simple recitation of protocols, we delve into the mechanistic underpinnings of each catalytic choice, offering field-proven insights to inform your experimental design. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

Chapter 1: Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone C-C bond-forming reaction, enabling the synthesis of aryl ketones. With this compound, this reaction attaches the bromo-methyl-benzoyl moiety to an aromatic substrate, a key step in constructing pharmaceutical scaffolds. The reaction's core principle involves the generation of a highly electrophilic acylium ion, a process mediated by the catalyst.

Mechanistic Overview: The Role of the Catalyst

The catalyst's primary function is to abstract the chloride from the acyl chloride, forming a resonance-stabilized acylium ion. This potent electrophile is then attacked by an electron-rich aromatic ring, leading to the formation of a new C-C bond.[1] The choice of catalyst dictates the efficiency of acylium ion generation and the overall reaction conditions required. Stronger Lewis acids can activate the acyl chloride more effectively but may also lead to side reactions or require stoichiometric amounts due to product complexation.[2]

G AcylChloride 5-Bromo-2-methylbenzoyl Chloride (R-COCl) AcyliumIon Acylium Ion-Catalyst Complex [R-C≡O]⁺[AlCl₄]⁻ AcylChloride->AcyliumIon + Catalyst Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->AcyliumIon SigmaComplex σ-Complex (Arenium Ion) AcyliumIon->SigmaComplex Arene Aromatic Substrate (Arene) Arene->SigmaComplex + Acylium Complex Product Aryl Ketone Product SigmaComplex->Product - H⁺ CatalystRegen Catalyst Regeneration SigmaComplex->CatalystRegen - [AlCl₄]⁻ captures H⁺ Product->CatalystRegen - [AlCl₃] from workup

Caption: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Comparative Analysis of Catalytic Systems

The selection of a catalyst for Friedel-Crafts acylation is a trade-off between reactivity, cost, safety, and environmental impact.

Catalyst TypeExamplesCatalyst LoadingKey AdvantagesKey Disadvantages
Traditional Lewis Acids AlCl₃, FeCl₃Stoichiometric (>1 eq.)High reactivity, low cost, widely applicable.[3]Moisture sensitive, generates significant acidic waste, product complexation requires stoichiometric amounts.[2][4]
Modern Lewis Acids In(OTf)₃, Yb(OTf)₃, InCl₃Catalytic (5-20 mol%)Milder conditions, often water-tolerant, can be used in catalytic amounts, recyclable.[4][5]Higher cost, may be less reactive for deactivated substrates.
Heterogeneous Catalysts Zeolites (HBEA), Supported Lewis Acids (AlCl₃ on Silica Gel, InCl₃ on Clay)Catalytic (by weight)Easily separated and recycled, environmentally benign, potential for continuous flow processes.[6][7][8][9]May require higher temperatures, potential for lower activity compared to homogeneous counterparts.[7]
Experimental Protocol 1: Classic Friedel-Crafts Acylation with AlCl₃

This protocol describes the acylation of phenetole, a representative electron-rich aromatic substrate, adapted from a patented procedure.[8]

Objective: To synthesize 5-bromo-2-chloro-4'-ethoxybenzophenone.

Materials:

  • 5-bromo-2-chlorobenzoyl chloride (1.0 eq.)

  • Phenetole (1.1 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl, 5% NaHCO₃ solution, Brine, Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 5-bromo-2-chlorobenzoyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: After forming the acylium ion complex (stir for 15 minutes), add phenetole (1.1 eq.), also dissolved in DCM, dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl to quench the reaction and decompose the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be purified by recrystallization or column chromatography.

Caption: Standard experimental workflow for Friedel-Crafts acylation.

Chapter 2: Acylation of Alcohols and Amines

Beyond C-C bonds, this compound is extensively used to form esters and amides via acylation of alcohols and amines, respectively. These reactions are fundamental for installing protecting groups or building more complex molecular architectures. Catalysis here shifts from strong Lewis acids to primarily base-mediated or milder catalytic systems.

Mechanistic Considerations

For these nucleophilic acyl substitution reactions, the catalyst's role is typically to either enhance the nucleophilicity of the alcohol/amine or to activate the acyl chloride.

  • Base Catalysis: A base, such as triethylamine or pyridine, deprotonates the nucleophile, increasing its reactivity. Alternatively, highly effective amine catalysts like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can form a highly reactive complex with the benzoyl chloride itself.

  • Lewis Acid/Heterogeneous Catalysis: Milder Lewis acids or solid catalysts like copper oxide can coordinate to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity for attack by the nucleophile.[9][10]

Comparative Analysis of Catalytic Systems
Catalyst TypeExamplesCatalyst LoadingKey AdvantagesKey Disadvantages
Stoichiometric Bases Triethylamine (Et₃N), Pyridine>1.0 eq.Effective HCl scavenger, simple to use, common lab reagents.[11]Stoichiometric amounts needed, can be difficult to remove during workup.
Nucleophilic Amine Catalysts TMEDA, DMAPSub-stoichiometric to Catalytic (0.1-0.6 eq.)Extremely high reaction rates, even at low temperatures; high yields; excellent chemoselectivity.Cost can be higher than simple tertiary amines.
Heterogeneous Catalysts Copper(II) Oxide (CuO)Catalytic (0.1 mol%)Mild, neutral conditions; solvent-free potential; catalyst is inexpensive, reusable, and easily filtered.[10]May be slower than homogeneous counterparts.
Experimental Protocol 2: Ultrafast TMEDA-Promoted Benzoylation of an Alcohol

This protocol is based on a highly efficient method for the acylation of alcohols, demonstrating remarkable reaction speed and yield.

Objective: To prepare the benzoate ester of a secondary alcohol (e.g., cyclohexanol).

Materials:

  • Cyclohexanol (1.0 eq.)

  • This compound (1.1 eq.)

  • N,N,N′,N′-tetramethylethylenediamine (TMEDA) (0.6 eq.)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Optional: 4Å Molecular Sieves

Procedure:

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.) in the anhydrous solvent. Add 4Å molecular sieves if desired to accelerate the reaction.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add TMEDA (0.6 eq.) to the stirred solution, followed by the dropwise addition of this compound (1.1 eq.).

  • Reaction: Stir the reaction at -78 °C. The reaction is often complete within minutes. Monitor progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography.

G TMEDA TMEDA ActiveComplex Highly Reactive TMEDA-Acyl Complex TMEDA->ActiveComplex AcylChloride R-COCl AcylChloride->ActiveComplex + Tetrahedral Tetrahedral Intermediate ActiveComplex->Tetrahedral Alcohol R'-OH Alcohol->Tetrahedral + Ester Ester Product (R-COOR') Tetrahedral->Ester Collapse Byproduct [TMEDA-H]⁺Cl⁻ Tetrahedral->Byproduct

Caption: Proposed mechanism for TMEDA-promoted alcohol acylation.

Chapter 3: Future Frontiers: Transition Metal-Catalyzed Cross-Coupling

The presence of a C-Br bond on the aromatic ring of this compound opens the door to a vast array of transition metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the molecule, significantly expanding its synthetic utility. While the acyl chloride group can also participate in certain coupling reactions, the aryl bromide is a more common and robust coupling partner.

Conceptual Framework

Catalysts based on palladium, nickel, or copper can facilitate the formation of new C-C, C-N, or C-O bonds at the bromide position.[12] This enables the introduction of diverse functionalities, including alkyl, aryl, vinyl, alkyne, amine, and ether groups, through well-established reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. The primary challenge in this context is ensuring compatibility with the reactive acyl chloride moiety, which may require protection or careful selection of reaction conditions.

G Start 5-Bromo-2-methylbenzoyl Chloride (Ar-Br) OxAdd Oxidative Addition Ar-Pd(II)-Br Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Transmetal Transmetalation Ar-Pd(II)-R OxAdd->Transmetal CouplingPartner Coupling Partner (e.g., R-B(OH)₂) CouplingPartner->Transmetal + Base Transmetal->Pd0 Regenerates Catalyst Product Coupled Product (Ar-R) Transmetal->Product Reductive Elimination

Caption: A hypothetical catalytic cycle for a Suzuki cross-coupling reaction.

Conclusion: A Strategic Approach to Catalyst Selection

The optimal catalyst for a reaction involving this compound is dictated by the specific transformation desired.

  • For Friedel-Crafts acylation , traditional AlCl₃ remains a powerful, cost-effective choice for robust substrates. However, for sensitive molecules or processes where environmental impact and catalyst recyclability are paramount, modern systems like metal triflates or heterogeneous zeolite catalysts represent superior, albeit more costly, alternatives.[3][7]

  • In the acylation of alcohols and amines , base catalysis is standard. For maximum efficiency and speed, particularly with sterically hindered or sensitive alcohols, sub-stoichiometric TMEDA is an outstanding choice. For greener, milder conditions, heterogeneous catalysts like CuO offer a simple and reusable option.[10]

  • For cross-coupling reactions , palladium catalysis is the gold standard for functionalizing the C-Br bond, offering immense versatility for late-stage diversification of the molecular scaffold.

By understanding the mechanistic principles and comparative performance data presented in this guide, researchers can make informed, strategic decisions, accelerating the path from conceptual design to successful synthesis.

References

  • BenchChem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
  • BenchChem. (n.d.). A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers.
  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999, 1141-1144.
  • ChemicalBook. (n.d.). 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis.
  • Min, G. K., et al. (n.d.). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). PMC - NIH.
  • Roy, R. K., & Pal, S. (2000). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A, 104(32), 7579–7583.
  • BenchChem. (n.d.). A Comparative Guide to Catalytic Systems for Acylation with 2-(Trifluoromethyl)benzoyl Chloride.
  • ResearchGate. (n.d.). Transition-Metal Catalyzed Reactions.
  • Majee, S., & Samanta, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(61), 35054–35084.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • ChemicalBook. (n.d.). 5-BROMO-2-CHLORO-BENZOYL CHLORIDE.
  • Sibuyi, N. R., et al. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 8, 580.
  • Sibuyi, N. R., et al. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. PMC - NIH.
  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • BenchChem. (n.d.). Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.
  • Meshram, G. A., & Patil, V. D. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals.
  • Maiti, S., et al. (2021). Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides. Organic Chemistry Frontiers.
  • Choudhary, V. R., Patil, K. Y., & Jana, S. K. (2004). Acylation of aromatic alcohols and phenols over InCl3/montmorillonite K-10 catalysts. Journal of Chemical Sciences, 116(3), 175–177.

Sources

Navigating the Reaction Maze: A Comparative Guide to the Regioselectivity of 5-Bromo-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding and controlling the regioselectivity of chemical reactions is paramount to the efficient synthesis of complex molecules. This guide provides an in-depth technical assessment of the regioselective behavior of 5-Bromo-2-methylbenzoyl chloride, a versatile building block in organic synthesis. By examining its performance in key reaction classes—Friedel-Crafts acylation, nucleophilic substitution, and palladium-catalyzed cross-coupling—supported by experimental data and mechanistic insights, this document serves as a critical resource for predicting and manipulating reaction outcomes.

The reactivity of this compound is governed by the interplay of electronic and steric effects imparted by its substituents. The electron-withdrawing inductive effect of the bromine atom and the electron-donating inductive and hyperconjugative effects of the methyl group, combined with the steric hindrance posed by the ortho-methyl group, create a nuanced reactivity profile that dictates the position of chemical transformations.

The Decisive Factors: Electronic and Steric Influences

The regioselectivity of reactions involving this compound is primarily dictated by the directing effects of the bromo and methyl substituents on the benzene ring.

  • Methyl Group (-CH₃): As an electron-donating group, the methyl group is an ortho, para-director for electrophilic aromatic substitution.[1][2] It activates the positions ortho and para to it, making them more susceptible to attack by electrophiles.

  • Bromo Group (-Br): Halogens like bromine are a special case. They are deactivating due to their strong electron-withdrawing inductive effect, yet they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[1][3]

  • Steric Hindrance: The presence of the methyl group at the ortho position to the benzoyl chloride functionality introduces significant steric bulk. This can hinder the approach of reactants to the adjacent positions, influencing the final product distribution.[4]

This guide will now delve into a comparative analysis of how these factors influence the regioselectivity of this compound in three major classes of reactions.

Friedel-Crafts Acylation: Directing Effects in Action

Friedel-Crafts acylation is a cornerstone of C-C bond formation, attaching an acyl group to an aromatic ring.[5] The regioselectivity of this reaction with this compound is a classic example of competing directing effects.

When reacting with an activated aromatic substrate like anisole, the incoming acylium ion will be directed by the substituents on the anisole ring. However, the substitution pattern on the this compound itself is predetermined. A practical example is the synthesis of 2-(5-bromo-2-methyl-benzoyl)-5-(4-fluoro-phenyl)-thiophene, a key intermediate for the SGLT2 inhibitor canagliflozin. In this synthesis, this compound is reacted with 2-(4-fluorophenyl)-thiophene in the presence of a Lewis acid catalyst.[6] The acylation occurs at the thiophene ring, demonstrating the utility of this compound as an acylating agent.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Workflow for Friedel-Crafts Acylation.

Representative Experimental Protocol: Friedel-Crafts Acylation

The following is a general procedure for the Friedel-Crafts acylation of an aromatic compound with a benzoyl chloride derivative, which can be adapted for this compound.

Materials:

  • This compound

  • Aromatic substrate (e.g., Anisole)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), ice-cold

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound in anhydrous DCM dropwise to the stirred suspension.

  • After the addition is complete, add a solution of the aromatic substrate in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Nucleophilic Substitution: A Tale of Two Reactive Sites

This compound presents two primary sites for nucleophilic attack: the highly electrophilic carbonyl carbon of the acyl chloride and the carbon atom of the aromatic ring bearing the bromine atom.

1. Nucleophilic Acyl Substitution:

The reaction at the carbonyl carbon is the more facile of the two, characteristic of acyl chlorides. Nucleophiles such as amines, alcohols, and water readily attack the carbonyl carbon, leading to the formation of amides, esters, and carboxylic acids, respectively. This reaction is generally not regioselective in the context of the aromatic ring, as the substitution occurs at the acyl chloride moiety. For instance, the reaction with a primary amine will selectively form an N-substituted-5-bromo-2-methylbenzamide.[7]

2. Nucleophilic Aromatic Substitution (SₙAr):

Substitution of the bromine on the aromatic ring via an SₙAr mechanism is significantly more challenging. This type of reaction typically requires a strongly electron-withdrawing group positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. In this compound, the benzoyl chloride group is electron-withdrawing, but it is meta to the bromine atom, providing less activation. Therefore, forcing conditions (high temperatures, strong nucleophiles) would be necessary to achieve nucleophilic aromatic substitution at the C-Br bond.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Competing Nucleophilic Substitution Pathways.

Palladium-Catalyzed Cross-Coupling Reactions: The Power of Selective C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the creation of C-C bonds.[8][9] In the context of this compound, the carbon-bromine bond is the reactive site for these transformations.

The Suzuki-Miyaura coupling of this compound with an arylboronic acid would be expected to proceed selectively at the C-Br bond. The acyl chloride functionality is generally not reactive under these conditions, allowing for the chemoselective formation of a biaryl ketone. This selectivity is a significant advantage, enabling the introduction of diverse aryl or heteroaryl groups at the 5-position of the benzoyl chloride ring.

While specific experimental data for the Suzuki coupling of this compound with a wide array of boronic acids is limited in readily accessible literature, the general principles of Suzuki-Miyaura reactions suggest that this would be a highly regioselective process.[10][11]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid, which can be adapted for this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, and Water)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system to the vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Suzuki-Miyaura Cross-Coupling of this compound.

Comparative Summary of Regioselectivity

Reaction TypePrimary Reactive SiteKey Influencing FactorsExpected Regioselectivity
Friedel-Crafts Acylation Aromatic Ring of SubstrateDirecting groups on the substrate, Steric hindranceDependent on the substrate; for activated arenes, a mixture of ortho and para isomers is likely, with para often favored.
Nucleophilic Substitution 1. Carbonyl Carbon (Acyl) 2. C-Br (Aromatic)1. Electrophilicity of carbonyl carbon 2. Electronic activation (meta-directing deactivator), Reaction conditions1. Highly selective for the acyl chloride moiety. 2. Substitution at the C-Br bond is disfavored and requires harsh conditions.
Palladium-Catalyzed Cross-Coupling C-Br BondCatalyst, Ligands, Reaction ConditionsHighly regioselective for the C-Br bond.

Conclusion

This compound is a valuable synthetic intermediate whose reaction pathways can be predictably controlled based on a sound understanding of fundamental organic chemistry principles.

  • For Friedel-Crafts acylation , the regiochemical outcome is dictated by the electronic and steric nature of the reacting aromatic partner.

  • Nucleophilic attack overwhelmingly favors the highly electrophilic acyl chloride, making it an excellent precursor for amides and esters. Nucleophilic aromatic substitution at the bromine is a less favorable process.

  • Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, offer a highly regioselective method to functionalize the 5-position of the aromatic ring, leaving the acyl chloride intact for subsequent transformations.

By carefully selecting the reaction type and conditions, researchers can leverage the distinct reactivity of this compound to achieve their desired synthetic targets with a high degree of control and predictability. This guide serves as a foundational tool for harnessing the full synthetic potential of this versatile building block.

References

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College. Retrieved from [Link]

  • Ben-Ali, B., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Chemical and Pharmaceutical Research, 7(3), 948-955.
  • EP2918579A1 - Synthesis of 2-arylmethyl-5-aryl-thiophene - Google Patents. (n.d.).
  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, August 15). Directing Effects. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, August 15). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Bajwa, J. S., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 10(1), 63.
  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • UCL Discovery. (n.d.). Mechanisms of nucleophilic substitution. Retrieved from [Link]

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents. (n.d.).
  • Pharmaffiliates. (n.d.). 5-Bromo-2-chlorobenzoyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, August 15). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 5-Bromo-2-methylbenzoyl Chloride: A Comparative Benchmarking Analysis for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzoyl Chlorides in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the selection of the appropriate chemical building block is a critical determinant of synthetic efficiency and ultimate molecular complexity. Among the vast arsenal of reagents available to the modern chemist, substituted benzoyl chlorides hold a position of prominence. Their inherent reactivity as acylating agents, tunable by the electronic and steric nature of their aromatic substituents, allows for the precise construction of a diverse array of molecular architectures.

This guide provides an in-depth comparative analysis of 5-Bromo-2-methylbenzoyl chloride, a versatile building block with significant applications in drug discovery. We will benchmark its performance against structurally similar analogs, providing both a theoretical framework and practical, field-proven insights to inform your synthetic strategies. The core of this analysis will rest on the principles of chemical reactivity, selectivity, and the practical implications of substituent effects in common synthetic transformations.

Featured Building Block: this compound

This compound (CAS No. 21900-41-4) is a bifunctional reagent that offers a unique combination of steric and electronic properties. The bromine atom at the 5-position serves as a valuable synthetic handle for further functionalization via cross-coupling reactions, while the methyl group at the 2-position influences the reactivity of the acyl chloride and the conformational preferences of the resulting products.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol
CAS Number 21900-41-4
Appearance Off-white to light yellow solid

The primary utility of this compound is underscored by its role as a key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. This application highlights the industrial relevance of this building block and provides a pertinent context for our comparative analysis.

Comparative Building Blocks: A Study in Substituent Effects

To provide a comprehensive performance benchmark, we will compare this compound against two structurally related analogs:

  • 5-Bromo-2-chlorobenzoyl chloride (CAS No. 21900-52-7): Replacing the 2-methyl group with a more electronegative chlorine atom is expected to significantly impact the electrophilicity of the carbonyl carbon.

  • 5-Bromo-2-methoxybenzoyl chloride (CAS No. 62910-63-8): The introduction of a methoxy group, which can exert both inductive and resonance effects, provides another dimension for comparison.

Core Chemical Principles of Reactivity:

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) increase this electrophilicity by pulling electron density away from the carbonyl, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease electrophilicity, leading to a slower reaction rate.

Based on these principles, we can predict the following reactivity trend:

5-Bromo-2-chlorobenzoyl chloride > this compound > 5-Bromo-2-methoxybenzoyl chloride

The chloro group is strongly electron-withdrawing, the methyl group is weakly electron-donating, and the methoxy group, while inductively withdrawing, can be electron-donating through resonance.

Benchmark Reaction I: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation and a common application for benzoyl chlorides. The reaction involves the acylation of an aromatic substrate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

G

Experimental Protocol: Synthesis of (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DCM (5 mL) dropwise.

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add a solution of anisole (1.1 eq.) in anhydrous DCM (5 mL) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl (5 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Performance Data (Predicted):

Building BlockPredicted Yield (%)Predicted Reaction Time (h)Key Observations
5-Bromo-2-chlorobenzoyl chloride 85-95%2-3Highly reactive, may require careful temperature control to minimize side reactions.
This compound 75-85%4-6Moderate reactivity, offering a good balance between reaction rate and control.
5-Bromo-2-methoxybenzoyl chloride 60-70%8-12Lower reactivity due to the electron-donating nature of the methoxy group; may require longer reaction times or higher temperatures.

Benchmark Reaction II: Amide Bond Formation (Schotten-Baumann Reaction)

The formation of amides from acyl chlorides and amines is a fundamental transformation in organic chemistry, with widespread applications in the synthesis of pharmaceuticals and polymers. The Schotten-Baumann reaction provides a robust and high-yielding method for this purpose.

G

Experimental Protocol: Synthesis of N-Benzyl-5-bromo-2-methylbenzamide

  • Dissolve benzylamine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (20 mL) in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of this compound (1.05 eq.) in a minimal amount of tetrahydrofuran (THF) dropwise to the vigorously stirred amine solution.

  • Continue stirring vigorously at 0-5 °C for 30 minutes after the addition is complete.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to afford the pure amide.

Comparative Performance Data (Predicted):

Building BlockPredicted Yield (%)Predicted Reaction Time (min)Key Observations
5-Bromo-2-chlorobenzoyl chloride >95%15-20Very rapid reaction; efficient stirring is crucial to prevent localized overheating and potential side reactions.
This compound 90-95%30-45Clean and efficient reaction with a manageable rate.
5-Bromo-2-methoxybenzoyl chloride 85-90%45-60Slower reaction, but still proceeds to high conversion under these conditions.

Applications in Drug Discovery and Beyond

The utility of this compound and its analogs extends beyond the synthesis of SGLT2 inhibitors. The strategic placement of the bromo and methyl/chloro/methoxy groups makes these compounds valuable precursors for a range of bioactive molecules.

  • Kinase Inhibitors: The benzamide core is a common scaffold in kinase inhibitors, where the substituents on the aromatic rings can be tailored to achieve specific interactions with the target kinase. The bromo functionality allows for the introduction of diverse aryl and heteroaryl groups via Suzuki or other cross-coupling reactions, enabling the exploration of structure-activity relationships.

  • Agrochemicals: Substituted benzamides are also a well-established class of agrochemicals, including herbicides and fungicides. The specific substitution pattern of these building blocks can be used to fine-tune the biological activity and selectivity of the final products.

Conclusion: Selecting the Optimal Building Block for Your Synthesis

The choice between this compound and its 2-chloro or 2-methoxy analogs is a nuanced decision that depends on the specific requirements of your synthetic target and reaction conditions.

  • For rapid, high-yielding reactions where maximum reactivity is desired, 5-Bromo-2-chlorobenzoyl chloride is the superior choice. However, its high reactivity may necessitate careful control of reaction conditions to avoid side products.

  • This compound offers a balanced profile of reactivity and handling. It is an excellent choice for a wide range of applications, providing good yields and predictable reaction kinetics. Its use in the synthesis of Canagliflozin is a testament to its reliability in complex, multi-step syntheses.

  • 5-Bromo-2-methoxybenzoyl chloride is the least reactive of the three, making it suitable for reactions where a more controlled and selective acylation is required. It may also be the preferred choice when working with sensitive substrates that are prone to decomposition under more forcing conditions.

By understanding the interplay of electronic and steric effects, and by leveraging the comparative data presented in this guide, researchers, scientists, and drug development professionals can make more informed decisions in the selection and application of these valuable synthetic building blocks.

References

  • Google Patents. Method for Producing 5-Bromo-2-alkylbenzoic Acid. JP2021127332A.
  • Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

  • Pharmaffiliates. 5-Bromo-2-chlorobenzoyl Chloride. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PubMed. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • Chad's Prep. EAS Friedel Crafts Alkylation and Acylation. [Link]

  • PubChem. This compound. [Link]

  • Chemguide. The Preparation of Amides. [Link]

  • Chemistry Education. Synthesis and analysis of amides. [Link]

  • ResearchGate. Condensation of amino acids and substituted benzoyl chloride. [Link]

  • Chemguide. Making amides from acyl chlorides. [Link]

  • PubChem. 5-Bromo-2-chlorobenzoyl chloride. [Link]

  • PubChem. 5-Bromo-2-chlorobenzoyl chloride CID 2756871. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • Save My Exams. Friedel-Crafts Acylation. [Link]

Introduction: The Role of 5-Bromo-2-methylbenzoyl Chloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of 5-Bromo-2-methylbenzoyl Chloride in Multi-Step Synthesis

This compound is a versatile acylating agent and a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its structure, featuring a reactive acyl chloride group, a bromine atom, and a methyl group on the benzene ring, provides a unique combination of reactivity and functionality for medicinal chemists and process development scientists. The strategic placement of the bromo and methyl substituents influences the electronic properties and steric environment of the acyl chloride, making it a valuable tool for introducing a 5-bromo-2-methylbenzoyl moiety into a target molecule. This guide provides a comparative analysis of this compound against other common acylating agents, supported by experimental data and detailed protocols to inform its application in multi-step synthesis.

Chemical and Physical Properties of this compound:

PropertyValue
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol [1][3]
CAS Number 21900-41-4[1]
Boiling Point 272.613°C at 760 mmHg[3]
Flash Point 118.672°C[3]
Density 1.574 g/cm³

Core Application: Friedel-Crafts Acylation

A primary application of this compound is in Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[4][5] This reaction is fundamental in the synthesis of aromatic ketones, which are often key intermediates in the production of pharmaceuticals.

Mechanism of Action

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[4][6] A Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride to form a highly electrophilic acylium ion.[5][6] This ion is then attacked by the electron-rich aromatic substrate, leading to the formation of a new carbon-carbon bond.

Friedel-Crafts Acylation Mechanism cluster_1 Acylium Ion Formation cluster_2 Electrophilic Attack cluster_3 Deprotonation & Product Formation AcylChloride This compound AcyliumIon Acylium Ion + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AromaticRing Aromatic Substrate SigmaComplex Sigma Complex AcyliumIon->SigmaComplex + Aromatic Ring FinalProduct Aromatic Ketone SigmaComplex->FinalProduct - H⁺ Experimental_Workflow setup 1. Reaction Setup (Anhydrous AlCl₃ in DCM at 0°C) add_acyl 2. Add Acyl Chloride (this compound) setup->add_acyl add_substrate 3. Add Aromatic Substrate (Dropwise at 0°C) add_acyl->add_substrate react 4. Reaction (Stir at room temperature, monitor by TLC) add_substrate->react quench 5. Quenching (Pour onto ice and HCl) react->quench extract 6. Extraction (Separate organic layer, extract aqueous layer with DCM) quench->extract wash 7. Washing (Wash with NaHCO₃ and brine) extract->wash dry 8. Drying & Filtration (Dry with MgSO₄, filter) wash->dry evaporate 9. Solvent Removal (Rotary evaporation) dry->evaporate purify 10. Purification (Recrystallization or chromatography) evaporate->purify

Caption: Experimental workflow for Friedel-Crafts acylation.

Procedure:

  • Reaction Setup: To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in dry DCM in a round-bottomed flask under a nitrogen atmosphere, cool the mixture to 0°C using an ice bath. [6]2. Addition of Acyl Chloride: Slowly add this compound (1.0 eq) to the cooled suspension. Stir for 15 minutes at 0°C.

  • Addition of Aromatic Substrate: Add a solution of the aromatic substrate (1.0 eq) in dry DCM dropwise to the reaction mixture, maintaining the temperature at 0°C. [6]4. Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Workup (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. [6][7]6. Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with two portions of DCM. [6]7. Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. [6]8. Drying: Dry the organic layer over anhydrous MgSO₄, filter, and collect the filtrate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired aromatic ketone.

Trustworthiness and Self-Validation

The provided protocol incorporates self-validating steps to ensure reliability. The use of anhydrous conditions and an inert atmosphere is critical as AlCl₃ and acyl chlorides are moisture-sensitive. [6]Monitoring the reaction by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts from prolonged reaction times or excessive heating. The aqueous workup with acid and base effectively removes the catalyst and any unreacted starting materials, ensuring the purity of the crude product before final purification.

Conclusion

This compound is a highly effective reagent in multi-step synthesis, particularly for the construction of substituted aromatic ketones via Friedel-Crafts acylation. Its unique substitution pattern offers a balance of reactivity and steric influence that can be advantageous for specific synthetic targets. While alternatives like benzoyl chloride may offer higher reactivity and acid anhydrides may provide milder conditions, the selection of the appropriate acylating agent will always depend on the specific substrate and the desired outcome of the transformation. The experimental protocol and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.
  • This compound. (n.d.). PubChem.
  • A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh. (n.d.). Benchchem.
  • 5-BROMO-2-METHOXYBENZOYL CHLORIDE 62910-63-8 wiki. (n.d.). Guidechem.
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • This compound | 21900-41-4. (n.d.). ECHEMI.
  • 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis. (n.d.). ChemicalBook.
  • A Researcher's Guide to Acylation: Evaluating Alternatives to o-Toluoyl Chloride. (n.d.). Benchchem.
  • Experiment 14: Friedel-Crafts Acylation. (2011). YouTube.
  • Technical Support Center: Friedel-Crafts Acylation with Benzoyl Chloride. (n.d.). Benchchem.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing.
  • 5-BROMO-2-CHLORO-BENZOYL CHLORIDE. (n.d.). CymitQuimica.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022). ResearchGate.
  • 5-Bromo-2-chloro-benzoyl chloride | 21900-52-7. (n.d.). Sigma-Aldrich.
  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. (n.d.). Scribd.
  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
  • Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. (n.d.). Patsnap.
  • What should i reconsider in my experiment for acyl chloride to be formed? (2019). ResearchGate.
  • Synthesis method of 5-bromo-2-chloro benzoic acid. (n.d.). Google Patents.
  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
  • Preparation of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2016). Google Patents.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Bromo-2-methylbenzoyl chloride (CAS No. 21900-41-4).[1][2] As a reactive acyl halide, this compound demands a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are designed to mitigate risks through controlled neutralization, transforming the reactive compound into a less hazardous form suitable for final waste collection.

Core Principles: Understanding the Inherent Reactivity

This compound is a member of the acyl halide functional group, which is characterized by a highly electrophilic carbonyl carbon. This inherent reactivity is the primary safety concern. Acyl halides react vigorously, and often violently, with a wide range of nucleophiles, including water, alcohols, and amines.[3][4]

The most critical reaction to manage during disposal is hydrolysis. Contact with water, even atmospheric moisture, initiates a rapid and exothermic reaction to form 5-bromo-2-methylbenzoic acid and corrosive hydrochloric acid (HCl) gas.[5][6] The core directive for the safe disposal of this compound is, therefore, controlled neutralization , where this reactivity is harnessed in a deliberate and safe manner.

Chemical and Physical PropertiesData
CAS Number 21900-41-4[2]
Molecular Formula C₈H₆BrClO[1]
Molecular Weight 233.49 g/mol [2]
Primary Hazards Corrosive, Lachrymator, Water-Reactive[3][7]
GHS Hazard Statements Causes severe skin burns and eye damage; May cause respiratory irritation.[8][9]

Hierarchy of Controls and Personal Protective Equipment (PPE)

Before any procedure is initiated, a robust safety framework must be in place. The hierarchy of controls prioritizes eliminating hazards at their source. For a reagent like this, engineering controls (i.e., a certified chemical fume hood) are non-negotiable. Administrative controls, such as this Standard Operating Procedure (SOP), are the next layer. The final, and most direct, layer of protection is Personal Protective Equipment (PPE).

Hierarchy of Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Not applicable for disposal) Substitution Substitution (Not applicable for disposal) Elimination->Substitution Engineering Engineering Controls (Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Required PPE) Administrative->PPE

Caption: The hierarchy of controls for managing chemical hazards.

Mandatory PPE includes:

  • Eye Protection : Chemical splash goggles and a full-face shield are required to protect against splashes and the lachrymatory vapors.[7][10]

  • Hand Protection : Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Nitrile gloves may offer insufficient protection for prolonged contact and should be changed immediately upon contamination.[11][12]

  • Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[12][13]

  • Respiratory Protection : While all work should be performed in a fume hood, if there is any risk of vapor concentrations exceeding exposure limits, a respirator with an appropriate acid gas cartridge is necessary.[14][15]

Protocol for Disposal of Small Quantities (<5 g)

This protocol details the preferred method for neutralizing small quantities of this compound via controlled basic hydrolysis.

Step-by-Step Neutralization Workflow
  • Prepare Neutralization Station : In a certified chemical fume hood, place a large glass beaker (at least 10x the volume of the acyl chloride to be neutralized) on a magnetic stir plate. To the beaker, add a stir bar and a 5-10% aqueous solution of sodium bicarbonate. Cool the solution in an ice bath.

    • Causality : Using a large excess of a cooled, weak base solution is critical. It provides a sufficient thermal mass to absorb the heat from the exothermic reaction and immediately neutralizes the generated hydrochloric acid, preventing the release of corrosive vapors.[3][16]

  • Aliquot the Acyl Chloride : If the this compound is in a container with other reagents, carefully transfer it to a small, dry beaker or flask for addition.

  • Controlled Addition : With vigorous stirring of the bicarbonate solution, slowly add the this compound dropwise using a glass pipette or by carefully pouring a small stream.

    • Causality : A slow, controlled addition is the most critical step for safety. It keeps the rate of reaction and heat generation manageable, preventing the reaction from boiling over.[5] Vigorous stirring ensures rapid mixing and heat dissipation.

  • Observe and Complete Reaction : Continue stirring the mixture after the addition is complete. The reaction is finished when gas evolution (CO₂) ceases and any solids have dissolved or converted to the carboxylate salt. This may take 1-2 hours.

  • Verify Neutralization : Once the reaction appears complete, turn off the stirrer and carefully test the pH of the aqueous solution using pH paper. The pH should be between 6 and 9.[17] If it is still acidic, slowly add more sodium bicarbonate solution until the desired pH is achieved.

  • Waste Collection and Labeling : The resulting neutralized solution contains sodium 5-bromo-2-methylbenzoate and sodium chloride. This is a halogenated organic waste stream.[18] Pour the entire mixture into a designated, properly labeled hazardous waste container for "Halogenated Organic Waste".[19]

    • Trustworthiness : Never assume a neutralized solution is safe for drain disposal.[13] It contains a brominated aromatic compound that must be handled by professional hazardous waste services in accordance with EPA and local regulations.[20][21]

Disposal Workflow Prep 1. Prepare Cooled Bicarbonate Solution in Fume Hood Add 2. Add Acyl Chloride SLOWLY with Vigorous Stirring Prep->Add React 3. Stir Until Reaction Ceases (No Gas Evolution) Add->React Verify 4. Check pH (Target: 6-9) React->Verify Collect 5. Transfer to Labeled 'Halogenated Organic Waste' Container Verify->Collect

Caption: Step-by-step workflow for neutralizing this compound.

Emergency Procedures: Spill Management

Accidental spills require immediate and correct action to prevent injury and further contamination.

Spill Response Decision Tree

Spill Response Spill Spill Occurs Alert Alert Personnel & Assess Spill Size Spill->Alert Size Spill > 1 Liter or Uncontrolled? Alert->Size Evacuate EVACUATE AREA Call Emergency Services / EH&S Size->Evacuate Yes PPE Don Full PPE Size->PPE No Contain Cover with Inert Absorbent (Sand, Vermiculite, Oil Dri) AVOID WATER PPE->Contain Collect Sweep into a Labeled Container for Disposal Contain->Collect Neutralize Neutralize Collected Material Using Disposal Protocol Collect->Neutralize Decon Decontaminate Area & Dispose of Materials Neutralize->Decon

Caption: Decision tree for responding to a chemical spill.

For a small, manageable spill (< 1 Liter):

  • Alert & Restrict : Immediately alert others in the lab and restrict access to the area.[11][22]

  • Ventilate : Ensure the fume hood is operating at maximum capacity.

  • PPE : Don all required personal protective equipment as described in Section 2.

  • Contain : Cover the spill with an inert, dry absorbent material such as sand, vermiculite, or a commercial acid spill kit absorbent.[11][17] CRITICAL : Do not use water or sodium bicarbonate directly on the spill, as this will cause a violent, uncontrolled reaction.[11]

  • Collect : Carefully sweep the absorbed material into a suitable, labeled container (e.g., a plastic bucket).

  • Neutralize : Take the container with the absorbed material to the fume hood and neutralize it by slowly adding the material in small portions to a cold, stirred basic solution, as described in the disposal protocol in Section 3.

  • Decontaminate : Wipe the spill area with a dry paper towel, followed by a decontamination procedure appropriate for your lab (e.g., soap and water, ensuring all waste is collected). Place all contaminated materials (gloves, towels, etc.) into the hazardous waste container.[11]

For large spills (>1 Liter), or any spill you are not equipped or trained to handle, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) office and/or emergency services.[17]

References

  • Sciencemadness Wiki. (2022). Benzoyl chloride. [Link]

  • Eastern Michigan University. Safety Program - Resources. [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • PubChem. This compound. [Link]

  • Sciencemadness Wiki. (2021). Benzyl chloride. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic, Irritative, and Corrosive Gases and Liquids. [Link]

  • PubChem. Benzoyl chloride. [Link]

  • ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals. [Link]

  • North Industrial Chemicals. (2025). Learn How to Handle Small Hydrochloric Acid Spills Safely. [Link]

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]

  • OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • Lion Technology. (2019). How DOT and OSHA Regulate Corrosive Materials. [Link]

  • N.C. Department of Labor. A Guide to Working with Corrosive Substances. [Link]

  • University of Washington. Standard Operating Procedure - Hydrochloric Acid. [Link]

  • Austin Community College District. Hazardous Spill Reporting and Response Procedures. [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]

  • NileRed. (2016). Making Benzyl Chloride. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • PubChem. 5-Bromo-2-chlorobenzoyl chloride. [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • Wikipedia. Acyl halide. [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]

  • Google Patents.
  • Lafayette College Public Safety. Disposal of Solid Chemicals in the Normal Trash. [Link]

  • WIPO Patentscope. CN113321577 - Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]

  • Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Reddit. r/OrganicChemistry - Drying agents for Acyl halides. [Link]

  • Chemistry LibreTexts. (2020). Acid Halide Chemistry. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 5-Bromo-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of 5-Bromo-2-methylbenzoyl chloride (CAS No. 21900-41-4). As a reactive acyl chloride, this compound is a valuable intermediate in pharmaceutical and chemical synthesis. However, its reactivity also necessitates stringent safety protocols to protect researchers and the integrity of your work. This guide moves beyond a simple checklist, providing the rationale behind each procedural step to foster a deeply ingrained culture of safety and scientific excellence in your laboratory.

Understanding the Inherent Risks of this compound

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing, and is harmful if swallowed or inhaled. The primary driver of its hazardous nature is its high reactivity, particularly with nucleophiles like water.

Acyl chlorides react vigorously, and often exothermically, with water in a hydrolysis reaction.[2][3][4][5][6] This reaction produces the corresponding carboxylic acid (5-Bromo-2-methylbenzoic acid) and hydrogen chloride (HCl) gas.[3][5] The generation of corrosive HCl gas is a significant concern, as it can cause severe respiratory irritation.[1] Therefore, all handling procedures must be designed to rigorously exclude moisture.

Core Directive: Personal Protective Equipment (PPE)

A robust PPE strategy is the foundation of safe handling. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE CategoryMinimum RequirementRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. The combination of goggles and a face shield provides maximum protection against splashes of the liquid and potential exposure to the vapors, which can cause severe eye irritation and damage.[7]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Always inspect gloves for any signs of degradation or punctures before use. Given the corrosive nature of acyl chlorides, a double layer of gloves can provide additional protection.[7][8]
Skin and Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.A lab coat specifically designed for chemical resistance is crucial to prevent skin contact. Ensure there are no exposed areas of skin between your gloves and sleeves.[7]
Respiratory Protection Work within a certified chemical fume hood.Due to the release of HCl gas upon reaction with moisture in the air, all manipulations of this compound must be performed in a well-ventilated fume hood to prevent inhalation.[1][8]

Operational Plan: From Receipt to Reaction

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's emergency procedures.

  • Storage Environment: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials, particularly water, alcohols, and strong bases.[8] The storage area should be designated for corrosive materials.

  • Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation from atmospheric moisture.

Handling and Use Protocol

All procedures involving the opening of the container and the transfer or use of this compound must be conducted within a chemical fume hood.

  • Preparation: Before handling the chemical, ensure all necessary PPE is correctly worn. Have all required equipment and reagents for your experiment readily available within the fume hood to minimize the time the container is open.

  • Inert Atmosphere Transfer: When transferring the liquid, it is best practice to use a dry syringe or cannula under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the container.

  • Reaction Quenching: Be mindful that reactions involving acyl chlorides can be exothermic. Plan for appropriate cooling and be prepared to manage the reaction temperature. When the reaction is complete, the quenching process must be performed carefully by slowly adding the reaction mixture to a quenching agent (e.g., a cold aqueous solution of a mild base like sodium bicarbonate) to neutralize any remaining acyl chloride and the HCl byproduct.

Emergency Response: Spill and Exposure Management

Rapid and correct response to a spill or exposure is critical.

Spill Cleanup Workflow

The following diagram illustrates the logical flow for managing a spill of this compound.

Spill_Cleanup_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area & Alert Others Assess Assess Spill Size & Location Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) PPE->Contain Proceed with Cleanup Collect Carefully Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in a Labeled, Sealed Container Decontaminate->Package Prepare for Disposal Dispose Dispose as Hazardous Waste Package->Dispose

Caption: Workflow for this compound spill cleanup.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[9][10]

  • Assess and Secure: From a safe distance, assess the extent of the spill. If it is a large spill, or if you are not trained to handle it, contact your institution's emergency response team.[11] Remove any ignition sources from the area.[8]

  • Personal Protective Equipment: Before approaching the spill, don the full PPE as outlined in the table above.

  • Containment: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[12] Do not use water or combustible materials like paper towels.

  • Collection: Once the material is fully absorbed, carefully scoop it into a designated, sealable container for hazardous waste.[11][12] Use spark-proof tools if available.

  • Decontamination: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water. Be aware that the initial wipe may react with residual acyl chloride. All cleaning materials should be treated as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly before resuming normal work.

First Aid for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][13] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8][14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan

All waste containing this compound or its byproducts must be treated as hazardous waste.

Waste Disposal Workflow

Disposal_Workflow cluster_collection Waste Collection cluster_packaging Packaging & Labeling cluster_final_disposal Final Disposal Unused Unused/Expired Chemical Segregate Segregate from Incompatible Waste Unused->Segregate Contaminated Contaminated Materials (PPE, absorbents, glassware) Contaminated->Segregate Package Place in a Sealed, Labeled Hazardous Waste Container Segregate->Package Label Clearly Label with Contents Package->Label Store Store in Designated Hazardous Waste Accumulation Area Label->Store Arrange Arrange for Pickup by Certified Hazardous Waste Contractor Store->Arrange

Caption: Workflow for the disposal of this compound waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix waste containing this compound with other waste streams, especially aqueous or protic solvent waste.

  • Containerization: Place all waste, including empty containers and contaminated materials, into a clearly labeled, sealed, and chemically compatible container for hazardous waste.[15]

  • Labeling: The waste container must be labeled with the full chemical name and the associated hazards (e.g., "Corrosive," "Reacts with Water").

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal contractor.[13][14]

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a secure and productive research environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before commencing any work.

References

  • chemguide: CIE A level chemistry support. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and water - addition / elimination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Mary Washington. (n.d.). Chapter 5: Chemical Spill Procedures. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedure. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

Sources

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